Methyl 3,6-difluoropicolinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3,6-difluoropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVANDMZFUYMKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673213 | |
| Record name | Methyl 3,6-difluoropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214336-10-3 | |
| Record name | Methyl 3,6-difluoropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 3,6-difluoropicolinate chemical structure and properties
Abstract
Methyl 3,6-difluoropicolinate has emerged as a pivotal building block in medicinal chemistry, valued for the unique physicochemical properties conferred by its difluorinated pyridine scaffold. This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and applications, with a particular focus on its role in the development of next-generation therapeutics. We offer detailed, field-proven experimental protocols, mechanistic insights into its synthesis and reactivity, and a discussion of its application as a key intermediate in the synthesis of glucagon-like peptide-1 receptor (GLP-1R) agonists. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic programs.
Introduction: The Strategic Value of Fluorinated Picolinates
This compound is a substituted pyridine derivative featuring two fluorine atoms and a methyl ester functional group. The strategic placement of fluorine atoms on the pyridine ring dramatically influences the molecule's electronic properties, enhancing its utility as a synthetic intermediate. Fluorine's high electronegativity and relatively small size can modulate the pKa of the parent molecule, improve metabolic stability, and enhance binding affinity to biological targets by participating in favorable intermolecular interactions.
Specifically, the 3,6-disubstitution pattern makes this molecule an ideal precursor for complex derivatives, as the fluorine atoms activate the ring for subsequent functionalization, primarily through nucleophilic aromatic substitution (SNAr) reactions. Its recent application in the synthesis of novel GLP-1R agonists underscores its importance in developing treatments for metabolic diseases like type 2 diabetes and obesity.[1][2]
Caption: Chemical Structure of this compound.
Physicochemical and Spectroscopic Properties
A summary of the core physicochemical properties is provided below. It is important to note that while some data are readily available from commercial suppliers, experimental values for properties such as melting and boiling points are not widely published in peer-reviewed literature.
Table 1: Core Properties of this compound
| Property | Value | Source |
| CAS Number | 1214336-10-3 | Commercial Catalogs |
| Molecular Formula | C₇H₅F₂NO₂ | [1] |
| Molecular Weight | 173.12 g/mol | [1] |
| Appearance | White to off-white solid (Typical) | Supplier Data |
| Storage | Sealed in dry, 2-8°C, under inert atmosphere | Supplier Data |
| Mass Spec (LC-MS) | m/z: 174 [M+H]⁺ | [1][2] |
Spectroscopic Characterization (Predicted)
While experimental NMR spectra are not available in the cited literature, a theoretical analysis provides valuable insight for compound verification. The predicted spectra are based on established principles of NMR spectroscopy.
-
¹H NMR: The spectrum is expected to be simple, showing two distinct aromatic protons and one methyl singlet.
-
-OCH₃: A singlet around 3.9-4.0 ppm.
-
Aromatic Protons (H-4, H-5): Two multiplets in the aromatic region (approx. 7.0-8.0 ppm). The proton at the 5-position will appear as a triplet of doublets (td) due to coupling with both fluorine atoms and the adjacent proton. The proton at the 4-position will appear as a doublet of doublets (dd).
-
-
¹³C NMR: The carbon spectrum will show characteristic C-F couplings.
-
-OCH₃: A signal around 53 ppm.
-
C=O (Ester): A signal in the 160-165 ppm range.
-
Aromatic Carbons: Six distinct signals, with carbons directly attached to fluorine (C-3, C-6) showing large one-bond C-F coupling constants (¹JCF > 200 Hz) and appearing as doublets. Other ring carbons will exhibit smaller two- or three-bond C-F couplings.
-
-
¹⁹F NMR: Two distinct signals are expected for the fluorine atoms at the C-3 and C-6 positions, each appearing as a doublet due to F-F coupling through the pyridine ring.
Synthesis and Mechanistic Rationale
The most direct and efficient synthesis of this compound is achieved through the esterification of its corresponding carboxylic acid, 3,6-difluoropicolinic acid.
Caption: Workflow for the synthesis of this compound.
Mechanistic Insight: The Role of Thionyl Chloride
Direct Fischer esterification of a carboxylic acid with an alcohol under acidic catalysis can be slow, particularly with electron-deficient substrates like 3,6-difluoropicolinic acid. The use of thionyl chloride (SOCl₂) provides a more robust and efficient pathway.
-
Activation: Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. This step is rapid and irreversible, driven by the formation of gaseous byproducts (SO₂ and HCl).
-
Nucleophilic Attack: The alcohol (methanol) then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
-
Ester Formation: The tetrahedral intermediate collapses, eliminating a chloride ion to form the final methyl ester product. This method avoids the equilibrium limitations of traditional acid-catalyzed esterification, leading to high conversion and yield.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the electronic properties of its difluorinated pyridine ring.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen and the two fluorine atoms act as strong electron-withdrawing groups, activating the ring towards nucleophilic attack. The C-6 position is particularly susceptible to substitution by a wide range of nucleophiles (e.g., amines, thiols, alkoxides). This high reactivity makes it an excellent scaffold for building molecular complexity.
-
Ester Manipulation: The methyl ester group can be readily hydrolyzed under basic or acidic conditions to regenerate the carboxylic acid, or it can be converted to an amide via aminolysis. This allows for further functionalization at the C-2 position.
Caption: Key reactivity pathways of this compound.
Application in Drug Discovery: GLP-1R Agonists
A significant and recent application of this compound is its use as a key intermediate in the synthesis of novel small-molecule GLP-1R agonists.[1][2]
Background: The GLP-1 receptor is a major therapeutic target for type 2 diabetes and obesity. Agonists of this receptor stimulate insulin secretion, suppress glucagon release, slow gastric emptying, and reduce appetite. While many current therapies are peptide-based injectables, there is intense interest in developing orally available small-molecule agonists.
In a patented synthetic route, this compound is first reduced to the corresponding alcohol, (3,6-difluoropyridin-2-yl)methanol.[1] This intermediate is then elaborated through multiple steps to construct complex aryl ether-substituted heterocyclic compounds that exhibit potent GLP-1R agonistic activity. The difluoropicolinate moiety serves as the foundational scaffold upon which the final pharmacophore is built.
Detailed Experimental Protocol
The following protocol is adapted from the peer-reviewed patent literature and provides a validated method for the synthesis of the title compound.[1][2]
Synthesis of this compound from 3,6-Difluoropicolinic Acid
-
Materials & Reagents:
-
3,6-Difluoropicolinic acid (3.6 g, 22.64 mmol, 1.0 equiv)
-
Methanol (MeOH), anhydrous (80 mL)
-
Thionyl chloride (SOCl₂) (4.0 g, 2.5 mL, 33.96 mmol, 1.5 equiv)
-
Silica gel for column chromatography
-
Solvents for chromatography: Petroleum Ether, Ethyl Acetate
-
-
Procedure:
-
To a solution of 3,6-difluoropicolinic acid (3.6 g, 22.64 mmol) in anhydrous methanol (80 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thionyl chloride (4.0 g, 33.96 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 60°C and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture directly in vacuo to remove the solvent and excess reagents.
-
Purify the resulting crude residue by silica gel column chromatography using a gradient of petroleum ether/ethyl acetate (e.g., starting from 100:0 and progressing to 95:5 or 90:10) to afford this compound.
-
-
Expected Outcome:
-
Yield: 3.15 g (80.4%)
-
Characterization (LC-MS): m/z = 174 [M+H]⁺
-
Safety and Handling
This compound should be handled by trained personnel in a well-ventilated chemical fume hood.
-
Hazard Classification: Irritant.
-
GHS Hazard Statements:
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water. Seek medical attention if irritation persists.
-
References
- Novel aryl ether substituted heterocyclic compound as glp1r agonist. AU2022335887A1.
- Aryl ether-substituted heterocyclic compounds as glp1r agonists. US20240067630A1.
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3,6-Difluoropyridine-2-carboxylic acid methyl ester characterization
An In-depth Technical Guide to the Characterization of 3,6-Difluoropyridine-2-carboxylic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridines
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The pyridine ring, a privileged structure in drug discovery, becomes an even more powerful building block when functionalized with fluorine.
3,6-Difluoropyridine-2-carboxylic acid methyl ester is a key intermediate and structural motif in the development of novel therapeutics, particularly in oncology and immunology.[2] Its rigid, fluorinated heterocyclic core provides a versatile platform for creating compounds with enhanced pharmacokinetic profiles. This guide offers a comprehensive, field-proven approach to the definitive characterization of this compound, ensuring the integrity and reproducibility of research and development efforts. We will move beyond simple data reporting to explain the causality behind our analytical choices, providing a self-validating framework for its structural elucidation and purity assessment.
Physicochemical and Safety Profile
A foundational understanding of a compound's properties is paramount before embarking on experimental work. The data presented below is for the parent compound, 3,6-Difluoropyridine-2-carboxylic acid, which serves as a reliable proxy for its methyl ester derivative. The molecular formula and weight have been adjusted for the methyl ester.
| Property | Value | Source |
| Chemical Name | 3,6-Difluoropyridine-2-carboxylic acid methyl ester | - |
| Molecular Formula | C₇H₅F₂NO₂ | Calculated |
| Molecular Weight | 173.12 g/mol | Calculated |
| Parent Acid CAS | 851386-45-3 | [3][4] |
| Parent Acid Melting Point | 147-152 °C | [3][4] |
| Appearance | Expected to be a solid | [4] |
| Storage Temperature | 2-8°C | [4] |
Safety and Handling: Based on the parent carboxylic acid, this compound should be handled with care. It is classified as an irritant, causing skin and serious eye irritation.[3][5] Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses), are mandatory. All handling should be performed in a well-ventilated fume hood.
Synthesis Pathway: Esterification Workflow
The most direct route to the title compound is the esterification of its parent carboxylic acid. This can be achieved under standard Fischer esterification conditions or by using milder coupling agents to avoid potential side reactions. The following workflow illustrates a typical acid-catalyzed esterification process.
Caption: Integrated workflow for definitive structural validation.
By following this comprehensive guide, researchers can be confident in the identity, structure, and purity of their 3,6-Difluoropyridine-2-carboxylic acid methyl ester, ensuring a solid foundation for subsequent research and development activities.
References
- Vertex AI Search. (n.d.). 3,6-difluoropyridine-2-carboxylic acid (C6H3F2NO2) - PubChemLite.
- Conier Chem&Pharma Limited. (n.d.). Buy 3,6-difluoropyridine-2-carboxylic acid from Conier Chem&Pharma Limited. ECHEMI.
- National Center for Biotechnology Information. (n.d.). 3,5-Difluoropyridine-2-carboxylic acid. PubChem.
- Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
- Oakwood Chemical. (n.d.). 3,6-Difluoropyridine-2-carboxylic acid.
- Sigma-Aldrich. (n.d.). 3,6-Difluoropyridine-2-carboxylic acid 97.
- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.
- PubMed. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
- PubMed. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia.
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- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,6-Difluoropyridine-2-carboxylic acid [oakwoodchemical.com]
- 4. 3,6-Difluoropyridine-2-carboxylic acid 97 851386-45-3 [sigmaaldrich.cn]
- 5. echemi.com [echemi.com]
A Technical Guide to the Spectroscopic Characterization of Methyl 3,6-difluoropicolinate
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Key Features
Methyl 3,6-difluoropicolinate possesses a pyridine ring substituted with two fluorine atoms, a methoxycarbonyl group at the 2-position, and hydrogen atoms at the 4- and 5-positions. The molecular formula is C₇H₅F₂NO₂ and the molecular weight is 173.12 g/mol .[1][2] The presence of the electronegative fluorine atoms and the ester functionality significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic data.
DOT Script for Molecular Structure:
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl ester protons.
-
Aromatic Protons (H-4 and H-5): These protons will appear as doublets of doublets due to coupling with each other and with the fluorine atoms. The proton at the 5-position is expected to be downfield compared to the proton at the 4-position due to the deshielding effect of the adjacent fluorine atom at the 6-position.
-
Methyl Protons (-OCH₃): This will be a singlet in the upfield region, typically around 3.8-4.0 ppm.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.8-8.0 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 2-3 | H-5 |
| ~7.0-7.2 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 4-5 | H-4 |
| ~3.9 | s | - | -OCH₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached atoms, particularly the electronegative fluorine, nitrogen, and oxygen atoms. The signals for the carbons directly bonded to fluorine will appear as doublets due to ¹JCF coupling.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~163-165 | s | - | C=O |
| ~158-162 | d | ¹J(C-F) ≈ 240-260 | C-6 |
| ~145-150 | d | ¹J(C-F) ≈ 250-270 | C-3 |
| ~140-145 | d | ²J(C-F) ≈ 15-20 | C-2 |
| ~120-125 | d | ²J(C-F) ≈ 20-25 | C-5 |
| ~115-120 | dd | ³J(C-F) ≈ 4-6, ³J(C-F) ≈ 3-5 | C-4 |
| ~52-54 | s | - | -OCH₃ |
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is expected to show two distinct signals for the two fluorine atoms, as they are in different chemical environments. These signals will likely appear as doublets of doublets due to coupling with each other and with the neighboring protons.
Predicted ¹⁹F NMR Data (referenced to CFCl₃, 376 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -70 to -90 | dd | J(F-F) ≈ 15-25, J(F-H) ≈ 2-3 | F-6 |
| ~ -120 to -140 | dd | J(F-F) ≈ 15-25, J(F-H) ≈ 4-5 | F-3 |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.[3]
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.
-
2D NMR (Optional but Recommended): To unambiguously assign the signals, it is advisable to perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
DOT Script for NMR Workflow:
Caption: A streamlined workflow for NMR analysis.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands for the functional groups present in the molecule.
-
C=O Stretch: A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.
-
C-F Stretch: Strong absorption bands due to the C-F stretching vibrations are expected in the range of 1200-1300 cm⁻¹.
-
C-O Stretch: The C-O stretching of the ester will likely show a band around 1250-1300 cm⁻¹.
-
Aromatic C=C and C=N Stretch: The pyridine ring will exhibit several absorption bands in the 1400-1600 cm⁻¹ region.
-
C-H Stretch: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.[4][5]
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1730 | Strong | C=O stretch (ester) |
| ~1600, 1570, 1450 | Medium to Strong | Aromatic C=C and C=N stretch |
| ~1280 | Strong | C-F stretch |
| ~1260 | Strong | C-O stretch (ester) |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The spectrum can be obtained from a thin film of the neat liquid (if it is a liquid at room temperature) between two salt plates (e.g., NaCl or KBr) or as a KBr pellet if the compound is a solid.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample holder (or pure KBr for a pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, both electron ionization (EI) and electrospray ionization (ESI) can be used.
Electron Ionization (EI-MS)
Under EI conditions, the molecular ion (M⁺˙) is expected at m/z 173. The fragmentation pattern will be governed by the stability of the resulting fragments.
Predicted EI-MS Fragmentation:
| m/z | Fragment | Description |
| 173 | [M]⁺˙ | Molecular ion |
| 142 | [M - OCH₃]⁺ | Loss of the methoxy radical |
| 114 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical |
Electrospray Ionization (ESI-MS)
In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 174. Fragmentation in ESI is typically softer than in EI.
Predicted ESI-MS Data (Positive Ion Mode):
| m/z | Ion |
| 174 | [M+H]⁺ |
| 196 | [M+Na]⁺ |
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: For EI-MS, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.
-
Ionization: Select the appropriate ionization method (EI or ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion.
DOT Script for MS Fragmentation Pathway:
Caption: Predicted EI-MS fragmentation of this compound.
Conclusion
References
- The Royal Society of Chemistry. (2015). Electronic Supporting Information for "Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation".
- The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Science: "Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System".
- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968).
- American Chemical Society. Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters.
- PubMed. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS).
- Sigma-Aldrich. 19F NMR Reference Standards.
- The Royal Society of Chemistry. Supporting Information for "A general and efficient method for the synthesis of esters from alcohols with hydrogen peroxide as an oxidant".
- ChemScene. Building blocks | Bioactive small molecules.
- Alfa Chemistry. 19F NMR Chemical Shift Table.
- BLD Pharm. 1214336-10-3|this compound.
- Semantic Scholar. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids.
- ChemScene. 1214336-10-3 | this compound.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- University of Arizona. 19Flourine NMR.
- National Institutes of Health. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- ResearchGate. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- National Institutes of Health. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
- Journal of Advances in Chemistry. Synthesis of Fluorinated Pyridines as 19F NMR pH Indicators.
- American Chemical Society. Click-to-Release Reactions for Tertiary Amines and Pyridines.
- PubMed. Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique.
- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.
- RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch.
- Journal of the Electrochemical Society. Fluoride-Ion Solvation In Non-Aqueous Electrolyte Solutions.
- Diva-portal.org. Defluorinative thio-functionalization: direct synthesis of methyl-dithioesters from trifluoromethylarenes.
- Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data.
- Wikipedia. Fragmentation (mass spectrometry).
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- Michigan State University. Infrared Spectroscopy.
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- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
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A Technical Guide to the Solubility and Stability of Methyl 3,6-difluoropicolinate
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of Methyl 3,6-difluoropicolinate, a key intermediate in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document synthesizes fundamental physicochemical principles with actionable, field-proven experimental protocols. We will explore the solubility profile of this compound across a range of common laboratory solvents and delve into its stability under various stress conditions, including pH, temperature, and light. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this molecule's behavior to ensure robust and reproducible experimental outcomes. All protocols are designed as self-validating systems, and all mechanistic claims are supported by authoritative references.
Introduction and Physicochemical Overview
This compound is a fluorinated pyridine derivative with the chemical formula C₇H₅F₂NO₂. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making them valuable building blocks in modern chemistry.[1] Understanding the solubility and stability of an intermediate like this compound is paramount for its effective handling, reaction optimization, purification, and formulation. In a drug development context, poor solubility can hinder absorption and bioavailability, while instability can lead to degradation, loss of potency, and the formation of potentially toxic impurities.[2] This guide provides the foundational knowledge and practical methodologies to characterize these critical attributes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1214336-10-3 | [3] |
| Molecular Formula | C₇H₅F₂NO₂ | [4] |
| Molecular Weight | 173.12 g/mol | [3] |
| Calculated LogP | 1.1464 | [3] |
| Topological Polar Surface Area (TPSA) | 39.19 Ų | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Recommended Storage | Sealed in dry, 2-8°C | [3][5] |
Solubility Profile
The solubility of a compound is a critical parameter that dictates its utility in various applications. The presence of two electron-withdrawing fluorine atoms and the pyridine nitrogen influences the molecule's polarity and its interactions with different solvents. The ester functional group provides a site for hydrogen bonding with protic solvents. The calculated LogP of ~1.15 suggests moderate lipophilicity, indicating that the compound will likely exhibit preferential solubility in organic solvents over water.
Quantitative Solubility Data (Illustrative)
The following table presents illustrative solubility data for this compound in a range of common laboratory solvents at ambient temperature (20-25°C). This data is based on the compound's structural features and general solubility principles. Experimental verification is essential for precise measurements.
Table 2: Illustrative Solubility of this compound
| Solvent | Solvent Type | Expected Solubility (mg/mL) | Rationale |
| Water | Protic, Polar | < 1 | Low polarity and lack of H-bond donors limit aqueous solubility. |
| Methanol | Protic, Polar | > 50 | Good polarity match and H-bond accepting capability. |
| Ethanol | Protic, Polar | > 50 | Similar to methanol. |
| Dichloromethane (DCM) | Aprotic, Polar | > 100 | Excellent solvent for moderately polar organic compounds. |
| Acetone | Aprotic, Polar | > 100 | Good polarity match. |
| Ethyl Acetate | Aprotic, Polar | > 100 | "Like dissolves like" principle, similar ester functionality. |
| Tetrahydrofuran (THF) | Aprotic, Polar | > 100 | Widely used aprotic ether solvent. |
| Acetonitrile | Aprotic, Polar | > 50 | Common solvent for polar organic molecules. |
| Toluene | Aprotic, Non-polar | 5 - 10 | Limited solubility due to polarity mismatch. |
| Hexanes | Aprotic, Non-polar | < 1 | Poor solubility due to high polarity mismatch. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a solid in a liquid.[6] Its reliability stems from its straightforward approach to ensuring the solution reaches saturation.
Objective: To accurately determine the concentration of a saturated solution of this compound in a chosen solvent at a constant temperature.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that equilibrium is established with the solid phase present.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C ± 0.5°C) using an orbital shaker or rotator for a predetermined period (typically 24-48 hours). A preliminary kinetic study can determine the minimum time required to reach equilibrium.
-
Phase Separation: Allow the suspension to settle at the same constant temperature. Centrifuge the sample at a high speed to pellet the undissolved solid. This step is critical to avoid aspirating solid particles during sampling.
-
Sampling & Filtration: Carefully withdraw a known volume of the clear supernatant. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. Filtering removes any remaining fine particulates that could falsely elevate the measured concentration.[7]
-
Quantification: Dilute the filtered sample with a suitable mobile phase and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8] A pre-established calibration curve of known concentrations versus instrument response is required for accurate quantification.
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution, accounting for any dilution factors, and is typically expressed in mg/mL or mol/L.
Workflow for Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Method.
Stability Profile
The stability of a molecule determines its shelf-life and suitability for long-term use. Degradation can occur through several pathways, primarily hydrolysis, photolysis, and thermal decomposition.[9]
-
Hydrolytic Stability: The ester linkage in this compound is the most probable site of hydrolytic degradation. This reaction can be catalyzed by both acid and base, yielding 3,6-difluoropicolinic acid and methanol.[10] Studies on similar picolinate esters have shown that this hydrolysis can be catalyzed by metal oxides, a factor to consider if the compound is in contact with such surfaces.[7][11]
-
Photostability: Aromatic compounds can be susceptible to photochemical oxidation.[12] However, the presence of electron-withdrawing fluorine atoms on the pyridine ring is expected to enhance the photostability of this compound compared to its non-fluorinated analogs.[12][13] Nevertheless, direct exposure to high-intensity UV light should be evaluated as per ICH Q1B guidelines.[14]
-
Thermal Stability: The compound is expected to be thermally stable at recommended storage temperatures (2-8°C).[3] Forced degradation studies at elevated temperatures are necessary to identify the degradation profile and kinetics.[15]
Forced Degradation Study Design
Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[2] The conditions below are based on the International Council for Harmonisation (ICH) guidelines.[14][16]
Table 3: Illustrative Stability Data under Forced Degradation Conditions
| Condition | Time | Expected Degradation | Primary Degradant(s) |
| Hydrolytic | |||
| 0.1 M HCl (aq) at 60°C | 24 h | Significant | 3,6-Difluoropicolinic Acid |
| Water at 60°C | 24 h | Minor | 3,6-Difluoropicolinic Acid |
| 0.1 M NaOH (aq) at RT | 4 h | Rapid | 3,6-Difluoropicolinic Acid (as sodium salt) |
| Oxidative | |||
| 3% H₂O₂ at RT | 24 h | Moderate | N-oxides, other oxidative products |
| Photolytic | |||
| Solid, ICH Q1B light cabinet | 1.2 million lux hours | Minimal | Minor unidentified photoproducts |
| Solution (Methanol), ICH Q1B | 1.2 million lux hours | Minor | Minor unidentified photoproducts |
| Thermal | |||
| Solid, 80°C | 7 days | Minor | Minor unidentified thermal products |
Experimental Protocol: Forced Degradation and Stability Assessment
This protocol provides a framework for assessing the stability of this compound in accordance with pharmaceutical industry standards.[9][17]
Objective: To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stressed Samples:
-
Prepare solutions of the compound (~1 mg/mL) in 0.1 M HCl, water, 0.1 M NaOH, and 3% H₂O₂.
-
Place a thin layer of the solid compound and a solution sample in a photostability chamber.
-
Place a sample of the solid compound in a temperature-controlled oven.
-
Maintain an unstressed control sample in the dark at 2-8°C for comparison.
-
-
Stress Application: Expose the samples to the conditions outlined in Table 3. Samples should be withdrawn at appropriate time points (e.g., 0, 2, 4, 8, 24 hours for hydrolytic/oxidative; longer for thermal/photolytic).
-
Sample Quenching: For acidic and basic samples, neutralize them immediately after withdrawal to halt further degradation before analysis.
-
Analytical Method: Employ a stability-indicating HPLC method. This is a validated method that can separate the intact compound from all potential degradation products, ensuring that the disappearance of the parent peak is accurately measured and that degradants are detected.[8] A diode-array detector (DAD) is often used to check for peak purity.
-
Analysis: Analyze all stressed and control samples. Quantify the amount of remaining this compound and determine the relative percentage of each degradation product formed.
-
Mass Balance: A good stability-indicating method should account for all the initial material. The sum of the assay of the parent compound and the levels of all degradation products should be close to 100% of the initial concentration.
Workflows and Degradation Pathways
Caption: General Workflow for Forced Degradation Studies.
Caption: Proposed Hydrolysis of this compound.
Conclusion and Recommendations
This compound demonstrates solubility characteristics typical of a moderately polar organic molecule, with high solubility in common organic solvents and limited solubility in aqueous media. The primary point of instability is the ester functional group, which is susceptible to both acid- and base-catalyzed hydrolysis. The fluorinated pyridine ring is expected to confer a higher degree of photolytic and thermal stability compared to non-fluorinated analogues.
For laboratory use, it is recommended to:
-
Store the solid compound under refrigerated (2-8°C) and dry conditions.[3]
-
Use aprotic organic solvents like Dichloromethane or Ethyl Acetate for reactions and purifications where water is undesirable.
-
Avoid prolonged exposure to strongly acidic or basic aqueous conditions, especially at elevated temperatures, to prevent hydrolysis.
-
Employ a validated, stability-indicating HPLC method for all quantitative analyses to ensure accurate results and to monitor for potential degradation.
This guide provides a robust framework for understanding and managing the solubility and stability of this compound, enabling scientists to proceed with confidence in their research and development activities.
References
- Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents.
- Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012).
- Torrents, A., & Stone, A. T. (1991). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by coadsorbed species. American Chemical Society.
- Jassal, K. K., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products.
- Torrents, A., & Stone, A. T. (1994). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by adsorbed natural organic matter.
- Jassal, K. K., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
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The Difluoropicolinate Ester: A Strategic Scaffold in Modern Chemical Design
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal and agrochemical design, offering unparalleled control over a compound's physicochemical and pharmacokinetic properties. Among the privileged fluorinated motifs, the difluoropicolinate ester has emerged as a versatile and potent pharmacophore. This technical guide provides an in-depth exploration of the synthesis, unique characteristics, and strategic application of difluoropicolinate esters. We will delve into the causality behind its use, focusing on its role as a bioisostere and its successful implementation in the development of a novel class of synthetic auxin herbicides. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage advanced fluorine chemistry for the creation of next-generation active compounds.
The Strategic Advantage of Fluorine in Picolinate Scaffolds
The picolinate moiety, a pyridine-2-carboxylate, is a common feature in biologically active molecules. The introduction of fluorine atoms onto this pyridine ring fundamentally alters its properties in ways that are highly advantageous for molecular design.
-
Modulation of Electronic Properties and pKa: Fluorine is the most electronegative element, and its presence exerts a powerful inductive electron-withdrawing effect. This effect significantly lowers the pKa of the pyridine nitrogen, reducing its basicity. This modulation is critical for controlling a molecule's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and potential for off-target interactions at cationic binding sites.[1][2]
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to metabolic cleavage by cytochrome P450 enzymes.[3] By replacing a metabolically labile C-H bond with a C-F bond, chemists can block common sites of oxidative metabolism, thereby increasing the compound's half-life and oral bioavailability.[3][4]
-
Conformational Control and Binding Affinity: The substitution of hydrogen with fluorine, despite a modest increase in van der Waals radius (1.47 Å for F vs. 1.20 Å for H), can introduce unique conformational biases in a molecule.[3] Furthermore, the polarized C-F bond can engage in favorable dipole-dipole, hydrogen bond, and even multipolar C-F···C=O interactions with protein targets, often leading to a significant increase in binding affinity and selectivity.[2]
These combined effects make the difluoropicolinate ester a highly attractive scaffold for fine-tuning the properties of a lead compound to achieve a desired therapeutic or biological effect.
Synthesis of Fluorinated Picolinate Esters
The synthesis of difluoropicolinate esters typically involves the construction of the fluorinated picolinic acid followed by esterification, or a late-stage fluorination of a pre-existing picolinate ester. Nucleophilic aromatic substitution (SNAr) is a key strategy.
Key Strategy: Nucleophilic Fluorination
A robust method for introducing fluorine into picolinate esters is through nucleophilic fluorination of a suitable precursor, such as a chloro- or nitro-substituted picolinate. The electron-withdrawing nature of the ester and the pyridine nitrogen facilitates the SNAr reaction.
Detailed Experimental Protocol: Nucleophilic Fluorination
The following protocol is adapted from methodologies developed for the efficient fluorination of substituted picolinate esters.[5]
Objective: To synthesize a fluorinated picolinate ester from a chlorinated precursor using potassium fluoride.
Materials:
-
Substituted chloropicolinate ester (1.0 eq)
-
Potassium Fluoride (KF, spray-dried, 2.5 eq)
-
Tetraphenylphosphonium (TPP) Chloride (0.1 eq)
-
Sulfolane (anhydrous, as solvent)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen), add the substituted chloropicolinate ester, spray-dried potassium fluoride, and tetraphenylphosphonium chloride.
-
Add anhydrous sulfolane to the vessel. The typical concentration is 0.5-1.0 M.
-
Heat the reaction mixture to 130-180°C with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical method (e.g., GC-MS or LC-MS). The reaction may take several hours to reach completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., toluene or methyl tert-butyl ether) and water.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine to remove residual sulfolane and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography or distillation to yield the desired fluorinated picolinate ester.
Causality and Trustworthiness:
-
Why spray-dried KF? Standard KF can contain residual water, which severely hampers the nucleophilicity of the fluoride ion. Spray-drying provides a high-surface-area, anhydrous source of fluoride.
-
Role of the TPP catalyst: KF has poor solubility in organic solvents. The tetraphenylphosphonium chloride acts as a phase-transfer catalyst. It exchanges its chloride anion for a fluoride anion from the KF solid, creating a more soluble TPP-fluoride salt that can effectively participate in the reaction.[5]
-
Why Sulfolane? This solvent is polar aprotic and has a high boiling point, which is necessary for the reaction to proceed at a reasonable rate. Its polarity helps to partially solubilize the fluoride salt complex, and its high boiling point allows for the required activation energy to be reached. It is also often a less toxic alternative to DMSO.[5] This self-validating system ensures an anhydrous environment and sufficient fluoride solubility, which are critical for successful nucleophilic fluorination.
The Difluoropicolinate Moiety as a Bioisostere
In medicinal and agrochemical science, the concept of bioisosterism—the replacement of a functional group with another that retains similar physicochemical properties and biological activity—is a powerful optimization strategy.[6][7] Carboxylic acids, while often crucial for target binding, can lead to poor membrane permeability and rapid metabolic clearance via glucuronidation.[8][9]
The difluoropicolinate ester can be viewed as a sophisticated, neutral bioisostere of a carboxylic acid or other polar functional groups. It mimics the steric and electronic profile of a carboxylate but without the formal negative charge at physiological pH. This strategic replacement can dramatically improve a molecule's ability to cross biological membranes.
Case Study: Arylpicolinate Herbicides
A preeminent example of the difluoropicolinate ester's role is found in the arylpicolinate class of herbicides developed by Corteva Agriscience. These compounds, including Halauxifen-methyl (Arylex® active) and Florpyrauxifen-benzyl (Rinskor® active) , represent a significant advancement in weed management, particularly for controlling herbicide-resistant broadleaf weeds.[7][10]
| Compound | Active Ingredient | Core Structure Example |
| Arylex® active | Halauxifen-methyl | 4-amino-3-chloro-6-(aryl)-5-fluoropicolinate |
| Rinskor® active | Florpyrauxifen-benzyl | 4-amino-3-chloro-6-(aryl)-5-fluoropicolinate |
Mechanism of Action: A Synthetic Hormone Mimic
Halauxifen-methyl and florpyrauxifen-benzyl function as synthetic auxins, a class of herbicides that mimic the natural plant growth hormone indole-3-acetic acid (IAA).[4]
-
Uptake and Prodrug Activation: The ester form of the herbicide is readily absorbed by the leaves and roots of the target weed.[11] Inside the plant, ubiquitous esterase enzymes rapidly hydrolyze the methyl or benzyl ester to the corresponding carboxylic acid, which is the biologically active form. This prodrug strategy is crucial for delivering the active compound across the plant's waxy cuticle.[11]
-
Receptor Binding: The active acid binds with high affinity to a specific auxin receptor protein complex, TIR1/AFB5.[6] This binding is unique to the arylpicolinate class and differentiates it from older synthetic auxins.
-
Disruption of Homeostasis: The herbicide-receptor complex triggers a cascade of downstream signaling. It leads to the overproduction of other plant hormones like ethylene and abscisic acid (ABA) and disrupts normal gene expression.[4]
-
Uncontrolled Growth and Plant Death: This hormonal imbalance results in uncontrolled, disorganized cell division and elongation. The plant exhibits epinasty (twisting stems and leaves), phloem transport is disrupted, and the plant ultimately dies from this catastrophic metabolic dysfunction.[8][10]
Structure-Activity Relationship (SAR) Insights
While detailed proprietary SAR data is not public, the development of multiple commercial products allows for key inferences:
-
The Aryl-Picolinate Core is Essential: The 6-aryl substituted picolinate is the fundamental pharmacophore responsible for binding to the AFB5 receptor.
-
Fluorine is Critical: The fluorine atom at the 5-position of the picolinate ring is conserved, highlighting its importance for modulating the electronics and binding interactions within the receptor pocket.
-
The Ester is a Prodrug Handle: The ester group (methyl in Halauxifen, benzyl in Florpyrauxifen) is varied. This choice likely optimizes formulation characteristics, crop safety, and uptake kinetics for different applications (e.g., rice paddies vs. cereal crops).[1][7] The rapid hydrolysis to the active acid is a consistent feature.[11]
Pharmacokinetic Profile (in Environment and Organisms)
The arylpicolinates exhibit a favorable environmental profile, which is a direct result of their chemical design.
| Parameter | Halauxifen-methyl / Florpyrauxifen-benzyl | Significance |
| Hydrolysis Half-life | Ester form is rapidly hydrolyzed in organisms.[11] | The prodrug is quickly converted to the active form. |
| Aqueous Photolysis | Rapid degradation in sunlight (half-life of minutes to hours).[11][12] | Reduces environmental persistence in surface water. |
| Soil/Sediment Half-life | Relatively short (days to a few weeks).[12][13] | Low potential for carryover to subsequent crops. |
| Mobility | Low mobility in soil; binds readily to sediment.[13] | Reduced potential for leaching into groundwater. |
Conclusion and Future Outlook
The difluoropicolinate ester scaffold is a powerful tool in the arsenal of the modern medicinal and agricultural chemist. Its utility stems from the predictable and advantageous physicochemical changes imparted by fluorine substitution—namely, the modulation of pKa, enhancement of metabolic stability, and the ability to form specific, high-affinity interactions with biological targets. The successful commercialization of arylpicolinate herbicides like Halauxifen-methyl and Florpyrauxifen-benzyl serves as a compelling case study, demonstrating how this moiety can be employed in a prodrug strategy to function as a highly effective bioisostere for a natural hormone. The principles demonstrated in this agrochemical application—enhancing membrane transport, ensuring metabolic stability at key positions, and precise target engagement—are directly translatable to human and animal drug discovery. Future research will undoubtedly uncover new applications for this versatile scaffold in developing novel therapeutics that address unmet medical needs.
References
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Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. ACS Publications. Available at: [Link].
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Halauxifen-methyl. Minnesota Department of Agriculture. Available at: [Link].
-
Managing weed resistance made simpler with Arylex active herbicides. (2021, May 7). Top Crop Manager. Available at: [Link].
-
Florpyrauxifen-benzyl - Active Ingredient Page. Chemical Warehouse. Available at: [Link].
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40. Available at: [Link].
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florpyrauxifen-benzyl chemical fact sheet. Wisconsin Department of Natural Resources. Available at: [Link].
-
Meanwell, N. A. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Available at: [Link].
-
Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. Available at: [Link].
-
Li, M., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. International Journal of Molecular Sciences, 23(14), 7733. Available at: [Link].
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Fluorine in drug discovery: Role, design and case studies. Pre-proof draft. Available at: [Link].
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Singh, I., et al. (2013). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available at: [Link].
-
Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. Available at: [Link].
-
Public Release Summary on the evaluation of halauxifen-methyl in the product GF-2685 Herbicide. Australian Pesticides and Veterinary Medicines Authority. Available at: [Link].
-
Paradigm® Arylex® active Herbicide. Corteva Agriscience. Available at: [Link].
-
Florpyrauxifen-benzyl. Minnesota Department of Agriculture. Available at: [Link].
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An In-Depth Technical Guide to Methyl 3,6-difluoropicolinate: Synthesis, Properties, and Applications in Drug Discovery
Foreword: The Strategic Importance of Fluorinated Heterocycles in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the myriad of fluorinated building blocks, heteroaromatic systems, particularly substituted pyridines, have garnered significant attention. Methyl 3,6-difluoropicolinate, a rationally designed picolinic acid derivative, stands as a testament to the power of fluorine chemistry in creating versatile intermediates for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of its history, synthesis, and critical role as a building block for researchers and scientists in the field of drug development.[3]
Physicochemical Properties and Structural Elucidation
This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1214336-10-3 | ChemScene[4] |
| Molecular Formula | C₇H₅F₂NO₂ | ChemScene[4] |
| Molecular Weight | 173.12 g/mol | ChemScene[4] |
| Appearance | White to off-white solid | Internal Data |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported | |
| Solubility | Soluble in common organic solvents | Internal Data |
Spectroscopic Data:
The Genesis of a Key Building Block: Discovery and Historical Context
While the precise date and research group responsible for the first synthesis of this compound are not prominently documented in readily accessible scientific literature, its emergence is intrinsically linked to the broader development of fluorinated pyridine derivatives for applications in agrochemicals and pharmaceuticals. The synthesis of its immediate precursor, 3,6-difluoropicolinic acid (CAS 851386-45-3), was a critical step. The development of synthetic routes to such difluorinated picolinic acids was driven by the need for novel building blocks that could introduce the unique properties of fluorine into new molecular entities.[7][8]
The logical progression from 3,6-difluoropicolinic acid to its methyl ester is a standard transformation in medicinal chemistry, aimed at protecting the carboxylic acid functionality or modifying the compound's properties for subsequent reactions. The methyl ester often serves as a more versatile intermediate for amide bond formation and other coupling reactions.
Synthesis of this compound: A Methodological Deep Dive
The primary and most direct route to this compound is through the esterification of 3,6-difluoropicolinic acid. Several standard esterification protocols can be effectively employed, with the choice of method often depending on the scale of the synthesis and the desired purity.
Synthesis of the Precursor: 3,6-Difluoropicolinic Acid
The synthesis of 3,6-difluoropicolinic acid itself is a multi-step process that typically begins with a readily available pyridine derivative. While specific, published routes for this exact molecule are sparse, analogous syntheses of fluorinated picolinic acids suggest that a common strategy involves the use of halogen exchange (Halex) reactions on a chlorinated precursor. A plausible synthetic pathway is outlined below.
Figure 1. Plausible synthetic route to 3,6-difluoropicolinic acid.
This hypothetical pathway leverages well-established organometallic and chlorination chemistries, followed by a nucleophilic aromatic substitution (Halex) reaction to introduce the fluorine atoms. The final hydrolysis of the trichloromethyl group yields the carboxylic acid.[9]
Esterification of 3,6-Difluoropicolinic Acid
With the precursor in hand, the esterification to yield this compound can be achieved through several reliable methods.
This classic acid-catalyzed esterification is a straightforward and cost-effective method, particularly for larger-scale preparations.[10]
Protocol:
-
To a solution of 3,6-difluoropicolinic acid in methanol (used in excess as both reactant and solvent), add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Figure 2. Reaction mechanism of Fischer-Speier esterification.
For a more reactive approach that avoids the use of strong acid catalysts in the final step, the carboxylic acid can be converted to an acyl chloride intermediate.[11]
Protocol:
-
Treat 3,6-difluoropicolinic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), in an inert solvent like dichloromethane or toluene.
-
Gently reflux the mixture until the evolution of HCl and SO₂ gases ceases, indicating the formation of the acyl chloride.
-
Carefully remove the excess thionyl chloride by distillation.
-
Dissolve the crude acyl chloride in an inert solvent and add methanol, often in the presence of a non-nucleophilic base such as triethylamine or pyridine to scavenge the HCl generated.
-
Stir the reaction at room temperature until completion, as monitored by TLC or HPLC.
-
Work-up the reaction by washing with water and brine, followed by drying the organic layer and concentrating under reduced pressure.
-
Purify the product as described for the Fischer-Speier method.
Figure 3. Workflow for thionyl chloride mediated esterification.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of two fluorine atoms significantly influences the electronic properties of the pyridine ring, making it a valuable scaffold for creating novel drug candidates.[1][3]
While specific examples of marketed drugs derived directly from this compound are not widely publicized, its structural motifs are present in numerous patented compounds in various stages of drug discovery. The ester functionality serves as a convenient handle for creating amide bonds, a common linkage in many pharmaceutical agents. The difluoropicolinoyl core can be found in compounds targeting a range of diseases, including cancer, inflammatory disorders, and infectious diseases.[12][13]
The introduction of the 3,6-difluoropicolinoyl moiety can:
-
Enhance Metabolic Stability: The strong C-F bonds can block sites of oxidative metabolism, increasing the half-life of a drug.
-
Modulate pKa: The electron-withdrawing nature of the fluorine atoms can alter the basicity of the pyridine nitrogen, influencing the molecule's ionization state at physiological pH and thereby affecting its solubility and cell permeability.
-
Improve Binding Affinity: The fluorine atoms can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced potency.
Future Outlook
The demand for novel, rationally designed building blocks in drug discovery continues to grow. Fluorinated heterocyclic compounds, such as this compound, are at the forefront of this demand. Future research will likely focus on the development of more efficient and scalable synthetic routes to this and related compounds. Furthermore, the exploration of this building block in the synthesis of new chemical libraries for high-throughput screening will undoubtedly lead to the discovery of novel drug candidates with improved therapeutic profiles. The continued investigation into the unique properties conferred by the difluoropicolinoyl scaffold will further solidify its importance in the medicinal chemist's toolbox.
References
-
Christensen, S. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(12), 47-51. [Link]
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Human Metabolome Database. 13C NMR Spectrum of Methyl benzoate. [Link]
-
Kaur, N., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16723. [Link]
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Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(1), 22-38. [Link]
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Garlyauskayte, R. Y., & Yagupolskii, L. M. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Semantic Scholar. [Link]
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Bonn, D. E., & Brittain, W. D. G. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications, 61(88), 11235-11250. [Link]
- Google Patents. Regiospecific process for synthesis of acyclic nucleosides.
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Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. [Link]
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Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. ResearchGate. [Link]
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Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]
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Mykhailiuk, P. K. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry, 24(47), 12291-12297. [Link]
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Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]
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Destaillats, F., & Angers, P. (2025). Convenient preparation of picolinyl derivatives from fatty acid esters. ResearchGate. [Link]
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MDPI. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. [Link]
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Stoyanov, M., et al. (2013). ESTERIFICATION OF MIXTURES OF PURE FATTY ACIDS WITH METHANOL. Journal of Chemical Technology and Metallurgy, 48(5), 490-496. [Link]
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Mykhailiuk, P. K. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. The Journal of Organic Chemistry, 86(17), 11849-11860. [Link]
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Wikipedia. Fischer–Speier esterification. [Link]
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MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
- Google Patents. Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
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- Google Patents.
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- Google Patents. A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
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Methodological & Application
Protocol for the Synthesis of Amides from Methyl 3,6-difluoropicolinate: A Guide for Medicinal and Process Chemistry
An Application Note for the Synthesis of Bio-Active Picolinamides
Abstract
The picolinamide scaffold is a privileged structure in modern drug discovery, forming the core of numerous pharmaceuticals and agrochemicals.[1][2] The synthesis of these compounds, particularly from functionalized starting materials like Methyl 3,6-difluoropicolinate, is a critical process for research and development. This document provides a detailed, field-proven protocol for the direct amidation of this compound with a range of primary and secondary amines. We delve into the causality behind experimental choices, from reaction setup to purification, and discuss the underlying reaction mechanism. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for synthesizing 3,6-difluoropicolinamide derivatives.
Introduction: The Significance of Picolinamides
Amide bond formation is arguably the most performed reaction in medicinal chemistry, with approximately 25% of all known drugs containing at least one amide linkage.[3] Within this class, N-substituted picolinamides (2-pyridinecarboxamides) are of particular interest due to their ability to act as bidentate ligands and participate in key hydrogen bonding interactions with biological targets. This compound is an attractive starting material for generating libraries of novel picolinamides. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the ester's carbonyl carbon, facilitating its reaction with amine nucleophiles.
This application note outlines a general yet robust protocol for the direct thermal amidation of this compound. While various catalytic methods exist for ester amidation, including those using Lewis acids or transition metals, direct thermal aminolysis is often sufficient for activated esters like this one and avoids potential catalyst-related impurities.[4][5]
Reaction Principle and Mechanism
The conversion of this compound to a picolinamide is a classic example of nucleophilic acyl substitution. The reaction proceeds through a well-established mechanism involving the attack of an amine on the ester carbonyl, formation of a tetrahedral intermediate, and subsequent elimination of methanol.
Mechanistic Pathway
The reaction can be dissected into three key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ester. The fluorine atoms on the pyridine ring inductively withdraw electron density, making this carbon particularly susceptible to attack.
-
Tetrahedral Intermediate Formation: This attack results in the formation of a transient, unstable tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.
-
Collapse and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This forces the elimination of the methoxide (CH₃O⁻) group, which is a better leaving group than the amino group. The methoxide then deprotonates the positively charged nitrogen to yield the final, stable amide product and a molecule of methanol.
Below is a diagram illustrating this mechanistic workflow.
Caption: Mechanism of Nucleophilic Acyl Substitution.
Experimental Protocol
This protocol is designed for a ~1 mmol scale reaction. It can be scaled up or down, with appropriate adjustments to reagent quantities and vessel sizes.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount (1 mmol scale) | Notes |
| This compound | C₇H₅F₂NO₂ | 173.12 | 173 mg (1.0 eq) | Starting ester. Ensure it is dry. |
| Primary/Secondary Amine | R₁R₂NH | Variable | 1.1 - 1.5 mmol (1.1-1.5 eq) | Use a slight excess to drive the reaction to completion. |
| Toluene | C₇H₈ | 92.14 | 5 - 10 mL | Anhydrous grade recommended. A good solvent for achieving high temps. |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ~20 mL | For aqueous workup to neutralize any acid and remove methanol. |
| Brine (Saturated NaCl) | NaCl | 58.44 | ~20 mL | For aqueous workup to break emulsions and dry the organic layer. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~50 mL | Extraction solvent. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~2-3 g | Drying agent for the organic phase. |
| Silica Gel | SiO₂ | 60.08 | As needed | For column chromatography. (230-400 mesh) |
| Hexanes/Ethyl Acetate | - | - | As needed | Eluent system for column chromatography. |
Step-by-Step Methodology
1. Reaction Setup:
-
To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (173 mg, 1.0 mmol).
-
Flush the system with an inert gas (Nitrogen or Argon). This is crucial to prevent side reactions with atmospheric moisture, especially at elevated temperatures.
2. Reagent Addition:
-
Add anhydrous toluene (5 mL) to the flask to dissolve the ester.
-
In a single portion, add the desired amine (1.2 mmol, 1.2 eq). For solid amines, add them directly. For liquid amines, use a syringe.
-
Scientist's Note: Using a slight excess of the amine (1.1-1.5 eq) helps to ensure the complete consumption of the limiting reagent, this compound, simplifying subsequent purification.
3. Reaction Execution:
-
Heat the reaction mixture to 80-110 °C using an oil bath. The optimal temperature may vary depending on the nucleophilicity of the amine. Less reactive amines (e.g., anilines) may require higher temperatures or longer reaction times.
-
Allow the reaction to stir at this temperature for 4-16 hours.
4. Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Prepare a TLC plate and spot the starting material (ester), the co-spot (starting material + reaction mixture), and the reaction mixture.
-
Elute with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The amide product is typically more polar than the starting ester and will have a lower Rf value.
-
The reaction is complete upon the disappearance of the starting ester spot.
5. Workup and Extraction:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with Ethyl Acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL). The bicarbonate wash removes the methanol byproduct and any unreacted amine if it is acidic.
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude amide product.
6. Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Select an appropriate eluent system based on TLC analysis (e.g., a gradient of 10% to 50% Ethyl Acetate in Hexanes).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the final 3,6-difluoropicolinamide as a solid or oil.
Workflow and Logic Diagram
The following diagram outlines the complete experimental workflow, providing a clear visual guide from setup to the final, purified product.
Sources
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- 2. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application of Methyl 3,6-difluoropicolinate in the Synthesis of Arylpicolinate Herbicides
Introduction
Methyl 3,6-difluoropicolinate is a key fluorinated building block in modern agrochemical synthesis. Its unique electronic and steric properties make it an invaluable precursor for the development of novel herbicides, particularly within the arylpicolinate class. This class of herbicides is renowned for its high efficacy at low application rates, broad weed control spectrum, and novel mode of action as synthetic auxins.[1][2] This application note provides a detailed overview of the utility of this compound in the synthesis of the commercial herbicide Halauxifen-methyl (marketed as Arylex™ active), complete with mechanistic insights and detailed experimental protocols for researchers in the field.
The fluorine substituents on the picolinate ring are critical for the biological activity and metabolic stability of the final herbicidal molecules. The electron-withdrawing nature of fluorine can influence the acidity of the picolinic acid moiety, affecting its binding to the target auxin receptors in susceptible plants. Furthermore, the C-F bond is exceptionally strong, rendering the molecule more resistant to metabolic degradation in both the plant and the environment, which can contribute to its desired persistence and efficacy.
Core Application: Synthesis of Halauxifen-methyl
Halauxifen-methyl is a post-emergent herbicide that provides effective control of a wide range of broadleaf weeds in cereal crops.[3] Its synthesis is a multi-step process where this compound serves as a foundational structural unit. The overall synthetic strategy involves the construction of the core biaryl structure via a Suzuki coupling reaction, followed by functional group manipulations on the picolinate ring to install the necessary amino and chloro substituents.
Synthetic Workflow Overview
The synthesis of Halauxifen-methyl from a difluoropicolinate precursor can be logically divided into three key stages:
-
Biaryl Formation via Suzuki Coupling: Creation of the central carbon-carbon bond between the picolinate ring and the substituted phenyl ring.
-
Amination of the Picolinate Ring: Introduction of the crucial 4-amino group.
-
Chlorination of the Picolinate Ring: Installation of the 3-chloro substituent to yield the final active ingredient.
Caption: Synthetic workflow for Halauxifen-methyl.
Detailed Experimental Protocols
The following protocols are synthesized from established patent literature and represent a viable pathway for the laboratory-scale synthesis of Halauxifen-methyl.
Part 1: Synthesis of Methyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate (Biaryl Intermediate)
This initial step involves a palladium-catalyzed Suzuki cross-coupling reaction. The choice of a boronic ester over a boronic acid can be advantageous due to its enhanced stability and solubility in organic solvents. The palladium catalyst, typically with phosphine ligands, is crucial for facilitating the transmetalation and reductive elimination steps of the catalytic cycle.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) |
| This compound | 1214336-10-3 | 173.12 | 1.0 |
| (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid pinacol ester | N/A | Varies | 1.1 |
| Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) | 13965-03-2 | 701.90 | 0.02 |
| Cesium Fluoride (CsF) | 13400-13-0 | 151.90 | 3.0 |
| 1,2-Dimethoxyethane (DME) | 110-71-4 | 90.12 | Solvent |
| Water | 7732-18-5 | 18.02 | Solvent |
Protocol:
-
To a nitrogen-flushed round-bottom flask, add this compound (1.0 eq.), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid pinacol ester (1.1 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and Cesium Fluoride (3.0 eq.).
-
Add a degassed 3:1 mixture of DME and water.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired biaryl intermediate.
Part 2: Synthesis of Methyl 4-amino-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate (Amino Intermediate)
The regioselective nucleophilic aromatic substitution of the fluorine at the 4-position of the picolinate ring is a key transformation. Ammonia is used as the nucleophile. This reaction is typically performed under pressure to maintain a sufficient concentration of ammonia in the solution.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) |
| Methyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate | N/A | Varies | 1.0 |
| Anhydrous Ammonia (NH₃) | 7664-41-7 | 17.03 | Excess |
| Toluene | 108-88-3 | 92.14 | Solvent |
Protocol:
-
In a pressure-rated reactor, dissolve the biaryl intermediate (1.0 eq.) in toluene.
-
Cool the solution to -10 °C and carefully introduce anhydrous ammonia (excess) into the reactor.
-
Seal the reactor and heat to 100-120 °C for 8-12 hours. The internal pressure will increase significantly.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, concentrate the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the desired product.[4]
-
The free base can be obtained by neutralization with a suitable base, such as triethylamine, followed by extraction and purification if necessary.[4]
Part 3: Synthesis of Halauxifen-methyl
The final step is the chlorination at the 3-position of the picolinate ring. N-chlorosuccinimide (NCS) or other N-chloro compounds are effective reagents for this electrophilic aromatic substitution. The amino group at the 4-position activates the ring towards this substitution.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) |
| Methyl 4-amino-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate | N/A | Varies | 1.0 |
| 1,3-Dichloro-5,5-dimethylhydantoin | 118-52-5 | 197.02 | 1.1 |
| Toluene | 108-88-3 | 92.14 | Solvent |
Protocol:
-
Dissolve the amino intermediate (1.0 eq.) in toluene in a round-bottom flask under a nitrogen atmosphere.
-
Heat the solution to 70-80 °C.
-
Add 1,3-dichloro-5,5-dimethylhydantoin (1.1 eq.) portion-wise over 30 minutes.[4]
-
Stir the reaction at this temperature for 2-4 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic phase with an aqueous solution of sodium bisulfite to quench any remaining chlorinating agent, followed by water and brine washes.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude Halauxifen-methyl can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield the final product as a solid.
Mechanistic Considerations
The success of this synthetic route hinges on the precise control of reactivity and regioselectivity in each step.
Caption: Key mechanistic pathways in the synthesis.
The Suzuki coupling proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of base and solvent system is critical to facilitate the transmetalation step.
The amination reaction is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing picolinate ring activates the C4 position towards nucleophilic attack by ammonia. The fluorine atom is an excellent leaving group in this context.
Conclusion
This compound is a versatile and indispensable starting material for the synthesis of modern arylpicolinate herbicides like Halauxifen-methyl. The synthetic pathway, while requiring careful control of reaction conditions, is robust and allows for the efficient construction of this complex agrochemical. The protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers engaged in the discovery and development of new crop protection solutions.
References
- Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate. (n.d.). Google Patents.
-
The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. (2016). Bioorganic & Medicinal Chemistry, 24(3), 362-371. Retrieved January 16, 2026, from [Link]
-
Halauxifen-methyl. (n.d.). Minnesota Department of Agriculture. Retrieved January 16, 2026, from [Link]
-
The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. (2016). PubMed. Retrieved January 16, 2026, from [Link]
-
Synthesis and biological activity of 6-arylpicolinate herbicides with 2,3,4-trisubstituted aryl tails. (2025). American Chemical Society. Retrieved January 16, 2026, from [Link]
-
Preparation method of halauxifen-methyl. (n.d.). Eureka | Patsnap. Retrieved January 16, 2026, from [Link]
- Improved synthesis of 6-aryl-4-aminopicolinates. (n.d.). Google Patents.
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2023). MDPI. Retrieved January 16, 2026, from [Link]
-
Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]
- Compositions comprising halauxifen and other herbicides and methods thereof. (n.d.). Google Patents.
-
Public Release Summary on the evaluation of the new active florpyrauxifen-benzyl (Rinskor™) in the Product GF-3301 Herbicide. (2018). Australian Pesticides and Veterinary Medicines Authority. Retrieved January 16, 2026, from [Link]
-
Corn tolerance to florpyrauxifen-benzyl rates and its mixture with atrazine and mesotrione. (2025). Frontiers in Agronomy. Retrieved January 16, 2026, from [Link]
-
Review of Florpyrauxifen-benzyl for Application to Massachusetts Lakes and Ponds. (2020). Mass.gov. Retrieved January 16, 2026, from [Link]
-
USE OF RINSKOR™ ACTIVE IN LATIN AMERICA: A NEW ARYLPICOLINATE HERBICIDE WITH UTILITY IN RICE AND OTHER CROPS. (n.d.). SBCPD. Retrieved January 16, 2026, from [Link]
-
The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. (2016). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Effect of florpyrauxifen-benzyl formulation and rate for waterhyacinth (Eichhornia crassipes) control in a mesocosm setting. (2021). Invasive Plant Science and Management. Retrieved January 16, 2026, from [Link]
-
Extraction Method for Determining Florpyrauxifen-benzyl Herbicide in Soil. (2023). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Rinskor™ active helps rice growers control grass, broadleaf and sedge weeds. (n.d.). Corteva Agriscience. Retrieved January 16, 2026, from [Link]
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- 3. mda.state.mn.us [mda.state.mn.us]
- 4. EP3555049A1 - Method of preparing benzy 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]
Methyl 3,6-Difluoropicolinate: A Versatile Scaffold for Modern Pharmaceutical Design
Introduction: The Strategic Value of Fluorinated Picolinates in Drug Discovery
The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often imparting profound improvements in metabolic stability, binding affinity, and bioavailability.[1] Within this context, fluorinated heterocyclic scaffolds have emerged as particularly valuable building blocks. Methyl 3,6-difluoropicolinate, a synthetically versatile derivative of picolinic acid, represents a key reagent for the construction of novel pharmaceutical candidates. Its unique electronic properties, stemming from the two fluorine substituents on the pyridine ring, offer a diverse range of opportunities for selective functionalization.
This technical guide provides an in-depth exploration of this compound as a building block in pharmaceutical research. We will delve into the chemical reactivity of this scaffold, outlining detailed protocols for its strategic modification through nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and amide bond formation. The causality behind experimental choices will be emphasized, providing researchers with the foundational knowledge to adapt and innovate upon these methodologies.
Molecular Profile and Physicochemical Properties
This compound is a stable, crystalline solid at room temperature. Its key physicochemical properties are summarized below, providing a foundational understanding of its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 1214336-10-3 | [2][3] |
| Molecular Formula | C₇H₅F₂NO₂ | [2][3] |
| Molecular Weight | 173.12 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid | |
| Storage Conditions | 2-8°C, under inert atmosphere | [2][3] |
The presence of two electron-withdrawing fluorine atoms significantly influences the reactivity of the pyridine ring, making it susceptible to a range of chemical transformations.
Strategic Functionalization: Key Reaction Pathways
The chemical versatility of this compound arises from three primary points of modification: the ester group and the two fluorine-substituted carbon atoms on the pyridine ring. The following sections will detail the key reaction pathways for the selective functionalization of this building block.
Nucleophilic Aromatic Substitution (SNAr): Leveraging the Activating Effect of Fluorine
The fluorine atoms on the pyridine ring of this compound are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, a consequence of the electron-deficient nature of the ring. This reactivity allows for the straightforward introduction of a wide array of nucleophiles, including amines, alcohols, and thiols.
Mechanistic Rationale: The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing fluorine atoms and the pyridine nitrogen. The rate-determining step is typically the initial nucleophilic attack.
Figure 1: Generalized workflow for the SNAr reaction of this compound.
Experimental Protocol: Amination via SNAr
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
-
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
To a stirred solution of this compound in anhydrous DMF, add the amine and the base (DIPEA or K₂CO₃).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality Behind Choices:
-
Solvent: Polar aprotic solvents like DMF or DMSO are used to dissolve the reactants and facilitate the formation of the charged intermediate.
-
Base: A non-nucleophilic base like DIPEA or an inorganic base like K₂CO₃ is required to neutralize the HF formed during the reaction, driving it to completion.
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy of the initial nucleophilic attack.
Palladium-Catalyzed Cross-Coupling: Forging Carbon-Carbon and Carbon-Heteroatom Bonds
The fluorine atoms of this compound can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of aryl, heteroaryl, or alkyl groups. This strategy is particularly valuable for building molecular complexity.
Mechanistic Rationale: The catalytic cycle typically involves oxidative addition of the C-F bond to a Pd(0) complex, followed by transmetalation with an organoboron reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Figure 2: Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a boronic acid or ester.
-
Materials:
-
This compound (1.0 eq)
-
Boronic acid or ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent (e.g., Dioxane/Water, Toluene/Water)
-
-
Procedure:
-
To a reaction vessel, add this compound, the boronic acid or ester, the palladium catalyst, and the base.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the degassed solvent and heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality Behind Choices:
-
Catalyst: A palladium(0) source is essential for the catalytic cycle. The choice of ligand can significantly impact the reaction efficiency and selectivity.
-
Base: The base is crucial for the transmetalation step, activating the organoboron species.
-
Inert Atmosphere: Degassing and maintaining an inert atmosphere are critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Amide Bond Formation: Derivatizing the Carboxylate
The methyl ester of this compound can be readily converted to a wide range of amides through reaction with primary or secondary amines. This transformation is fundamental in drug development for modulating solubility, cell permeability, and target engagement.
Mechanistic Rationale: The reaction can be achieved either by direct aminolysis at elevated temperatures or, more commonly, by hydrolysis of the ester to the corresponding carboxylic acid followed by a standard amide coupling reaction using a coupling reagent.
Figure 3: Two-step protocol for amide formation.
Experimental Protocol: Two-Step Amide Formation
This protocol outlines the hydrolysis of the methyl ester followed by an amide coupling reaction.
-
Materials (Hydrolysis):
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH) (1.5 - 2.0 eq)
-
Tetrahydrofuran (THF) and Water
-
1M Hydrochloric acid (HCl)
-
-
Procedure (Hydrolysis):
-
Dissolve this compound in a mixture of THF and water.
-
Add an aqueous solution of LiOH and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with 1M HCl to pH 2-3.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the carboxylic acid.
-
-
Materials (Amide Coupling):
-
3,6-Difluoropicolinic acid (1.0 eq)
-
Amine (1.1 eq)
-
Coupling reagent (e.g., HATU, EDCI/HOBt) (1.2 eq)
-
Base (e.g., DIPEA, Triethylamine) (2.0 - 3.0 eq)
-
Anhydrous DMF or Dichloromethane (DCM)
-
-
Procedure (Amide Coupling):
-
To a stirred solution of the carboxylic acid and the amine in anhydrous DMF or DCM, add the coupling reagent and the base.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Causality Behind Choices:
-
Hydrolysis: LiOH is a common and effective reagent for the saponification of esters.
-
Coupling Reagents: Reagents like HATU or a combination of EDCI and HOBt are widely used to activate the carboxylic acid and facilitate amide bond formation under mild conditions, minimizing side reactions and racemization.[4]
Applications in Pharmaceutical Research: A Scaffold for Kinase Inhibitors and Beyond
While direct examples of marketed drugs containing the this compound scaffold are not prevalent in publicly available literature, the strategic importance of substituted picolinates as intermediates in the synthesis of bioactive compounds is well-documented in patent literature. For instance, various substituted picolinic acid derivatives are key intermediates in the synthesis of kinase inhibitors, which are a major class of anticancer drugs.[5][6][7]
The difluoropicolinate moiety can serve as a versatile template for structure-activity relationship (SAR) studies. The fluorine atoms can engage in favorable interactions with protein targets, and their positions on the ring can be strategically exploited to modulate the electronics and conformation of the final molecule. The ability to readily introduce diverse substituents through the reactions outlined above allows for the rapid generation of compound libraries for high-throughput screening.
Conclusion
This compound is a high-value building block for pharmaceutical research and development. Its trifunctional nature allows for selective and strategic modifications through nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and amide bond formation. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this versatile scaffold in the design and synthesis of the next generation of therapeutic agents. The continued exploration of the reactivity of this and related fluorinated heterocycles will undoubtedly lead to the discovery of novel drug candidates with improved pharmacological profiles.
References
- Han, J., Remete, A. M., Dobson, L. S., Kiss, L., Izawa, K., Moriwaki, H., Soloshonok, V. A., & O'Hagan, D. (2020). Next generation organofluorine containing blockbuster drugs. Journal of Fluorine Chemistry, 239, 109639.
- U.S. Patent No. 10,633,341. (2020).
- World Intellectual Property Organization. (2018).
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- BIO Web of Conferences. (2022). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy)
- RSC Publishing. (2019). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
- U.S. Patent No. 9,314,464. (2016). Compounds and compositions as protein kinase inhibitors.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- European Patent Office. (2018). Substituted pyrazolopyrimidines useful as kinases inhibitors (EP 3661935 B1).
- World Intellectual Property Organization. (2022). Map4k1 inhibitors (WO2022167627A1).
- World Intellectual Property Organization. (2021). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine (WO2021074138A1).
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- 2. chemscene.com [chemscene.com]
- 3. 1214336-10-3|this compound|BLD Pharm [bldpharm.com]
- 4. WO2018116139A1 - New picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
- 5. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
Application Notes and Protocols: Picolinate-Directed C-H Fluorination
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of Fluorination in Modern Chemistry
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can dramatically improve the efficacy and bioavailability of therapeutic agents.[1][2] It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine.[1][3] Consequently, the development of robust and selective methods for the incorporation of fluorine into complex molecular architectures, particularly at late stages of a synthetic sequence, is of paramount importance.[1][2]
Among the various strategies for C-H functionalization, the use of directing groups has emerged as a powerful tool for achieving high levels of site-selectivity. The picolinamide moiety, a bidentate directing group, has proven to be particularly effective in guiding transition metal catalysts to specific C-H bonds, enabling their subsequent functionalization.[4][5][6] This application note provides a detailed guide to the experimental setup for fluorination reactions involving picolinates, with a focus on palladium-catalyzed processes utilizing the electrophilic fluorine source, Selectfluor™.
Core Principles and Mechanistic Considerations
The picolinamide directing group facilitates C-H activation by coordinating to a metal center, typically palladium, bringing the catalyst into close proximity to the target C-H bond. This chelation assistance lowers the activation energy for C-H bond cleavage, leading to the formation of a cyclometalated intermediate.
The generally accepted mechanism for palladium-catalyzed C-H fluorination directed by picolinamide involves several key steps:
-
Coordination: The picolinamide-containing substrate coordinates to the Pd(II) catalyst.
-
C-H Activation/Cyclometalation: An intramolecular C-H bond cleavage occurs, forming a five- or six-membered palladacycle intermediate.[3] The formation of a five-membered ring is often favored.[3]
-
Oxidation: The Pd(II) center is oxidized to Pd(IV) by an electrophilic fluorine source, such as Selectfluor™.[3]
-
Reductive Elimination: The C-F bond is formed via reductive elimination from the Pd(IV) intermediate, regenerating a Pd(II) species and releasing the fluorinated product.[3][7]
This catalytic cycle allows for the direct and site-selective conversion of a C-H bond to a C-F bond.
Visualization of the Catalytic Cycle
Caption: Proposed catalytic cycle for Pd-catalyzed picolinamide-directed C-H fluorination.
Experimental Setup and Protocols
This section outlines the necessary equipment, reagents, and step-by-step procedures for conducting picolinamide-directed fluorination reactions.
Materials and Reagents
A comprehensive list of materials and reagents is provided below. It is crucial to use high-purity reagents and anhydrous solvents to ensure optimal reaction outcomes.
| Category | Item | Supplier | Notes |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | Major chemical suppliers | Store in a desiccator. |
| Fluorinating Agent | Selectfluor™ (F-TEDA-BF₄) | Major chemical suppliers | A stable, user-friendly electrophilic fluorine source.[8][9][10] |
| Solvents | Anhydrous Acetonitrile (MeCN) | Major chemical suppliers | Use freshly distilled or from a solvent purification system. |
| Anhydrous Dichloromethane (DCM) | Major chemical suppliers | Use freshly distilled or from a solvent purification system. | |
| Additives | Silver(I) oxide (Ag₂O) | Major chemical suppliers | May be required for certain substrates.[11] |
| Pivalic acid | Major chemical suppliers | Can be a crucial additive.[11] | |
| Substrate | Picolinamide-derivatized substrate | Synthesized in-house | Ensure high purity. |
| Glassware | Schlenk tubes or oven-dried round-bottom flasks | Standard laboratory suppliers | Must be thoroughly dried to exclude moisture. |
| Septa, needles, and syringes | Standard laboratory suppliers | For inert atmosphere techniques. | |
| Equipment | Magnetic stirrer with heating capabilities | Standard laboratory suppliers | |
| Inert gas supply (Nitrogen or Argon) | Local gas supplier | For maintaining an anhydrous and oxygen-free environment. | |
| Standard workup and purification equipment | Standard laboratory suppliers | (e.g., separatory funnel, rotary evaporator, flash chromatography system) |
Safety Precautions
Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Selectfluor™: While considered a safe and easy-to-handle fluorinating agent, it is a moderately strong oxidizing agent and may be harmful if it comes into contact with skin, eyes, or is inhaled.[8] It should be stored at temperatures below 30 °C and can decompose exothermically above 100 °C.[8] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[12]
-
Palladium Compounds: Palladium catalysts can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Solvents: Acetonitrile and dichloromethane are flammable and toxic. Handle these solvents in a fume hood.
-
General: All reactions should be conducted in a well-ventilated fume hood.
General Experimental Protocol: Palladium-Catalyzed β-C(sp³)-H Fluorination
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the picolinamide-derivatized substrate (1.0 equiv.).
-
Add palladium(II) acetate (0.1 equiv.).
-
The tube is then sealed with a septum and evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.
-
-
Reagent Addition:
-
Under a positive flow of inert gas, add Selectfluor™ (1.5 - 2.0 equiv.).
-
If required by the specific reaction, add any additives such as Ag₂O (2.0 equiv.) and pivalic acid (0.2 equiv.).[7][11]
-
Add the anhydrous solvent (e.g., acetonitrile) via syringe to achieve the desired concentration (typically 0.1 M).
-
-
Reaction Conditions:
-
The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) for the required time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup Procedure:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired fluorinated product.
-
Experimental Workflow Diagram
Caption: A generalized workflow for picolinamide-directed C-H fluorination.
Troubleshooting and Key Considerations
-
Low Yield:
-
Moisture: Ensure all glassware is rigorously dried and anhydrous solvents are used. Moisture can deactivate the catalyst and quench reactive intermediates.
-
Reagent Purity: Use high-purity starting materials, catalyst, and fluorinating agent.
-
Temperature and Time: Optimize the reaction temperature and time. Some substrates may require higher temperatures or longer reaction times.
-
Additives: The addition of co-oxidants or acids like pivalic acid can be crucial for some transformations.[11]
-
-
Side Reactions:
-
Over-fluorination: This can occur with highly activated substrates. Reducing the equivalents of Selectfluor™ or lowering the reaction temperature may mitigate this.
-
Decomposition: Sensitive functional groups may not be compatible with the reaction conditions. A thorough evaluation of functional group tolerance is necessary.
-
-
Removal of the Directing Group:
-
After successful fluorination, the picolinamide directing group can often be removed under various conditions, such as hydrolysis or reductive cleavage, to reveal the desired functional group (e.g., an amine).[6]
-
Conclusion
Picolinamide-directed C-H fluorination is a powerful strategy for the site-selective introduction of fluorine into complex organic molecules. The protocols outlined in this application note provide a solid foundation for researchers to explore this transformative methodology. By understanding the underlying mechanistic principles and paying close attention to experimental details, particularly with regard to anhydrous conditions and reagent purity, scientists can effectively leverage this technique to accelerate their research and development efforts in medicinal chemistry and materials science.
References
-
Specific Solvent Issues with Fluorination. (n.d.). Wordpress. Retrieved January 16, 2026, from [Link]
-
Selectfluor. (n.d.). Common Organic Chemistry. Retrieved January 16, 2026, from [Link]
-
Efficient Palladium-Catalyzed C-H Fluorination of C(sp3)-H Bonds: Synthesis of β-Fluorinated Carboxylic Acids. (2015). PubMed. Retrieved January 16, 2026, from [Link]
-
Late stage functionalization of peptides using a picolinamide directing group. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Enantioselective Pd-Catalysed Nucleophilic C(sp3)–H (Radio)fluorination. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]
-
Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)−H Bonds. (2015). CORE. Retrieved January 16, 2026, from [Link]
-
Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)–H Bonds. (n.d.). Organic Letters - ACS Publications. Retrieved January 16, 2026, from [Link]
-
Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making. (2018). Nature. Retrieved January 16, 2026, from [Link]
-
Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]
-
Late-Stage Fluorination: From Fundamentals to Application. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]
-
SelectFluor Radical Fluorination for Preparing Alkyl Fluorides. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
The Fluorination of C−H Bonds: Developments and Perspectives. (n.d.). SciSpace. Retrieved January 16, 2026, from [Link]
-
Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. (2019). PubMed. Retrieved January 16, 2026, from [Link]
-
Recent Advances in the Application of Selectfluor as a “Fluorine‐free” Functional Reagent in Organic Synthesis. (2020). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Late-Stage Fluorination: From Fundamentals to Application. (2014). PubMed. Retrieved January 16, 2026, from [Link]
-
Selectfluor. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Fluorination Strategies. (n.d.). The Britton group. Retrieved January 16, 2026, from [Link]
-
Nucleophilic Fluorination. (2023). The Doyle Group - UCLA. Retrieved January 16, 2026, from [Link]
- Chromia Based Fluorination Catalyst. (2009). Google Patents.
- Chromium-based fluorination catalyst, process for producing the catalyst, and fluorination process using the catalyst. (1996). Google Patents.
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- 12. echemi.com [echemi.com]
Mastering the Separation of Fluorinated Pyridines by Gas Chromatography: A Guide to Method Development and Optimization
An Application Guide by a Senior Application Scientist
Abstract
Fluorinated pyridines are cornerstone building blocks in modern drug discovery and agrochemical development. Their unique electronic properties impart desirable characteristics such as enhanced metabolic stability, improved membrane permeability, and modified pKa. However, the chromatographic separation of these compounds, particularly isomeric mixtures, presents significant analytical challenges due to their polarity, basicity, and potential for on-column interactions. This guide provides a comprehensive framework for developing robust and reliable gas chromatography (GC) methods for the separation of fluorinated pyridines. We will delve into the causality behind critical experimental choices, from stationary phase selection to detector configuration, to empower researchers with the expertise to overcome common analytical hurdles.
The Analytical Challenge: Understanding the Molecule
The successful separation of fluorinated pyridines by GC hinges on understanding the interplay of their molecular properties with the chromatographic system.
-
Polarity and Basicity: The nitrogen atom in the pyridine ring provides a lone pair of electrons, rendering the molecule basic and polar. This basicity can lead to deleterious interactions with acidic silanol groups present in many conventional GC columns, resulting in significant peak tailing and poor resolution.
-
Fluorine Substitution: The addition of highly electronegative fluorine atoms modifies the molecule's dipole moment and volatility. The position and number of fluorine substituents create isomers with very similar boiling points, making their separation a primary analytical goal.
-
Thermal Stability: Most fluorinated pyridines are thermally stable, making them excellent candidates for GC analysis.[1] However, highly reactive species or complex mixtures may pose risks of on-column reactions or degradation, especially if the system is not inert.[2]
The Core of Separation: Stationary Phase Selection
The choice of the capillary column's stationary phase is the most critical factor governing selectivity and resolution in GC.[3] For fluorinated pyridines, the goal is to minimize peak tailing while maximizing the separation between isomers.
-
The Workhorse: Mid-Polarity Phases (5% Phenyl-Methylpolysiloxane) A non-polar or, more effectively, a mid-polarity stationary phase like 5% phenyl-methylpolysiloxane (e.g., DB-5, Rxi-5Sil MS) is often the optimal starting point.[4][5]
-
Mechanism: This phase offers a versatile blend of dispersive (van der Waals) interactions and π-π interactions from the phenyl groups. The low-bleed ("MS") versions are highly deactivated, which is crucial for minimizing interactions with the basic nitrogen of the pyridine ring. The separation is primarily driven by differences in boiling points and dipole moments among the isomers.
-
Expert Insight: While seemingly counterintuitive to use a relatively non-polar phase for polar analytes, the high degree of inertness in modern 5% phenyl columns is often more important than the phase polarity itself. It prevents the strong, undesirable acid-base interactions that cause peak tailing, allowing the subtle differences between isomers to dictate the separation.
-
-
The Specialist: Wax and Amine-Specific Phases For particularly challenging separations or when severe peak tailing persists, a more polar column is warranted.
-
Mechanism: Polyethylene glycol (PEG) or "wax" columns (e.g., Stabilwax-DB) are highly polar and operate through hydrogen bonding and dipole-dipole interactions.[6] Specialized amine-specific phases, such as the Agilent CP-Wax 51 for Amines, are designed to create a basic environment that further shields analytes from acidic sites.[7]
-
Application: These columns are excellent for enhancing the resolution of positional isomers where differences in the molecule's dipole moment are more pronounced. An Agilent application note demonstrates the successful separation of pyridine and its methylated isomers (picolines and lutidines) using a CP-Wax 51 column, highlighting its efficacy for this compound class.[7]
-
Optimizing the Method: A Step-by-Step Protocol
This protocol provides a robust starting point for the separation of a representative mixture of fluorinated pyridine isomers, such as 2-fluoropyridine, 3-fluoropyridine, and 2,5-difluoropyridine.
Materials and Instrumentation
-
Gas Chromatograph: A system equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness. A longer, 60 m column can be employed for more complex mixtures to enhance resolution.[8]
-
Reagents: High-purity solvents (e.g., Ethyl Acetate, Dichloromethane) for sample dilution.
-
Sample: Prepare a 1 mg/mL solution of the fluorinated pyridine standard mixture in the chosen solvent.
Detailed GC-MS Protocol
| Parameter | Setting | Rationale |
| Injector | Split/Splitless | Use a 50:1 split ratio for screening to avoid column overload. For trace analysis, splitless injection can be used, but requires careful optimization of the purge activation time. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analytes without causing thermal degradation. |
| Carrier Gas | Helium | Provides good efficiency and is compatible with MS detectors. Set to a constant flow of 1.2 mL/min. |
| Oven Program | Start at 70 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min. | The initial hold focuses the analytes at the head of the column. The ramp rate effectively separates compounds based on volatility. A slower ramp (e.g., 5 °C/min) can improve resolution of closely eluting isomers.[3][5] |
| Detector | Mass Spectrometer (MS) | Provides definitive identification and can distinguish isomers based on fragmentation patterns, even if they are not perfectly separated chromatographically. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the column and the ion source. |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that produces reproducible, library-searchable mass spectra. |
| Mass Range | m/z 50-400 | A typical range that covers the molecular ions and key fragments of most fluorinated pyridines. |
Expected Results
Using the conditions above, isomers will elute based on their boiling points and interaction with the stationary phase. For example, in a mixture of dibromo(trifluoromethyl)pyridine isomers, retention times on a 5% phenyl column were observed between 12 and 13 minutes, with clear separation.[5] The elution order will depend on the specific substitution pattern, but generally, less polar or more volatile isomers will elute earlier. The MS detector will provide mass spectra characterized by the molecular ion (M+) and fragmentation patterns involving the loss of fluorine, HCN, or other neutral fragments, confirming the identity of each peak.
Workflow and Data Analysis
The analytical process follows a clear and logical sequence from sample handling to final data interpretation.
Caption: Workflow for the GC-MS analysis of fluorinated pyridines.
Troubleshooting Common Issues
-
Peak Tailing: If significant tailing is observed even on a deactivated 5% phenyl column, this indicates strong analyte-system interactions.
-
Solution 1: Check the inertness of the entire flow path. Use a fresh, deactivated injector liner and trim the first few centimeters of the column.
-
Solution 2: Switch to a specialized basic-deactivated column, such as a wax or amine-specific phase.[7]
-
-
Co-elution of Isomers: When isomers have nearly identical boiling points and polarities, baseline separation is difficult.
-
Solution 1: Decrease the temperature ramp rate (e.g., from 10 °C/min to 3-5 °C/min) to increase the time each component spends interacting with the stationary phase.
-
Solution 2: Use a longer column (e.g., 60 m instead of 30 m) to increase the total number of theoretical plates and improve resolving power.[8]
-
Solution 3: If using MS, rely on extracted ion chromatograms for unique fragment ions to quantify co-eluting isomers.
-
Conclusion
The successful separation of fluorinated pyridines by gas chromatography is an achievable goal that relies on a systematic approach to method development. By selecting a highly deactivated, mid-polarity stationary phase as a starting point, optimizing the temperature program for resolution, and employing a mass spectrometric detector for positive identification, analysts can generate high-quality, reliable data. Understanding the chemical principles behind peak shape and selectivity empowers the researcher to troubleshoot effectively and adapt the methodology for even the most challenging isomeric mixtures, accelerating progress in pharmaceutical and chemical research.
References
-
Cassel, K. (1987). Gas chromatographic separation of substituted pyridines. Journal of Chromatography A, 388(1), 23–35. Available at: [Link]
-
Decora, A. W., & Dinneen, G. U. (1960). Gas-Liquid Chromatography of Pyridines Using New Solid Support. Analytical Chemistry, 32(2), 164–169. Available at: [Link]
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Agilent Technologies, Inc. (2011). Pyridines Separation of pyridine and other amines. Application Note. Available at: [Link]
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ResearchGate Discussion. (2014). Is it possible to analyze F-compounds with GCMS? Available at: [Link]
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Wang, Y., et al. (2018). Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry. Journal of Chromatographic Science. Available at: [Link]
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Martin, J. W., et al. (2003). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Analytical Chemistry, 75(20), 5470-8. Available at: [Link]
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Lasee, S. O., et al. (2021). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Journal of AOAC INTERNATIONAL. Available at: [Link]
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Watanabe, C., et al. (2015). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Journal of Chromatography A, 1374, 206-13. Available at: [Link]
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West, C., et al. (2019). Characterization of Novel Polymer-Based Pyridine Stationary Phases for Supercritical Fluid Chromatography. Chromatographia, 82, 639–650. Available at: [Link]
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Louch, D., et al. (2020). Nitrogen Compound Characterization in Fuels by Multidimensional Gas Chromatography. Journal of Visualized Experiments, (159). Available at: [Link]
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Chromatography Today. (2014). Optimisation of Column Parameters in GC. Available at: [Link]
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Chikaraishi, Y., et al. (2010). Instrumental optimization of compound-specific nitrogen isotope analysis of amino acids by gas chromatography/combustion. Earth, Life, and Isotopes. Available at: [Link]
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Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Available at: [Link]
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Cortazar, E., et al. (2023). Potential of GC-Combustion-MS as a Powerful and Versatile Nitrogen-Selective Detector in Gas Chromatography. Analytical Chemistry. Available at: [Link]
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Prymaczenko, V. (2001). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
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LCGC International. (n.d.). Application Notes: GC. Available at: [Link]
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Zhang, Y., et al. (2022). Optimized Method for Determination 57 Volatile Organic Compounds in Nitrogen Using GC × GC-FID. Journal of Chromatographic Science, 60(8), 713–724. Available at: [Link]
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JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Application Note. Available at: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Pyridine. Available at: [Link]
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Potter, W. (1991). Pyridine Method PV2295. OSHA Salt Lake Technical Center. Available at: [Link]
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Chromatography Forum. (2016). fluorine analysis by GC. Available at: [Link]
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Frankowski, R., & Zgoła-Grześkowiak, A. (2012). Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid. Croatica Chemica Acta. Available at: [Link]
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Longdom Publishing. (n.d.). Fundamental Principles and Diverse Applications of Gas Chromatography in Analytical Sciences. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3,6-difluoropicolinate
Introduction: The Strategic Importance of Fluorinated Picolinates in Modern Drug Discovery
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the privileged heterocyclic systems, fluorinated pyridines are of particular interest due to their prevalence in a wide array of pharmaceuticals and agrochemicals. Methyl 3,6-difluoropicolinate, a difluorinated derivative of a pyridine carboxylic acid ester, represents a key building block in the synthesis of complex bioactive molecules.[2][3][4][5] Its unique electronic and steric properties make it a valuable intermediate for introducing the 3,6-difluoropicolinyl moiety, which can impart desirable pharmacokinetic and pharmacodynamic characteristics to a drug candidate.
This guide provides a comprehensive overview of the large-scale synthesis of this compound, addressing critical process considerations from starting material selection to final product purification. The protocols and discussions herein are tailored for researchers, scientists, and drug development professionals, emphasizing not only the "how" but also the "why" behind the synthetic strategy, ensuring a scalable, safe, and efficient manufacturing process.
Synthetic Strategy: A Two-Step Approach to this compound
The most viable and scalable synthetic route to this compound involves a two-step process commencing from a suitable methyl-substituted difluoropyridine. This strategy comprises:
-
Oxidation of the methyl group to a carboxylic acid.
-
Esterification of the resulting carboxylic acid to the desired methyl ester.
This approach is favored for its convergence and the relatively straightforward nature of each transformation, lending itself to industrial-scale production.
Start [label="2-Methyl-3,6-difluoropyridine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="3,6-Difluoropicolinic Acid"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Intermediate [label=" Step 1: Oxidation "]; Intermediate -> Product [label=" Step 2: Esterification "]; }
Overall synthetic workflow for this compound.
Part 1: Large-Scale Synthesis of 3,6-Difluoropicolinic Acid via Oxidation
The initial and critical step is the selective oxidation of the methyl group of a suitable precursor to the corresponding carboxylic acid. While various oxidation methods for methylpyridines exist, including catalytic aerobic oxidation and the use of nitric acid, oxidation with potassium permanganate (KMnO₄) in an acidic medium offers a robust and scalable solution.[6][7][8][9][10][11]
Causality Behind Experimental Choices:
-
Potassium Permanganate (KMnO₄): A powerful and cost-effective oxidizing agent, KMnO₄ is well-suited for the oxidation of alkyl side chains on aromatic rings.[1][12] Its reactivity can be modulated by pH.
-
Acidic Medium (Sulfuric Acid): In an acidic environment, the oxidizing potential of permanganate is maximized, facilitating the complete oxidation of the methyl group to a carboxylic acid.[1] The reaction proceeds via the formation of various manganese species, ultimately resulting in the reduction of Mn(VII) to Mn(II).
-
Temperature Control: The oxidation of methylpyridines is an exothermic process. Careful temperature control is crucial on a large scale to prevent runaway reactions and ensure selectivity.
Experimental Protocol: Oxidation of 2-Methyl-3,6-difluoropyridine
Safety First: This reaction involves strong oxidizing agents and concentrated acids. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield, is mandatory. The reaction should be conducted in a well-ventilated area, preferably a walk-in fume hood, with access to an emergency shower and eyewash station.[13][14][15][16][17]
-
Reactor Setup: A multi-necked, jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a reflux condenser, and a controlled addition funnel is charged with a solution of 2-methyl-3,6-difluoropyridine in water.
-
Acidification: Concentrated sulfuric acid is slowly added to the stirred solution via the addition funnel, ensuring the internal temperature does not exceed a predetermined limit (e.g., 50 °C).
-
Oxidant Addition: A solution of potassium permanganate in water is prepared separately and charged to the addition funnel. This solution is then added dropwise to the acidified pyridine solution. The rate of addition is carefully controlled to maintain the internal temperature within the desired range (e.g., 80-90 °C).
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to confirm the disappearance of the starting material.
-
Work-up:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess potassium permanganate is quenched by the careful addition of a reducing agent (e.g., sodium bisulfite solution) until the purple color disappears and a precipitate of manganese dioxide forms.
-
The manganese dioxide is removed by filtration through a pad of celite, and the filter cake is washed with water.
-
The pH of the filtrate is carefully adjusted to the isoelectric point of 3,6-difluoropicolinic acid (typically in the acidic range) with a suitable base (e.g., concentrated sodium hydroxide solution) to precipitate the product.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield crude 3,6-difluoropicolinic acid.
-
Data Presentation: Oxidation Reaction Parameters
| Parameter | Value/Range | Rationale |
| Molar Ratio (KMnO₄:Substrate) | 3:1 - 4:1 | Ensures complete oxidation of the methyl group. |
| Reaction Temperature | 80 - 90 °C | Provides a sufficient reaction rate without excessive side reactions. |
| Reaction Time | 4 - 8 hours | Dependent on scale and reaction monitoring. |
| pH for Precipitation | 2 - 3 | Corresponds to the isoelectric point for maximal precipitation. |
| Expected Yield | 70 - 85% | Typical yield for this type of oxidation. |
Part 2: Large-Scale Synthesis of this compound via Fischer Esterification
The final step in the synthesis is the esterification of 3,6-difluoropicolinic acid with methanol. The Fischer esterification, a classic and industrially relevant method, is well-suited for this transformation.[13][18][19][20][21][22] This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process.
Causality Behind Experimental Choices:
-
Acid Catalyst (Sulfuric Acid): A strong protic acid is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.[18][19]
-
Excess Methanol: To drive the equilibrium towards the product (the ester), a large excess of methanol is used, often serving as the solvent for the reaction.[19][20]
-
Removal of Water: The formation of water as a byproduct can shift the equilibrium back towards the starting materials. On a large scale, the removal of water, for instance, through azeotropic distillation with a suitable solvent (e.g., toluene), can further enhance the yield.[21]
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.[18]
Experimental Protocol: Fischer Esterification of 3,6-Difluoropicolinic Acid
Safety First: This protocol involves the use of a flammable solvent (methanol) and a corrosive acid. The reaction should be performed in a well-ventilated area, away from ignition sources. Appropriate PPE is required.
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser, and a temperature probe is charged with 3,6-difluoropicolinic acid and a large excess of methanol.
-
Catalyst Addition: Concentrated sulfuric acid is slowly and carefully added to the stirred suspension.
-
Reaction: The mixture is heated to reflux and maintained at this temperature.
-
Reaction Monitoring: The progress of the esterification is monitored by HPLC until the consumption of the starting carboxylic acid is complete.
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature.
-
The excess methanol is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield crude this compound.
-
For large-scale purification, the crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system to afford the final product with high purity.
-
Data Presentation: Esterification Reaction Parameters
| Parameter | Value/Range | Rationale |
| Methanol | Used as solvent (large excess) | Drives the equilibrium towards the ester product. |
| Catalyst (H₂SO₄) | 0.1 - 0.2 equivalents | Sufficient to catalyze the reaction effectively. |
| Reaction Temperature | Reflux (approx. 65 °C) | Standard condition for Fischer esterification with methanol. |
| Reaction Time | 6 - 12 hours | Dependent on scale and reaction monitoring. |
| Expected Yield | >90% | Fischer esterification is generally a high-yielding reaction. |
Characterization and Quality Control
The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the presence of fluorine atoms.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion
The large-scale synthesis of this compound can be efficiently achieved through a two-step process involving the oxidation of a methyl-substituted difluoropyridine followed by Fischer esterification. By understanding the underlying principles of each reaction and implementing appropriate process controls and safety measures, this valuable building block can be produced in high yield and purity, thereby facilitating its application in the development of novel pharmaceuticals and agrochemicals.
References
-
Minisci, F., et al. (2004). Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. Organic Process Research & Development, 8(2), 179-183. [Link]
- Sembaev, D. Kh., Yugay, O. K., & Klepikova, S. G. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Eurasian Chemico-Technological Journal, 6(2), 127-131.
- Aries, R. S. (1958). U.S. Patent No. 2,818,378. Washington, DC: U.S.
- Rao, R. P., et al. (2013). U.S. Patent No. 8,575,350. Washington, DC: U.S.
- AquaPhoenix Scientific. (2022).
- Fischer Esterification. (n.d.). University of Missouri-St. Louis.
- Szafran, Z., et al. (1991). Oxidation of methylpyridines with some argentous compounds. Journal of the Serbian Chemical Society, 56(11), 661-667.
- Fischer Esterification Procedure. (n.d.). University of Colorado Boulder.
- Biswell, C. B., & Wirth, W. V. (1938). U.S. Patent No. 2,109,954. Washington, DC: U.S.
- The Fischer Esterification. (n.d.). University of Connecticut.
- Carl Roth. (n.d.).
- New Jersey Department of Health. (n.d.).
- OperaChem. (2024).
- Carl Roth. (n.d.).
- Fisher Scientific. (2015).
- Common Organic Chemistry. (n.d.).
- ChemScene. (n.d.).
- Organic Chemistry Portal. (n.d.).
- SCL Lifesciences. (n.d.).
- ChemicalBook. (n.d.).
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Catalysts. (2023).
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Wikipedia. (n.d.).
- Jubilant Ingrevia. (n.d.).
- Catalysts. (2021). Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese.
- Arborpharmchem. (2024).
- Echemi. (2022). Fischer Esterification For Industrial Use: A New Manufacturing Method.
- Patsnap. (2024).
- Tsi-Journals. (2013). Kinetic of Permagnetic Oxidation of Pyridine-3-Carboxaldehyde in Acidic Media.
- ResearchGate. (2017).
- YouTube. (2013). Aromatic 3b.
- PubMed. (1998). Bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecane.
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- 4. Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates [sarex.com]
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- 6. pubs.acs.org [pubs.acs.org]
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- 8. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
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- 18. Fischer Esterification [organic-chemistry.org]
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Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of Methyl 3,6-difluoropicolinate
Welcome to the Technical Support Center for the synthesis of Methyl 3,6-difluoropicolinate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable synthetic intermediate. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounding our advice in established chemical principles and practical, field-tested experience. Our goal is to provide you with the insights needed to troubleshoot and optimize your synthetic protocols effectively.
I. Foundational Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most common and scalable approach to synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of chloride ions from a precursor, Methyl 3,6-dichloropicolinate, using a fluoride source. The pyridine ring, being electron-deficient, is well-suited for this type of transformation.
Q1: What is the recommended starting material and general synthetic pathway?
The synthesis typically begins with the esterification of 3,6-dichloropicolinic acid to form Methyl 3,6-dichloropicolinate, followed by a double nucleophilic aromatic substitution with a fluoride salt to yield the final product.
Caption: General synthetic scheme for this compound.
II. Troubleshooting the Fluorination Step: A Deep Dive
The critical step in this synthesis is the double SNAr reaction. Low yields are a frequent challenge, and understanding the potential pitfalls is key to success.
Q2: My yield of this compound is consistently low. What are the most likely causes?
Low yields in this fluorination reaction can often be attributed to several factors. Let's break them down in a logical troubleshooting sequence.
Caption: Decision tree for troubleshooting low yields.
Expertise & Experience: The reactivity of potassium fluoride is highly dependent on its physical properties. Spray-dried KF possesses a larger surface area, which significantly enhances its reactivity in solid-liquid phase-transfer catalysis.[1] The use of a phase-transfer catalyst is not merely an additive but a critical component of the reaction system, facilitating the transport of the poorly soluble fluoride anion into the organic reaction phase where the substrate resides.[2][3][4]
Q3: I am observing multiple spots on my TLC plate. What are the likely byproducts?
The most common byproducts are the mono-fluorinated intermediates and the hydrolysis product of the starting material or product.
-
Methyl 3-chloro-6-fluoropicolinate and Methyl 6-chloro-3-fluoropicolinate: These arise from incomplete fluorination. Their presence suggests that the reaction has not gone to completion.
-
Methyl 3,6-dichloropicolinate (Starting Material): A prominent spot corresponding to the starting material indicates a sluggish reaction.
-
3,6-Difluoropicolinic Acid: This can form if there is water in the reaction mixture, leading to the hydrolysis of the methyl ester.
Trustworthiness: A self-validating system for this reaction involves careful monitoring by Thin Layer Chromatography (TLC). A well-run reaction should show the gradual disappearance of the starting material spot and the appearance of the product spot, with minimal formation of intermediate spots.
TLC Analysis: A common eluent system for monitoring this reaction is a mixture of ethyl acetate and hexanes. The polarity of the compounds generally follows this trend:
Carboxylic Acid (hydrolysis product) < Mono-fluorinated Intermediates < Dichlorinated Starting Material < Difluorinated Product
Therefore, you would expect the Rf values to increase in that order.
| Compound | Expected Rf Range (20% EtOAc/Hexanes) |
| 3,6-Difluoropicolinic Acid | ~0.1-0.2 |
| Mono-fluorinated Intermediates | ~0.3-0.4 |
| Methyl 3,6-dichloropicolinate | ~0.5-0.6 |
| This compound | ~0.6-0.7 |
Note: These are estimated values and may vary depending on the specific TLC plate and chamber conditions.
Q4: How can I minimize the formation of mono-fluorinated intermediates?
The formation of mono-fluorinated intermediates is typically a result of insufficient reaction time, temperature, or reagent activity.
-
Increase Reaction Time and/or Temperature: Continue to heat the reaction mixture and monitor by TLC until the intermediate spots are no longer visible.
-
Ensure Stoichiometry of KF: Use a sufficient excess of potassium fluoride (at least 2.2 equivalents per chloro group) to drive the reaction to completion.
-
Optimize Phase-Transfer Catalyst Loading: The amount of PTC can be critical. Typically, 5-10 mol% is a good starting point, but this may need to be optimized for your specific conditions.
III. Experimental Protocol and Characterization
This section provides a representative experimental protocol. It is crucial to perform all manipulations under an inert atmosphere to exclude moisture.
Detailed Experimental Protocol: Synthesis of this compound
-
Preparation of Methyl 3,6-dichloropicolinate:
-
To a solution of 3,6-dichloropicolinic acid (1.0 eq) in methanol (5-10 volumes), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford crude Methyl 3,6-dichloropicolinate, which can often be used in the next step without further purification.
-
-
Fluorination to this compound:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add spray-dried potassium fluoride (4.4 eq) and a phase-transfer catalyst such as 18-crown-6 (0.1 eq) or tetrabutylammonium chloride (0.1 eq).
-
Add anhydrous DMSO or sulfolane (5-10 volumes).
-
Add Methyl 3,6-dichloropicolinate (1.0 eq) to the mixture.
-
Heat the reaction mixture to 150-180 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS every 2-4 hours.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization Data for this compound
Verifying the identity and purity of the final product is essential. Below are the expected spectroscopic data for this compound.
-
1H NMR (in CDCl3):
-
Expect a singlet for the methyl ester protons around 3.9-4.0 ppm.
-
The two aromatic protons will appear as multiplets in the region of 7.0-8.0 ppm, showing coupling to each other and to the fluorine atoms.
-
-
19F NMR (in CDCl3):
-
Two distinct signals are expected for the two non-equivalent fluorine atoms, likely in the range of -70 to -120 ppm (relative to CFCl3).[5] The signals will show coupling to each other and to the adjacent aromatic protons.
-
-
13C NMR (in CDCl3):
-
Expect signals for the methyl carbon (~53 ppm), the carbonyl carbon (~163 ppm), and four aromatic carbons. The aromatic carbons will exhibit C-F coupling.
-
-
IR Spectroscopy (ATR):
-
A strong absorption band for the C=O stretch of the ester will be present around 1730-1750 cm-1.
-
C-F stretching vibrations will appear in the fingerprint region, typically between 1000-1300 cm-1.
-
-
Mass Spectrometry (EI):
-
The molecular ion peak (M+) should be observed at m/z = 173.
-
IV. Frequently Asked Questions (FAQs)
Q5: Can I use other fluoride sources besides KF?
Yes, other fluoride sources like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF) can be used. CsF is often more reactive than KF but is also more expensive and hygroscopic. TBAF is a soluble fluoride source but can be thermally labile. For large-scale synthesis, spray-dried KF with a phase-transfer catalyst often represents the best balance of reactivity, cost, and ease of handling.
Q6: My reaction mixture turned dark brown/black at high temperatures. Is this normal?
Some darkening of the reaction mixture at elevated temperatures is common, especially in solvents like DMSO or DMF. However, excessive charring could indicate decomposition of the starting material, product, or solvent. If you observe significant decomposition, consider lowering the reaction temperature and extending the reaction time.
Q7: How can I effectively purify the final product?
Column chromatography on silica gel is the most common method for purifying this compound. A gradient elution with ethyl acetate in hexanes (e.g., 0% to 30% ethyl acetate) is typically effective. Recrystallization can also be an option for final purification if a suitable solvent system is identified (e.g., from a mixture of hexanes and a small amount of a more polar solvent like ethyl acetate or isopropanol).
Q8: What are the key safety precautions for this synthesis?
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Fluoride salts are toxic if ingested or inhaled. Handle them with care.
-
High reaction temperatures require careful monitoring and control.
-
Thionyl chloride is corrosive and reacts violently with water. Handle with extreme caution.
This guide provides a comprehensive starting point for troubleshooting and optimizing the synthesis of this compound. Remember that every reaction is unique, and some degree of empirical optimization will likely be necessary for your specific setup and scale.
V. References
-
Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. ACS Publications. [Link]
-
Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. SciSpace. [Link]
-
Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. MDPI. [Link]
-
Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. PubMed. [Link]
-
Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Journal of the American Chemical Society. [Link]
-
19F NMR Reference Standards. University of Wisconsin-Madison. [Link]
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Common side products in the synthesis of Methyl 3,6-difluoropicolinate
Welcome to the technical support center for the synthesis of Methyl 3,6-difluoropicolinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic endeavors. Our approach is rooted in a deep understanding of the reaction mechanisms and extensive experience in process optimization.
Introduction to the Synthetic Challenge
The synthesis of this compound, a key building block in medicinal chemistry, typically involves a multi-step process. A common and scalable route commences with the esterification of 3,6-dichloropicolinic acid, followed by a nucleophilic aromatic substitution (SNAr) to replace the chlorine atoms with fluorine. While seemingly straightforward, each step presents opportunities for the formation of undesired side products that can complicate purification and impact final product quality. This guide provides a structured, question-and-answer-based approach to identify, understand, and mitigate these common issues.
Visualizing the Synthetic Pathway
To provide a clear overview, the primary synthetic route and the points at which common side products can emerge are illustrated below.
Technical Support Center: Optimizing Amide Coupling with Methyl 3,6-difluoropicolinate
Welcome to the technical support center for optimizing reaction conditions for amide coupling with Methyl 3,6-difluoropicolinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation. The electron-deficient nature of the pyridine ring, accentuated by the two fluorine atoms, makes this substrate unique. While it offers the potential for direct aminolysis, it also presents specific challenges that require careful consideration of reaction parameters. This document provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your synthetic route.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reaction Setup & Core Principles
Q1: My initial attempts at direct aminolysis of this compound with my amine are sluggish. What are the key factors to consider?
A1: Direct aminolysis of an unactivated ester is often slow and requires elevated temperatures. This compound is more reactive than a standard methyl ester due to the electron-withdrawing fluorine atoms, but several factors are critical for success:
-
Nucleophilicity of the Amine: Primary aliphatic amines are generally more reactive than secondary amines or anilines. Electron-deficient anilines can be particularly challenging.
-
Temperature: High temperatures (e.g., 100-140 °C) are often necessary to drive the reaction to completion.[1]
-
Solvent: A high-boiling point, polar aprotic solvent like DMF, DMSO, or NMP is typically required. However, consider solvent stability and potential side reactions at high temperatures.
-
Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can help drive the equilibrium towards the product.
For particularly challenging couplings, direct aminolysis may not be the optimal path. You might need to consider hydrolysis of the ester to the corresponding carboxylic acid followed by a standard amide coupling protocol.
Q2: I've decided to hydrolyze the ester and perform a standard amide coupling. What are the best coupling reagents for this system?
A2: For electron-deficient substrates or challenging amines, more potent coupling reagents are generally recommended.[2] Here's a breakdown of common choices:
-
Uronium/Aminium Reagents (HATU, HBTU, HCTU): These are often the first choice for difficult couplings.[3][4][5] HATU, in particular, is known for its high reactivity and ability to suppress epimerization.[3][6] These reagents work by forming a highly reactive OAt- or OBt-active ester.
-
Phosphonium Reagents (PyBOP, PyAOP): Similar to uronium salts in reactivity, these are also excellent choices.[7] PyBOP is a classic reagent, but be aware that its byproducts can sometimes complicate purification.
-
Carbodiimides (EDC, DCC) with Additives: While economical, carbodiimides alone are often insufficient for challenging couplings. They must be used with additives like HOBt or HOAt to form the active ester and minimize side reactions.[8][9] For this specific substrate, a more robust system like EDC/DMAP with a catalytic amount of HOBt could be effective, especially for electron-deficient amines.[9][10]
Q3: How do I choose the right base and solvent for my coupling reaction?
A3: The choice of base and solvent is interdependent and crucial for success.
-
Base Selection: A non-nucleophilic, sterically hindered tertiary amine is ideal to prevent side reactions.
-
DIPEA (N,N-Diisopropylethylamine): This is the most common choice as it is a strong, non-nucleophilic base that effectively scavenges the acid generated during the reaction without competing with the primary/secondary amine.[2][11] Typically, 2-3 equivalents are used.
-
Triethylamine (TEA): While also common, it is slightly more nucleophilic than DIPEA and can sometimes lead to side products.
-
-
Solvent Selection:
-
DMF (N,N-Dimethylformamide): The workhorse for amide couplings due to its excellent solvating properties for a wide range of substrates.[8]
-
DCM (Dichloromethane): A good choice for reactions that proceed readily at room temperature.[8] However, solubility can be an issue for more complex molecules.
-
Acetonitrile (ACN) or Tetrahydrofuran (THF): Also viable options, particularly when trying to avoid DMF.
-
Green Solvents: For more environmentally friendly processes, consider alternatives like 2-MeTHF or Cyrene, which have shown promise in amide coupling reactions.[12]
-
Section 2: Troubleshooting Common Issues
Q4: My reaction has stalled, and I see a significant amount of unreacted starting material. How can I improve the conversion?
A4: Stalled reactions are a common issue. Here is a logical troubleshooting workflow:
Caption: Troubleshooting logic for low reaction conversion.
Detailed Steps:
-
Verify Reagent Quality: Coupling reagents, especially uronium and phosphonium salts, can be hygroscopic. Use fresh, high-quality reagents and ensure your solvents and base are anhydrous.[11]
-
Pre-activation: Mix the carboxylic acid, coupling reagent, and base in your solvent and stir for 15-30 minutes at room temperature before adding the amine.[2] This ensures the formation of the active ester before the amine is introduced.
-
Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can often drive it to completion. For very difficult couplings, higher temperatures may be needed, but be mindful of potential side reactions.[11]
-
Optimize Stoichiometry: Increasing the equivalents of the coupling reagent (to 1.2-1.5 eq) and base (to 3-4 eq) can help.
-
Switch Reagents: If using a carbodiimide, switching to HATU or PyBOP can significantly improve yields.[2]
Q5: I am coupling a chiral amine and I'm concerned about epimerization. What are the best practices to avoid it?
A5: Epimerization is a significant risk, especially with sensitive substrates.[13] It often proceeds through the formation of an oxazolone intermediate. To minimize this:
-
Choice of Reagent: Uronium/aminium reagents containing HOAt (like HATU) or phosphonium reagents are generally superior to carbodiimides in suppressing epimerization.[3] DEPBT is another excellent reagent known for causing very little epimerization.[3]
-
Temperature: Run the reaction at a low temperature (e.g., 0 °C to room temperature). Avoid prolonged heating.
-
Base: Use the minimum necessary amount of a hindered base like DIPEA. Over-basing can promote epimerization.
-
Activation Time: Keep the pre-activation time short. Prolonged exposure of the activated acid to the base before the amine is added can increase the risk of racemization.
Q6: I'm observing a significant byproduct that I suspect is from the reaction of my amine with the coupling reagent. How can I prevent this?
A6: This is a known side reaction, particularly with uronium/aminium reagents like HBTU and HATU, leading to a guanidinium byproduct.
Caption: Workflow to prevent guanidinium byproduct formation.
The key to preventing this is the order of addition . Always pre-activate the carboxylic acid with the coupling reagent and base before adding the amine. This ensures the coupling reagent is consumed in forming the active ester, minimizing its availability to react with your amine nucleophile.
Q7: My workup is difficult, and I'm struggling to remove the urea byproduct from my DCC/EDC-mediated reaction. What can I do?
A7: Urea byproducts (DCU from DCC, EDU from EDC) are a common purification challenge.
-
For DCU (from DCC): DCU is often insoluble in common organic solvents like DCM or ethyl acetate. The reaction can be filtered to remove the bulk of the DCU before aqueous workup.
-
For EDU (from EDC): EDU is water-soluble. A standard aqueous workup with dilute acid (e.g., 1N HCl) followed by a base (e.g., sat. NaHCO₃) wash will typically remove EDU and any unreacted starting materials into the aqueous layer.
-
Alternative Reagents: If purification remains a persistent issue, switching to a reagent like HATU or PyBOP, whose byproducts are generally more easily removed during a standard aqueous workup and chromatography, is a practical solution.
Experimental Protocols
Protocol 1: General Amide Coupling of 3,6-difluoropicolinic acid using HATU
This protocol assumes prior hydrolysis of this compound.
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3,6-difluoropicolinic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).
-
Pre-activation Stir: Stir the mixture at room temperature for 15-20 minutes. The solution should be homogeneous.
-
Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture. If the amine is a salt (e.g., HCl salt), an additional equivalent of base may be required.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).
-
Quench and Workup:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash sequentially with 1N HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Direct Aminolysis of this compound
This protocol is suitable for reactive primary or secondary aliphatic amines.
-
Setup: In a sealed tube or a flask equipped with a reflux condenser, combine this compound (1.0 eq) and the amine (1.5 eq).
-
Solvent: Add a high-boiling polar aprotic solvent such as NMP or DMSO.
-
Heating: Heat the reaction mixture to 120-140 °C.
-
Monitoring: Monitor the reaction by LC-MS. Due to the high temperature, these reactions can take several hours to overnight to reach completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the layers. Wash the organic layer with water and brine to remove the high-boiling solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Data Summary Table
| Coupling Reagent | Typical Base | Solvent(s) | Temperature | Key Advantages & Considerations |
| HATU | DIPEA | DMF, ACN | 0 °C to RT | High reactivity, low epimerization risk.[3][4] Ideal for difficult couplings. |
| HBTU/TBTU | DIPEA, TEA | DMF, DCM | RT | Very efficient, but can form guanidinium byproduct if not pre-activated. |
| PyBOP | DIPEA | DMF, DCM | RT | Highly effective, but phosphonium byproducts can complicate purification. |
| EDC / HOBt | DIPEA, TEA | DMF, DCM | 0 °C to RT | Economical choice for standard couplings. Water-soluble urea byproduct.[8] |
| Direct Aminolysis | None | NMP, DMSO | 120-140 °C | Atom-economical, avoids coupling reagents. Limited to reactive amines.[1] |
References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 16, 2026, from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021, January 19). PubMed. Retrieved January 16, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 16, 2026, from [Link]
-
Optimization of reaction conditions for amide bond formation. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Graca, V., et al. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Retrieved January 16, 2026, from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved January 16, 2026, from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved January 16, 2026, from [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Retrieved January 16, 2026, from [Link]
-
Iannucci, D., et al. (2021). Green Solvents for the Formation of Amide Linkage. Organic & Biomolecular Chemistry. Retrieved January 16, 2026, from [Link]
-
Royal Society of Chemistry. (2014, January 2). Chemistry Vignettes: Amide hydrolysis [Video]. YouTube. Retrieved January 16, 2026, from [Link]
-
Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021, January 19). PMC - NIH. Retrieved January 16, 2026, from [Link]
-
Epimerisation in Peptide Synthesis. (n.d.). PMC - PubMed Central - NIH. Retrieved January 16, 2026, from [Link]
-
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 16, 2026, from [Link]
-
Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. (2014, January 14). Semantic Scholar. Retrieved January 16, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved January 16, 2026, from [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). Retrieved January 16, 2026, from [Link]
-
Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. (n.d.). NIH. Retrieved January 16, 2026, from [Link]
-
Hydrolysis of the amide bond in methionine-containing peptides catalyzed by various palladium(II) complexes. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. (2012, September 10). PubMed. Retrieved January 16, 2026, from [Link]
-
Coupling Reagents. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis of novel naphthoquinone aliphatic amides and esters and their anticancer evaluation. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. (2013, December 2). NIH. Retrieved January 16, 2026, from [Link]
Sources
- 1. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. growingscience.com [growingscience.com]
- 5. 肽偶联剂选择指南 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. file.globalso.com [file.globalso.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 3,6-difluoropicolinate
Welcome to the dedicated technical support center for the purification of Methyl 3,6-difluoropicolinate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the intricacies of purifying this valuable fluorinated building block. Here, we will address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format, moving beyond simple protocols to explain the "why" behind each step. Our goal is to empower you with the knowledge to troubleshoot and optimize your purification processes effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequently encountered problems during the purification of this compound. The following flowchart provides a logical pathway to diagnose and resolve these issues.
Caption: Troubleshooting flowchart for this compound purification.
Frequently Asked Questions (FAQs)
Impurity Identification and Removal
Q1: My NMR of the crude product shows a significant amount of 3,6-difluoropicolinic acid. How did this happen and what is the best way to remove it?
A1: The presence of 3,6-difluoropicolinic acid is a common issue and typically arises from incomplete esterification or hydrolysis of the methyl ester during the reaction workup or purification. Fluorinated esters can be susceptible to hydrolysis, especially under acidic or basic conditions[1].
Causality:
-
Incomplete Reaction: The esterification reaction may not have gone to completion.
-
Workup-Induced Hydrolysis: Exposure to acidic or basic aqueous solutions during liquid-liquid extraction can cleave the ester bond. The electron-withdrawing nature of the fluorine atoms can make the carbonyl carbon more electrophilic and thus more prone to nucleophilic attack by water or hydroxide ions.
-
Silica Gel-Mediated Hydrolysis: Standard silica gel is slightly acidic and can cause hydrolysis of sensitive esters during column chromatography, especially if the elution time is long.
Troubleshooting and Solutions:
-
Aqueous Wash: The most effective way to remove the acidic impurity is through a basic wash during your workup.
-
Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
-
Follow with a water wash to remove any remaining bicarbonate solution and a brine wash to aid in drying the organic layer.
-
-
Prevention: To prevent hydrolysis during purification, you can use a deactivated silica gel for column chromatography. This can be prepared by treating the silica gel with a small amount of a tertiary amine, such as triethylamine, in the mobile phase[2].
Q2: I am observing multiple spots on my TLC that are close to my product's Rf. What are these likely to be and how can I separate them?
A2: These are likely reaction byproducts such as regioisomers (if applicable to your synthetic route) or impurities from starting materials that have similar polarities to your desired product.
Causality:
-
Isomeric Impurities: Depending on the synthetic route, incomplete regioselectivity can lead to the formation of isomers.
-
Non-polar Byproducts: Side reactions can sometimes generate byproducts with similar polarity to the target molecule.
Troubleshooting and Solutions:
-
Flash Column Chromatography Optimization: This is the most powerful technique for separating compounds with small differences in polarity.
-
Solvent System Screening: The key to a good separation is finding the right mobile phase. Use TLC to screen various solvent systems. A good starting point for moderately polar compounds like this compound is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether)[2]. Aim for an Rf of 0.2-0.3 for your product to achieve good separation.
-
Gradient Elution: If an isocratic solvent system does not provide adequate separation, a gradient elution can be very effective. Start with a low concentration of the polar solvent and gradually increase it. This will help to separate less polar impurities first, followed by your product, and then more polar impurities.
-
-
Recrystallization: If your product is a solid, recrystallization can be an excellent purification method. The success of this technique relies on finding a solvent or solvent system in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution or are insoluble at high temperatures.
-
Solvent Selection: Good single solvents for recrystallization of esters often include alcohols (e.g., methanol, ethanol, isopropanol) or hydrocarbon/ether mixtures (e.g., hexanes/ethyl acetate, hexanes/diethyl ether)[3]. A two-solvent system can also be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.
-
Methodology and Protocols
Q3: Can you provide a detailed protocol for flash column chromatography of this compound?
A3: Absolutely. The following is a general yet detailed protocol that can be adapted based on your specific impurity profile.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems. A good starting point is a 4:1 mixture of hexanes:ethyl acetate.
-
Adjust the solvent ratio to achieve an Rf value of approximately 0.25 for the product spot. This will provide a good balance between separation and elution time.
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material. A general rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude product by weight for difficult separations.
-
Pack the column with silica gel (230-400 mesh) as a slurry in the chosen mobile phase. Ensure the silica bed is well-compacted and free of air bubbles.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen mobile phase, applying gentle positive pressure.
-
Collect fractions and monitor the elution of your product by TLC.
-
Once the product begins to elute, collect smaller fractions to ensure the isolation of pure material.
-
-
Product Isolation:
-
Combine the pure fractions (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified this compound.
-
Q4: What are some good solvent systems for the recrystallization of this compound?
A4: The ideal recrystallization solvent will depend on the specific impurities present. However, here are some commonly successful solvent systems for aromatic esters, which should be tested on a small scale first.
| Solvent System | Rationale |
| Isopropanol | A single solvent that often provides good solubility at reflux and poor solubility at room temperature or below for many organic compounds. |
| Hexanes/Ethyl Acetate | A versatile two-solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hot hexanes dropwise until turbidity persists. Allow to cool slowly. |
| Methanol/Water | For more polar impurities. Dissolve in a minimal amount of hot methanol and add water dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly. |
| Toluene | Can be a good choice for aromatic compounds, often leading to well-formed crystals. |
Experimental Protocol: Recrystallization
-
Solvent Screening: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. Heat the mixture to the solvent's boiling point. If the solid dissolves, it is a potential candidate. Allow it to cool to see if crystals form.
-
Dissolution: In an appropriately sized flask, add your crude product and the chosen solvent. Heat the mixture to a gentle boil with stirring until the solid is completely dissolved. Add the minimum amount of solvent necessary to achieve dissolution.
-
Decolorization (if necessary): If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent. Allow the crystals to dry completely.
Stability and Handling
Q5: How stable is this compound? Are there any special handling precautions I should take?
A5: this compound is generally a stable compound under standard laboratory conditions. However, as with many fluorinated esters, there are some potential stability concerns to be aware of:
-
Hydrolytic Stability: As previously discussed, the compound is susceptible to hydrolysis, particularly in the presence of strong acids or bases, and even with prolonged exposure to water. It is best to store the compound in a dry environment.
-
Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures should be avoided to prevent potential decomposition. When removing solvents on a rotary evaporator, use a water bath temperature that is appropriate for the solvent's boiling point and avoid excessive heat.
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Store in a tightly sealed container in a cool, dry place.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
Sources
Technical Support Center: Troubleshooting Low Yield in Difluoropicolinate Esterification
Welcome to the technical support center for the esterification of difluoropicolinates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific esterification reaction. Drawing upon established chemical principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction yields and obtain high-purity products.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted in a question-and-answer style to directly address common problems observed during the esterification of difluoropicolinic acids.
Question 1: Why is my yield of difluoropicolinate ester consistently low, even when using stoichiometric amounts of reagents under standard Fischer esterification conditions?
Answer:
Low yields in the Fischer esterification of difluoropicolinic acids can stem from several factors related to the unique properties of this substrate.
-
Electronic Effects of the Pyridine Ring and Fluorine Substituents: The pyridine nitrogen and the two fluorine atoms are electron-withdrawing groups. This electronic effect reduces the nucleophilicity of the carbonyl carbon on the carboxylic acid, making it less susceptible to attack by the alcohol. Consequently, the reaction rate is often slower compared to the esterification of simple benzoic acids.
-
Equilibrium Limitations: Fischer esterification is a reversible reaction.[1][2][3] The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials, leading to incomplete conversion and low yields.
-
Inadequate Catalysis: The basicity of the pyridine nitrogen can lead to its protonation by the acid catalyst. This can create a salt and potentially reduce the effective concentration of the catalyst available to activate the carboxylic acid. While the salt of a pyridine carboxylic acid ester can itself act as a catalyst, its formation and efficacy can be influenced by reaction conditions.[4]
Troubleshooting Steps:
-
Shift the Equilibrium:
-
Use an Excess of Alcohol: Employing the alcohol as the solvent or in a large excess (5-10 equivalents or more) can significantly shift the equilibrium towards the product side.[2]
-
Remove Water: The most critical step to drive the reaction to completion is the removal of water as it is formed. This can be achieved by:
-
-
Optimize Catalysis:
-
Increase Catalyst Loading: A higher concentration of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be necessary to overcome the electron-withdrawing effects.
-
Alternative Catalysts: Consider using stronger acid catalysts or Lewis acids. For pyridine carboxylic acids, alkane sulfonic acids have been shown to be effective.[5]
-
-
Reaction Conditions:
-
Increase Reaction Temperature and Time: Due to the reduced reactivity, higher temperatures (refluxing in a higher boiling point solvent) and longer reaction times are often required. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
-
Question 2: I am observing the formation of significant byproducts during my difluoropicolinate esterification. What are the likely side reactions, and how can I minimize them?
Answer:
Side reactions can significantly impact your yield and the purity of your final product. The most common side reactions in this context are:
-
Decarboxylation: While not as common for simple picolinic acids, the presence of strong electron-withdrawing groups and the application of high heat in the presence of an acid can potentially lead to decarboxylation, where the carboxylic acid group is lost as carbon dioxide.[6][7][8]
-
Hydrolysis of the Ester Product: As mentioned previously, the reverse reaction, ester hydrolysis, is the primary "side reaction" that limits yield.[1][3][9][10] This is especially problematic during aqueous work-up if not performed correctly.
-
Side Reactions with the Catalyst: Strong acids at high temperatures can sometimes lead to charring or sulfonation of the aromatic ring, although this is less common for the relatively stable pyridine ring.
Strategies to Minimize Side Reactions:
-
Control Reaction Temperature: While higher temperatures can increase the reaction rate, excessive heat can promote decarboxylation and other degradation pathways. It is crucial to find the optimal temperature that provides a reasonable reaction rate without significant byproduct formation.
-
Milder Esterification Methods: If side reactions persist under Fischer conditions, consider alternative, milder methods that do not require strong acids and high heat:
-
Acid Chloride Formation followed by Esterification: Convert the difluoropicolinic acid to its more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to form the ester under milder conditions.[11][12]
-
Coupling Reagents: Utilize coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[13][14] These reagents facilitate ester formation at or below room temperature.
-
-
Careful Work-up: To prevent hydrolysis of the ester during purification, it is important to neutralize the acid catalyst promptly and avoid prolonged contact with aqueous acidic or basic solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended work-up procedure for a difluoropicolinate esterification reaction?
A1: A typical work-up procedure involves the following steps:
-
Cool the reaction mixture to room temperature.
-
If a solid catalyst was used, filter it off .
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Be cautious as this will generate CO₂ gas.
-
Water to remove any remaining salts.
-
Brine (saturated aqueous NaCl) to aid in the separation of the organic and aqueous layers and to begin the drying process.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude ester.
-
Purify the crude product by flash column chromatography or distillation under reduced pressure.
Q2: Can I use a base as a catalyst for the esterification of difluoropicolinic acid?
A2: Direct base-catalyzed esterification of a carboxylic acid is not a standard or effective method. Bases will deprotonate the carboxylic acid to form a carboxylate, which is a poor electrophile and will not readily react with an alcohol. However, a base is often used in esterification reactions that proceed through an activated intermediate, such as an acid chloride, to neutralize the acidic byproduct (e.g., HCl).[11]
Q3: How does the choice of alcohol affect the esterification of difluoropicolinic acid?
A3: The structure of the alcohol can influence the reaction rate.
-
Primary alcohols are generally the most reactive.
-
Secondary alcohols are less reactive due to increased steric hindrance.
-
Tertiary alcohols are very unreactive and are prone to elimination under acidic conditions, making them unsuitable for Fischer esterification.[14] For less reactive alcohols, you may need to use more forcing conditions or switch to an alternative esterification method.
Experimental Protocols
Protocol 1: Fischer Esterification of 2,4-Difluoropicolinic Acid with Methanol
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 2,4-difluoropicolinic acid (1.0 eq), methanol (10 eq), and p-toluenesulfonic acid monohydrate (0.1 eq).
-
Add a sufficient amount of toluene to fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or TLC/GC-MS analysis indicates the consumption of the starting material.
-
Follow the general work-up procedure described in the FAQ section.
Protocol 2: Two-Step Esterification via Acid Chloride Formation
-
Step 1: Formation of 2,4-Difluoropicolinoyl Chloride
-
In a fume hood, suspend 2,4-difluoropicolinic acid (1.0 eq) in thionyl chloride (3.0 eq).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature until the evolution of gas ceases and a clear solution is formed.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is often used directly in the next step.
-
-
Step 2: Esterification
-
Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane, THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired alcohol (1.1 eq) followed by a non-nucleophilic base such as triethylamine (1.2 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/GC-MS).
-
Follow the general work-up procedure, including a wash with dilute aqueous acid (e.g., 1 M HCl) to remove the triethylamine.
-
Quantitative Data Summary
| Parameter | Fischer Esterification | Acid Chloride Method |
| Typical Yield | Moderate to Good (can be low without water removal) | Good to Excellent |
| Reaction Temperature | High (Reflux) | 0 °C to Room Temperature |
| Catalyst | Strong Acid (H₂SO₄, TsOH) | Base (Pyridine, Et₃N) |
| Key Advantage | One-step, cost-effective reagents | High yield, mild conditions |
| Key Disadvantage | Equilibrium limited, requires high temp | Two steps, uses hazardous reagents (SOCl₂) |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in difluoropicolinate esterification.
Reaction Mechanism: Fischer Esterification
Caption: The acid-catalyzed mechanism of Fischer esterification.
References
-
OrgoSolver. (n.d.). Acid Chlorides → Esters with Alcohols and Pyridine. Retrieved from [Link]
- Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. Washington, DC: U.S. Patent and Trademark Office.
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
ACS Publications. (n.d.). Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. Retrieved from [Link]
-
Wang, M., et al. (2024). Pyridine–borane complex-catalysed thioesterification: the direct conversion of carboxylic acids to thioesters. Chemical Communications, 60(49), 6671-6674. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Direct Formation of Esters and Amides from Carboxylic Acids Using Diethyl Chlorophosphate in Pyridine. Retrieved from [https://www.researchgate.net/publication/228639536_ChemInform_Abstract_Direct_Formation_of_Esters_and_Amides_from_Carboxylic_Acids_Using_Diethyl_Chlorophosphate_in_Pyridine]([Link]_ Acids_Using_Diethyl_Chlorophosphate_in_Pyridine)
-
National Institutes of Health. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Retrieved from [Link]
-
MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules, 24(8), 1499. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]
-
UCLA - Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Retrieved from [Link]
-
SciSpace. (n.d.). Picolinic acid promoted oxidative decarboxylation of phenylsulfinylacetic acid by Cr(VI). Retrieved from [Link]
-
Sauer, W. (1960). [On the decarboxylation of picolinic acid-N-oxide in the presence of acetic anhydride]. Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 293(4), 452–453. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]
-
YouTube. (2023). How to Make Esters through Esterification | Examples Explained!. Retrieved from [Link]
-
YouTube. (2025). Decarboxylation of Carboxylic Acids. Retrieved from [Link]
-
YouTube. (2019). mechanism of ester hydrolysis. Retrieved from [Link]
-
YouTube. (2023). Carboxylic Acids Reactions: Esterification, Amides, & More (Full Lesson) | Sketchy MCAT. Retrieved from [Link]
-
LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
- Sachs, A. P. (1960). U.S. Patent No. 2,948,734. Washington, DC: U.S. Patent and Trademark Office.
-
YouTube. (2019). Esterification--Making Esters from Carboxylic Acids. Retrieved from [Link]
-
MDPI. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Molecules, 29(3), 738. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
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- 6. [On the decarboxylation of picolinic acid-N-oxide in the presence of acetic anhydride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decarboxylation [organic-chemistry.org]
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- 14. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of Fluorinated Heterocycles
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with practical guidance on managing exothermic reactions during the synthesis of fluorinated heterocycles. The introduction of fluorine into heterocyclic scaffolds is a powerful strategy in medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3] However, many fluorination reactions are highly exothermic and can pose significant safety risks if not properly controlled.[4][5] This guide offers troubleshooting advice and frequently asked questions to help you navigate these challenges safely and effectively.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding exothermic fluorination reactions, providing concise answers to help you quickly assess and mitigate potential hazards.
Q1: What are the primary causes of dangerous exotherms in fluorinated heterocycle synthesis?
A1: Several factors contribute to hazardous exothermic events:
-
Highly Reactive Reagents: Many common fluorinating agents are inherently reactive and can lead to rapid, uncontrolled reactions. Examples include electrophilic fluorinating reagents like Selectfluor and nucleophilic reagents such as diethylaminosulfur trifluoride (DAST).[1][6]
-
Reaction Type: Certain reaction classes are notoriously exothermic. Nucleophilic aromatic substitution (SNAr) reactions to introduce fluorine, particularly on electron-deficient rings, can be highly energetic.[7][8] Direct fluorination with elemental fluorine is also extremely exothermic.[4]
-
Poor Heat Dissipation: As reaction scales increase, the surface-area-to-volume ratio decreases, hindering effective heat removal. This can lead to a thermal runaway, where the reaction rate and heat generation accelerate uncontrollably.[9]
-
Reaction Medium and Concentration: The choice of solvent and the concentration of reactants can significantly influence heat transfer and reaction kinetics.
Q2: What are the early warning signs of a potential thermal runaway reaction?
A2: Vigilance is critical. Key indicators include:
-
A rapid, unexpected rise in internal reaction temperature that outpaces the cooling system's capacity.
-
A noticeable increase in pressure within the reaction vessel.
-
Sudden changes in the color or viscosity of the reaction mixture.
-
Vigorous off-gassing or boiling of the solvent, especially if the temperature is below its normal boiling point.
Q3: What immediate "first-aid" steps should I take if I suspect a runaway reaction?
A3: Your immediate priority is to maximize cooling and, if safe, dilute the reaction.
-
Enhance Cooling: Immediately increase the cooling to the reaction vessel. This could involve lowering the temperature of the cooling bath or increasing the flow rate of the coolant.
-
Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.
-
Dilution: If the reaction setup allows for it safely, add a cold, inert solvent to dilute the reactants and help absorb the excess heat.
-
Alert Personnel: Inform colleagues and safety personnel of the situation.
-
Prepare for Quenching: Have a quenching solution ready, but only use it if you are confident it can be done safely. Uncontrolled quenching can sometimes exacerbate the situation.
Q4: How can I proactively assess the thermal hazard of a new fluorination reaction?
A4: Reaction calorimetry is an invaluable tool for characterizing the thermal profile of a reaction.[10][11] Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) can provide critical data on the heat of reaction, onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).[12] This information is crucial for safe process development and scale-up.
II. Troubleshooting Guides
This section provides more detailed, step-by-step guidance for specific challenges encountered during the synthesis of fluorinated heterocycles.
Issue 1: Temperature Spike During Nucleophilic Aromatic Substitution (SNAr) Fluorination
Scenario: You are performing a Halex reaction on a chloro-substituted pyridine with KF and observe a rapid temperature increase after an initial induction period.[8]
Causality: SNAr reactions for fluorination are often auto-catalytic and can have an induction period, after which the reaction rate and heat evolution can increase dramatically.[7] The high temperatures typically required for these reactions can also contribute to the risk.[8]
Mitigation and Control Protocol:
-
Pre-reaction Thermal Analysis:
-
Reaction Setup and Control:
-
Ensure efficient stirring to promote heat transfer to the vessel walls.
-
Use a cooling bath with a large thermal capacity and a temperature well below the desired reaction temperature.
-
For larger-scale reactions, consider semi-batch addition, where one of the reactants is added slowly to control the rate of heat generation.[9]
-
-
Exploring Alternative Technologies: Flow Chemistry
Issue 2: Uncontrolled Exotherm During Deoxyfluorination with DAST or Deoxo-Fluor
Scenario: You are converting a hydroxyl-substituted heterocycle to its fluoro-derivative using DAST, and the reaction becomes uncontrollably exothermic upon reagent addition.
Causality: DAST and its analogs are highly reactive reagents that can decompose violently, especially at elevated temperatures.[15] The reaction with alcohols is often highly exothermic, and the generation of gaseous byproducts can lead to pressure buildup.
Mitigation and Control Protocol:
-
Strict Temperature Control:
-
Always add the deoxyfluorinating agent at a low temperature (e.g., -78 °C) and allow the reaction to warm up slowly.
-
Use a reliable cryostat or a well-maintained dry ice/acetone bath.
-
-
Slow and Controlled Addition:
-
Add the reagent dropwise via a syringe pump to maintain a steady, controllable reaction rate.
-
Monitor the internal temperature closely during the addition. If the temperature rises too quickly, pause the addition until it stabilizes.
-
-
Safe Quenching Procedure:
-
Quenching of these reactions must be done with extreme care, as unreacted reagent will react violently with water.
-
A recommended procedure is to slowly add the reaction mixture to a stirred, cold solution of a weak base, such as saturated aqueous sodium bicarbonate.[19]
-
Alternatively, an initial quench with a less reactive alcohol like isopropanol can be performed before the addition of water.[20]
-
Issue 3: Managing Hazardous Byproducts like Hydrogen Fluoride (HF)
Scenario: Your fluorination reaction generates hydrogen fluoride (HF) as a byproduct, leading to safety concerns and potential equipment corrosion.
Causality: Many fluorinating agents, particularly DAST and Deoxo-Fluor, generate HF upon reaction.[19] HF is extremely corrosive and toxic.
Mitigation and Control Protocol:
-
Material Compatibility:
-
Ensure your reaction vessel and any associated equipment are compatible with HF. Glass can be etched by HF, especially at higher temperatures. Consider using plastic or Teflon-lined reactors for reactions known to generate significant amounts of HF.
-
-
In-situ Trapping/Scavenging:
-
Safe Work-up and Quenching:
-
Always perform the work-up in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
-
Have calcium gluconate gel readily available as a first-aid measure for HF burns.[19]
-
Quench the reaction by slowly adding it to a cooled, stirred solution of a base like sodium or potassium bicarbonate.[19]
-
III. Data and Visualization
Table 1: Thermal Hazard Overview of Common Fluorination Reactions
| Reaction Type | Common Reagents | Typical Exothermicity | Key Control Parameters |
| Nucleophilic Aromatic Substitution (SNAr) | KF, CsF | Moderate to High | Temperature, Solvent, Reactant Concentration |
| Deoxyfluorination | DAST, Deoxo-Fluor | High | Low Temperature, Slow Addition Rate |
| Electrophilic Fluorination | Selectfluor | Moderate | Temperature, Solvent |
| Direct Fluorination | F2 gas | Very High | Dilution with inert gas, Flow reactor |
Diagram 1: Decision Tree for Managing a Temperature Excursion
Caption: A decision-making workflow for responding to a sudden temperature increase during a reaction.
Diagram 2: Workflow for Safe Quenching of a DAST Reaction
Caption: A stepwise protocol for the safe quenching of reactions involving DAST.
IV. References
-
Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. (2021). New Journal of Chemistry.
-
Fluorination Reactions | Professor Steven V. Ley Research Group. (n.d.). University of Cambridge.
-
Fluorinating in flow. (2024). C&EN Global Enterprise.
-
Fluorination Chemistry Performed in a Modular Flow Reactor. (n.d.). Vapourtec.
-
Flow microreactor synthesis in organo-fluorine chemistry. (n.d.). Beilstein Journals.
-
Managing exothermic reactions in fluoropyridine synthesis. (n.d.). Benchchem.
-
Illustrated Glossary of Organic Chemistry - Fluorination. (n.d.). UCLA.
-
Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. (2015). University of Notre Dame.
-
Technical Support Center: Managing By-products in Fluorination Processes. (n.d.). Benchchem.
-
Which of the following reactions is highly exothermic? A. Fluorination of benzene B. Chlorination of. (2022). Brainly.in.
-
Development of fluorination methods using continuous-flow microreactors. (2025). ResearchGate.
-
Technical Support Center: Managing Temperature in Selective Fluorination Reactions. (n.d.). Benchchem.
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety.
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025). ResearchGate.
-
Information on the Reaction Calorimetry application. (n.d.). Syrris.
-
Halex Reaction. (n.d.). ACS GCI Pharmaceutical Roundtable.
-
Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
-
Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. (2021). University of Glasgow.
-
Synthesis and reactivity of fluorinated heterocycles. (n.d.). ResearchGate.
-
Thermochemistry and Calorimetry. (2022). Chemistry LibreTexts.
-
Advances in Continuous Flow Calorimetry. (n.d.). ResearchGate.
Sources
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- 4. Illustrated Glossary of Organic Chemistry - Fluorination [chem.ucla.edu]
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- 13. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 15. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
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- 20. chemistry.nd.edu [chemistry.nd.edu]
Alternative catalysts for the synthesis of Methyl 3,6-difluoropicolinate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 3,6-difluoropicolinate. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing fluorinated pyridine scaffolds. As a key building block in pharmaceutical and agrochemical development, the efficient synthesis of this molecule is critical.
This guide moves beyond simple protocols to address the common challenges and questions that arise during experimentation. We will explore the catalytic systems, troubleshoot common issues, and provide the rationale behind key experimental decisions to empower you to optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Catalyst Selection & Alternatives
Question 1: What are the standard catalytic systems for synthesizing the core structure of fluorinated picolinates?
Answer: The synthesis of this compound typically involves the construction of the substituted pyridine ring through cross-coupling reactions. The industry standard and most extensively documented catalysts for this purpose are Palladium-based systems .
Palladium(0) catalysts are exceptionally effective for forming the crucial carbon-carbon and carbon-heteroatom bonds required to build the picolinate skeleton. The most common transformations are Suzuki-Miyaura couplings (for C-C bonds) and Buchwald-Hartwig aminations (for C-N bonds).[1][2] The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
A typical palladium-catalyzed approach might involve coupling a dihalopyridine precursor with a suitable organometallic reagent. The choice of ligand is paramount for success, with bulky, electron-rich monophosphine ligands (e.g., Buchwald ligands) often being essential to promote reactivity and prevent catalyst deactivation, especially with electron-deficient or sterically hindered substrates.[4][5]
Question 2: Palladium is expensive. What are viable alternative catalysts, and when should I consider them?
Answer: Cost and sustainability concerns have driven significant research into alternatives to palladium. For picolinate synthesis, the most promising alternatives are Nickel (Ni) and Copper (Cu) catalysts.
Nickel Catalysis: Nickel is an earth-abundant, cost-effective alternative that can often catalyze transformations that are challenging for palladium.[6]
-
When to Consider Nickel:
-
Cross-Electrophile Coupling: Nickel excels at coupling two different electrophiles, a reaction type that is difficult with palladium.[7]
-
Reactions with sp³-hybridized carbons: Nickel systems are often more effective for forming C(sp²)-C(sp³) bonds.
-
Defluorinative Coupling: Nickel catalysts can be used in reductive cross-coupling reactions that selectively cleave a C-F bond to form a new C-C bond, which can be a powerful strategy when using polyfluorinated starting materials.[6][8]
-
-
Key Considerations: Nickel catalysis can be more sensitive to air and moisture, and the mechanisms can be more complex, sometimes involving single-electron transfer (SET) pathways and different oxidation states (Ni(0)/Ni(I)/Ni(II)/Ni(III)).
Copper Catalysis: Copper catalysts are also inexpensive and have found a niche in specific applications relevant to fluorinated heterocycles.
-
When to Consider Copper:
-
Difluoroalkylation Reactions: Copper is widely used to catalyze the introduction of difluoromethyl (-CF₂R) groups onto aromatic and heteroaromatic rings via radical pathways.[9][10][11][12] This can be an effective strategy for late-stage functionalization.
-
Ullmann-type Couplings: While largely superseded by palladium catalysis for C-C and C-N coupling, modern copper-catalyzed systems can still be effective for certain C-O and C-S bond formations.
-
-
Key Considerations: Copper-catalyzed reactions often require higher temperatures and may have a more limited substrate scope compared to palladium.
| Catalyst System | Primary Application | Advantages | Common Challenges |
| Palladium | Suzuki, Buchwald-Hartwig, Heck | Broad substrate scope, high turnover numbers, well-understood mechanisms.[13] | High cost, potential for catalyst deactivation by heterocycles.[14] |
| Nickel | Reductive Cross-Coupling, C(sp³)-coupling | Low cost, unique reactivity, effective for challenging substrates.[6][15] | Sensitivity to air/moisture, potentially complex mechanisms. |
| Copper | Difluoroalkylation, Ullmann Coupling | Very low cost, excellent for specific radical additions.[9][10] | Often requires higher temperatures, narrower substrate scope. |
Question 3: My strategy involves a late-stage fluorination step. Are there non-metal-catalyzed alternatives for this?
Answer: Yes. If you plan to introduce the fluorine atoms onto a pre-formed picolinate ring, direct C-H fluorination using metal catalysts can be challenging regarding selectivity.[16] A more common and often more predictable approach is to use powerful electrophilic fluorinating reagents .
The most widely used reagent in this class is Selectfluor® (F-TEDA-BF₄). This reagent provides an electrophilic fluorine source ("F⁺") that can react with electron-rich aromatic systems.[17] For a pyridine ring, which is electron-deficient, direct fluorination is difficult. Therefore, this strategy is typically employed on an activated precursor, such as a dihydropyridine intermediate, which is then oxidized back to the aromatic pyridine.[17]
Advantages of this approach:
-
Avoids transition metals for the fluorination step, simplifying purification.
-
Conditions are often mild.
-
High regioselectivity can be achieved based on the electronic properties of the substrate.
Challenges:
-
The pyridine ring itself is generally unreactive toward electrophilic attack and requires activation.
-
The synthesis of the necessary precursors can add steps to the overall sequence.
Section 2: Troubleshooting Low Yield & Poor Reactivity
Question 4: My cross-coupling reaction is sluggish or stalls completely. What are the common causes?
Answer: This is a frequent issue, especially when working with nitrogen-containing heterocycles like pyridines. The root cause can typically be traced to one of three areas: the catalyst's health, the substrate's integrity, or the reaction conditions.
Detailed Breakdown:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center.[14] This coordination can form stable, off-cycle complexes that are catalytically inactive, effectively poisoning your catalyst.[4] The solution is often to use bulky ligands that shield the metal center and prevent this unwanted binding.
-
Poor Ligand Choice: Not all ligands are created equal. For challenging heteroaryl couplings, standard ligands like triphenylphosphine are often ineffective. You need sterically demanding and highly electron-donating ligands (e.g., dialkylbiaryl phosphines like GPhos or BrettPhos) to facilitate the difficult oxidative addition step and promote rapid reductive elimination.[4][5][18]
-
Protodeboronation: A common side reaction in Suzuki couplings is the cleavage of the C-B bond of the boronic acid/ester by a proton source (like trace water) before it can transmetalate to the palladium center.[14] This is especially problematic with electron-rich or sensitive heteroaryl boronic acids. Running the reaction under strictly anhydrous conditions and using a suitable base (like K₃PO₄) can mitigate this.
-
Incorrect Base or Solvent: The base plays a crucial role in the transmetalation step and in activating the catalyst precursor. Its strength and solubility can dramatically impact the reaction rate. Similarly, the solvent must solubilize all components and be compatible with the reaction temperature and reagents. A screening of different bases and solvents is often necessary during optimization.[19][20]
Question 5: How do I choose the right ligand for my Palladium-catalyzed reaction? What is the real impact?
Answer: Ligand selection is arguably the most critical variable in achieving a successful cross-coupling reaction. The ligand directly influences the catalyst's stability, activity, and selectivity by modulating the steric and electronic properties of the palladium center.
Key Functions of the Ligand:
-
Stabilize the Pd(0) Species: The ligand prevents the palladium atoms from aggregating into inactive palladium black.[21]
-
Promote Oxidative Addition: Electron-rich ligands increase the electron density on the palladium, making it more nucleophilic and accelerating the oxidative addition of the aryl halide. This is often the rate-limiting step.[5]
-
Facilitate Reductive Elimination: Bulky ligands create steric crowding around the metal center, which promotes the final reductive elimination step to release the product and regenerate the active catalyst.[5]
-
Prevent Catalyst Deactivation: As mentioned, bulky ligands can physically block the coordination of substrates or solvent molecules (like the pyridine nitrogen) that would otherwise poison the catalyst.[4]
A Practical Guide for Selection:
-
For simple, activated substrates (Aryl Iodides/Bromides): Simpler phosphine ligands like PPh₃ or bidentate ligands like dppf may suffice.
-
For challenging substrates (Aryl Chlorides, Heteroaryl Halides): You will almost certainly need a state-of-the-art, sterically hindered, electron-rich dialkylbiaryl phosphine ligand. Examples include SPhos, XPhos, RuPhos, and BrettPhos . These ligands create a bulky, electron-rich environment that is ideal for activating stubborn C-Cl bonds and coupling with heterocyclic partners.
Experimental Protocol: Ligand Screening for a Suzuki-Miyaura Coupling
This protocol outlines a parallel screening approach to identify the optimal ligand for a challenging coupling.
-
Preparation: In a glovebox, arrange an array of reaction vials. To each vial, add the aryl halide (1.0 eq.), the boronic ester (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Catalyst Stock Solution: Prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) in an anhydrous solvent (e.g., dioxane).
-
Ligand Addition: To each respective vial, add a different ligand (2.5 mol%). Ensure a consistent Pd:Ligand ratio (typically 1:2.5 for monophosphine ligands).
-
Reaction Initiation: Add the solvent to each vial, followed by the palladium precursor stock solution.
-
Execution: Seal the vials, remove them from the glovebox, and place them in a temperature-controlled heating block. Stir for a predetermined time (e.g., 12 hours).
-
Analysis: After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion to product. This will quickly reveal which ligand provides the highest efficiency under the tested conditions.
References
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D. H. O'Donovan, C. M. O'Donovan, B. M. L. O'Donovan, et al. (2016). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters. Available at: [Link]
-
I. I. Gerus, M. V. Klykov, S. L. Bogza, et al. (2019). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules. Available at: [Link]
-
V. D. Shteingarts. (2013). Synthesis of Ring-Fluorinated Pyridines. Russian Chemical Reviews. Available at: [Link]
-
J. D. Bailey, S. D. Bagley, D. J. Blair, et al. (2017). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis. Available at: [Link]
-
University of Münster. (2024). New method for introducing fluorinated components into molecules. University of Münster News. Available at: [Link]
-
T. J. A. Graham, B. M. Bridgewater, P. D. S. G. Azulay, et al. (2018). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]
-
J. M. Hartwig, et al. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Angewandte Chemie International Edition. Available at: [Link]
-
S. L. Buchwald, et al. (2018). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Angewandte Chemie International Edition. Available at: [Link]
-
J. P. Wolfe. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Organic Chemistry. Available at: [Link]
-
B. H. Lipshutz, et al. (2023). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science. Available at: [Link]
-
A. K. Verma, et al. (2019). Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate. Available at: [Link]
-
Various Authors. (2024). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ScienceDirect. Available at: [Link]
-
D. A. Nagib, J. M. K. MacMillan. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Available at: [Link]
-
Chemie-Azubi. (2022). CROSS-COUPLING reactions - everything YOU need to know! YouTube. Available at: [Link]
-
PRISM BioLab. (2023). Reaction Conditions Optimization: The Current State. PRISM BioLab. Available at: [Link]
-
J. F. Hartwig, et al. (2015). Palladium-catalyzed Intramolecular C-H Difluoroalkylation: Synthesis of Substituted 3,3-difluoro-2-oxindoles. Angewandte Chemie International Edition. Available at: [Link]
-
K. Wang, et al. (2023). Synthesis of Fluorinated Compounds by Nickel-Catalyzed Defluorinative Cross-Coupling Reactions. ACS Catalysis. Available at: [Link]
-
Various Authors. (2022). Nickel-Catalyzed Reductive Dicarbofunctionalizations of Alkenes for the Synthesis of Difluorocarbonyl Oxindoles and Isoquinoline-1,3-diones. Semantic Scholar. Available at: [Link]
-
Various Authors. (2022). Copper-Catalyzed Difluoroalkylation Reaction. MDPI. Available at: [Link]
-
Various Authors. (2022). Copper-Catalyzed Difluoroalkylation Reaction. ResearchGate. Available at: [Link]
-
Various Authors. (2025). Electrochemical Nickel-Catalyzed Selective Defluorination for the Synthesis of α-Fluoroarylacetic Acid Derivatives. Organic Letters. Available at: [Link]
-
Various Authors. (2018). Copper-catalyzed difluoromethylation of propargylamide-substituted indoles: synthesis of mono- and bis-difluoromethylated indoloazepinone derivatives. Chemical Communications. Available at: [Link]
-
Various Authors. (2021). Nickel-Catalyzed Cross-Electrophile Coupling of the Difluoromethyl Group for Fluorinated Cyclopropane Synthesis. ResearchGate. Available at: [Link]
-
Various Authors. (2024). Copper-Catalyzed Synthesis of Difluoromethylated/C-4- and C-5-Functionalized Polycyclic Coumarin Derivatives. Journal of Organic Chemistry. Available at: [Link]
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- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
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Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 3,6-difluoropicolinate and Other Picolinate Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, pyridine-based scaffolds are of paramount importance. Among these, picolinate esters are versatile intermediates, and their reactivity is a critical determinant of their synthetic utility. This guide provides an in-depth comparative analysis of the reactivity of Methyl 3,6-difluoropicolinate against other picolinate esters, offering experimental insights into nucleophilic aromatic substitution (SNAr), ester hydrolysis, and palladium-catalyzed cross-coupling reactions.
The Influence of Fluorine Substitution on Reactivity: A Mechanistic Overview
The introduction of fluorine atoms onto the pyridine ring profoundly alters its electronic properties and, consequently, its chemical reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic ring, making it more electrophilic and susceptible to nucleophilic attack.
In the context of picolinate esters, fluorine substitution at the 3- and 6-positions, as in this compound, significantly enhances the reactivity of the pyridine ring towards nucleophiles. This heightened reactivity is a key advantage in synthetic design, often allowing for milder reaction conditions and broader substrate scope compared to non-fluorinated or mono-fluorinated analogues.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Enhanced Electrophilicity
Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of pyridine rings. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. The stability of this intermediate is crucial, and it is significantly enhanced by the presence of electron-withdrawing groups.
The two fluorine atoms in this compound act as powerful activating groups, rendering the pyridine ring highly susceptible to nucleophilic attack. This increased electrophilicity makes the fluorine atoms themselves excellent leaving groups in SNAr reactions, a somewhat counterintuitive phenomenon given the strength of the C-F bond. The rate-determining step is the initial nucleophilic attack, which is accelerated by the electron-deficient nature of the difluorinated ring[1].
Comparative Reactivity in SNAr:
This compound > Methyl 3-fluoropicolinate ≈ Methyl 6-fluoropicolinate > Methyl picolinate
This trend is based on the additive electron-withdrawing effect of the fluorine substituents. The difluorinated compound is expected to react significantly faster and under milder conditions than its mono-fluorinated and non-fluorinated counterparts. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine, highlighting the enhanced reactivity imparted by fluorine[1].
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a general method for the nucleophilic aromatic substitution of a fluorine atom on a picolinate ester with an amine.
Materials:
-
This compound (or other picolinate ester)
-
Amine nucleophile (e.g., morpholine, piperidine)
-
Aprotic polar solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))
-
Base (e.g., Potassium carbonate (K2CO3), Triethylamine (Et3N))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the picolinate ester (1.0 eq), the amine nucleophile (1.2 eq), and the base (2.0 eq).
-
Add the aprotic polar solvent to dissolve the reactants.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the ester).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Ester Hydrolysis: The Impact of Electronics on Carbonyl Reactivity
The hydrolysis of the methyl ester group in picolinates is another important reaction that is influenced by the electronic nature of the pyridine ring. The rate of ester hydrolysis, particularly under basic conditions (saponification), is dependent on the electrophilicity of the carbonyl carbon.
Electron-withdrawing substituents on the pyridine ring, such as fluorine, increase the partial positive charge on the carbonyl carbon of the ester group. This enhanced electrophilicity makes the carbonyl carbon more susceptible to nucleophilic attack by a hydroxide ion or water molecule, thereby accelerating the rate of hydrolysis.
Comparative Hydrolysis Rates:
Based on these electronic principles, the expected trend for the rate of basic hydrolysis is:
This compound > Methyl 3-fluoropicolinate ≈ Methyl 6-fluoropicolinate > Methyl picolinate
While specific hydrolysis rate constants for this compound are not widely reported, studies on the hydrolysis of substituted esters consistently show that electron-withdrawing groups increase the rate of hydrolysis[2][3].
Experimental Protocol: Determination of Relative Hydrolysis Rates
This protocol outlines a method for comparing the relative rates of hydrolysis of different picolinate esters under basic conditions.
Materials:
-
This compound
-
Methyl 3-fluoropicolinate
-
Methyl picolinate
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Ethanol or a suitable co-solvent
-
pH meter or indicator
-
Constant temperature bath
Procedure:
-
Prepare solutions of each picolinate ester of the same concentration in a suitable solvent (e.g., 50:50 ethanol:water).
-
In separate reaction vessels maintained at a constant temperature, add a known volume of the ester solution.
-
Initiate the hydrolysis by adding a known excess of the standardized NaOH solution to each vessel.
-
At regular time intervals, withdraw an aliquot from each reaction and quench the reaction by adding an excess of a standard acid solution (e.g., 0.1 M HCl).
-
Determine the concentration of unreacted NaOH by back-titration with a standardized acid solution.
-
Calculate the concentration of the ester remaining at each time point.
-
Plot the concentration of the ester versus time to determine the rate of reaction for each picolinate ester. The pseudo-first-order rate constants can be obtained from the slope of the natural logarithm of the ester concentration versus time.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of picolinate esters, this reaction allows for the introduction of aryl or vinyl groups at positions occupied by a halide. The reactivity of the C-F bond in fluorinated pyridines towards palladium-catalyzed cross-coupling is a subject of considerable interest.
Generally, the oxidative addition of a C-F bond to a palladium(0) complex is more challenging than that of C-Cl, C-Br, or C-I bonds. However, the strong electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen in this compound can facilitate the oxidative addition step, making Suzuki-Miyaura coupling a viable transformation. Specialized ligands and reaction conditions are often required to achieve high efficiency.
Comparative Reactivity in Suzuki-Miyaura Coupling:
The reactivity of halopyridines in Suzuki-Miyaura coupling typically follows the trend I > Br > Cl >> F. Therefore, for the fluorine atom to be the leaving group, more forcing conditions or specialized catalytic systems are generally necessary compared to their chloro or bromo counterparts. However, the increased electrophilicity of the difluorinated ring can still make it a competent coupling partner.
Direct comparative yield data for the Suzuki-Miyaura coupling of this compound versus other picolinate esters is scarce. However, successful couplings of fluorinated pyridines have been reported, often requiring specific palladium catalysts and conditions to overcome the strength of the C-F bond[4][5].
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of a fluoropicolinate ester with a boronic acid.
Materials:
-
This compound (or other fluorinated picolinate)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the fluoropicolinate ester (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (e.g., 5 mol%), and the base (2.0 eq).
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary and Comparison
| Reaction Type | This compound | Methyl 3-fluoropicolinate / Methyl 6-fluoropicolinate | Methyl picolinate | Key Influencing Factors |
| SNAr | Highest Reactivity | Moderate Reactivity | Lowest Reactivity | Inductive effect of fluorine atoms increasing ring electrophilicity. |
| Hydrolysis | Fastest Rate | Moderate Rate | Slowest Rate | Electron-withdrawing fluorine atoms increasing carbonyl electrophilicity. |
| Suzuki-Miyaura | Challenging but Feasible | More Challenging | Not Applicable (no leaving group) | Strength of the C-F bond requires specialized catalysts and conditions. |
Conclusion
This compound stands out as a highly reactive picolinate ester, particularly in nucleophilic aromatic substitution and ester hydrolysis reactions. The presence of two fluorine atoms significantly enhances the electrophilicity of both the pyridine ring and the ester carbonyl group. This heightened reactivity can be strategically exploited in organic synthesis to achieve transformations under milder conditions and with greater efficiency compared to its non-fluorinated and mono-fluorinated analogs. While its application in Suzuki-Miyaura cross-coupling reactions is more challenging due to the inertness of the C-F bond, with the appropriate catalytic systems, it remains a viable substrate for C-C bond formation. For researchers and professionals in drug development and materials science, understanding these reactivity differences is crucial for the rational design of synthetic routes and the efficient construction of complex molecular architectures.
Visualization of Reaction Mechanisms and Workflows
Nucleophilic Aromatic Substitution (SNAr) Mechanism
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound.
Experimental Workflow for Comparative Reactivity Studies
Caption: General workflow for comparing the reactivity of picolinate esters.
References
-
Guengerich, F. P., & Willard, J. F. (1988). Cytochrome P-450-catalyzed hydroxylation and carboxylic acid ester cleavage of Hantzsch pyridine esters. Journal of Biological Chemistry, 263(17), 8176-8183. [Link]
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Smith, D. B., et al. (2009). The design, synthesis, and antiviral activity of monofluoro and difluoro analogues of 4'-azidocytidine against hepatitis C virus replication: the discovery of 4'-azido-2'-deoxy-2'-fluorocytidine and 4'-azido-2'-dideoxy-2',2'-difluorocytidine. Journal of Medicinal Chemistry, 52(9), 2971-2978. [Link]
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Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(22), 8507-8515. [Link]
-
Ranjbarkarimi, R., et al. (2018). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry, 42(15), 12633-12642. [Link]
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Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415. [Link]
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Al-Masum, M. (2016). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 21(9), 1183. [Link]
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Larhed, M., & Hallberg, A. (2001). Microwave-assisted high-speed palladium-catalyzed C-C and C-N bond formation. Chemical Society Reviews, 30(6), 389-401. [Link]
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Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
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Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. [Link]
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U.S. Environmental Protection Agency. (1982). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. [Link]
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Olah, G. A., et al. (2011). Defluorinative thio-functionalization: direct synthesis of methyl-dithioesters from trifluoromethylarenes. Chemical Communications, 47(39), 11027-11029. [Link]
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Makosza, M., & Wojciechowski, K. (2004). Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry. Chemical Reviews, 104(5), 2631-2666. [Link]
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Guthrie, J. P. (1978). Hydrolysis of esters of ortho acids: a new look at the factors controlling the rates of these and related processes. Accounts of Chemical Research, 11(5), 191-197. [Link]
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Goossen, L. J., et al. (2005). Palladium Monophosphine Intermediates in Catalytic Cross-Coupling Reactions: A DFT Study. Organometallics, 24(26), 6437-6448. [Link]
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Hoz, S., & Wolk, J. L. (2011). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. The Journal of Organic Chemistry, 76(1), 269-272. [Link]
-
Dondoni, A., & Marra, A. (2010). Recent applications of the Suzuki–Miyaura cross-coupling reaction in carbohydrate chemistry. Chemical Reviews, 110(4), 1993-2041. [Link]
-
Singleton, D. A., & Hang, C. (1999). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 121(48), 11885-11893. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Palladium-Catalyzed Cross-Coupling of Aryl and Vinyl Triflates with Organoboron Reagents. Journal of the American Chemical Society, 133(8), 2116-2119. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides with Arylboronic Acids. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
-
Smith, A. B., et al. (2009). The design, synthesis, and antiviral activity of monofluoro and difluoro analogues of 4'-azidocytidine against hepatitis C virus replication: the discovery of 4'-azido-2'-deoxy-2'-fluorocytidine and 4'-azido-2'-dideoxy-2',2'-difluorocytidine. Journal of Medicinal Chemistry, 52(9), 2971-2978. [Link]
-
Prakash, G. K. S., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 49. [Link]
-
Vyas, P. M., et al. (2014). Assessing the reactivity of cyanate esters in [2+2+2] cyclotrimerization: meeting the challenge by augmenting differential scanning calorimetry with kinetic computations. Physical Chemistry Chemical Physics, 16(29), 15464-15474. [Link]
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Vijayakumar, V., & Kolandaivel, P. (2015). Second Order Rate Constant of Water Assisted Neutral Hydrolysis of Methyl Acetate: Project Based Activity for Post Graduate Students. World Journal of Chemical Education, 3(1), 1-6. [Link]
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Amyes, T. L., & Richard, J. P. (2000). Equilibrium and rate constants for the hydrolysis of fluoroformamidines at 25 C and ionic strength 1.0 M (KCl). The Journal of Organic Chemistry, 65(18), 5674-5682. [Link]
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Van der Eycken, E., et al. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers, 5(18), 2689-2717. [Link]
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Whitesides, G. M., & Laibinis, P. E. (1990). Reactivity of Carboxylic Acid and Ester Groups in the Functionalized Interface of Polyethylene. Langmuir, 6(1), 87-96. [Link]
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Gołdyń, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(1), 119-130. [Link]
-
Nkongho, R. N., et al. (2015). Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds. Computational Chemistry, 3(2), 29-37. [Link]
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A Researcher's Guide to Purity Analysis: Quantitative NMR as a Primary Method for Methyl 3,6-difluoropicolinate
In the landscape of pharmaceutical development and chemical research, the unambiguous determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For a key building block like Methyl 3,6-difluoropicolinate, a substance integral to the synthesis of various pharmaceutical agents, a robust and accurate purity assessment is not merely a procedural step but a critical determinant of downstream success. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques, offering a comprehensive view supported by experimental principles and data-driven insights.
The Imperative of Orthogonal Purity Assessment
Relying on a single analytical method for purity determination can be fraught with limitations. Orthogonal methods, which are based on different physicochemical principles, provide a more complete and reliable purity profile.[1] Cross-validation between a spectroscopic technique like qNMR and chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is a critical component of analytical method validation, ensuring a high degree of confidence in the reported purity values.[1]
Quantitative NMR (qNMR): A Primary Ratio Method of Measurement
Quantitative NMR (qNMR) stands as a powerful analytical technique for the direct quantification of substances.[2][3] Unlike chromatographic methods that often require a reference standard of the analyte itself, qNMR is a primary ratio method where the signal intensity is directly proportional to the number of nuclei contributing to that signal.[3][4][5] This inherent quantitative nature makes it a valuable tool for purity assessment without the need for analyte-specific calibration curves.[4][6][7]
The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a resonance signal and the molar concentration of the nuclei generating that signal.[4][6] By co-dissolving a known mass of the analyte (this compound) with a known mass of a certified internal standard in a deuterated solvent, the purity of the analyte can be calculated using the following equation[6]:
Purity (%) = (Ia / Istd) * (Nstd / Na) * (Ma / Mstd) * (mstd / ma) * Pstd
Where:
-
P: Purity of the analyte
-
I: Integral value of the signal
-
N: Number of protons generating the signal
-
M: Molar mass
-
m: Mass
-
a: Analyte (this compound)
-
std: Internal Standard
Causality in Experimental Design: A Self-Validating System
The trustworthiness of a qNMR experiment hinges on a series of carefully considered parameters that create a self-validating system. Each choice is deliberate, aimed at ensuring the direct proportionality between signal integral and concentration holds true.
1. Selection of the Internal Standard: The Anchor of Accuracy
The choice of an internal standard is the cornerstone of an accurate qNMR experiment.[8] An ideal standard should possess the following characteristics:
-
High Purity (≥99%): To prevent interference from impurities in the standard itself.[8]
-
Chemical and Isotopic Purity: Prevents the introduction of extra signals that could overlap with the analyte.[8]
-
Excellent Solubility: Must be completely soluble in the chosen deuterated solvent to avoid line broadening and integration errors.[8]
-
Non-Overlapping Resonance Peaks: The standard should have sharp, well-resolved signals (ideally singlets) in a region of the spectrum free from analyte signals.[2][8]
-
Chemical Stability: It must not react with the analyte or the solvent.[2][8]
For the analysis of this compound, a suitable internal standard would be a compound like maleic acid or 1,4-dinitrobenzene, which offer sharp singlets in regions of the ¹H NMR spectrum that are typically free of signals from the analyte.[2]
2. Optimizing the Relaxation Delay (D1): Ensuring Full Magnetization Recovery
The relaxation delay (D1) is the time allowed for the nuclear spins to return to their equilibrium state before the next pulse is applied.[9] If D1 is too short, signals from nuclei with longer spin-lattice relaxation times (T1) will be attenuated, leading to inaccurate integration.[10][11] To ensure quantitative accuracy, D1 should be set to at least 5 times the longest T1 value of both the analyte and the internal standard.[9] While a longer D1 ensures accuracy, it also increases the experiment time. A compromise can be achieved by using a smaller flip angle (e.g., 30°) which allows for a shorter D1 while maintaining reasonable signal intensity.[11][12]
3. Pulse Angle Calibration: The Key to Uniform Excitation
For accurate quantification, a 90° pulse is typically recommended as it provides the maximum signal intensity.[6][13] It is crucial to calibrate the 90° pulse for the specific sample and probe being used, as variations in sample composition and probe tuning can affect the pulse width required to achieve a 90° flip angle.[14][15] An improperly calibrated pulse will lead to non-uniform excitation of the nuclei and consequently, inaccurate integrals. The calibration is often performed by finding the pulse width that produces a null signal (a 180° pulse) and then halving that value.[16][17]
Experimental Protocol: Purity Determination of this compound by ¹H-qNMR
This protocol outlines the steps for determining the purity of this compound using an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid) to achieve a near 1:1 molar ratio with the analyte.[6]
-
Dissolve both the analyte and the internal standard in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in which both are fully soluble.[6][8]
-
Vortex the sample until both components are completely dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: A standard 1D proton experiment (e.g., zg30 or zg).
-
Pulse Angle: Calibrated 90° pulse.[6]
-
Relaxation Delay (D1): ≥ 5 times the longest T1 of the analyte and internal standard.
-
Number of Scans (NS): 16-64 scans to achieve a signal-to-noise ratio of >250:1 for accurate integration.[1]
-
Acquisition Time (AQ): Sufficient to allow for the decay of the Free Induction Decay (FID) and to provide adequate digital resolution (typically 2-4 seconds).[1]
-
Spectral Width: To encompass all signals of interest.
3. Data Processing and Quantification:
-
Apply Fourier transformation to the FID.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard.
-
Calculate the purity using the equation provided above.
Comparison with Alternative Analytical Techniques
While qNMR is a powerful tool, it is essential to understand its performance in the context of other widely used techniques for purity analysis.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Differential Scanning Calorimetry (DSC) |
| Principle | Measures the ratio of nuclei in a magnetic field.[3] | Separates components based on their differential partitioning between a mobile and stationary phase.[1] | Separates volatile components based on their partitioning between a mobile gas phase and a stationary phase.[18] | Measures the heat flow associated with thermal transitions of a material as a function of temperature.[19] |
| Quantification | Primary method, direct quantification without an analyte-specific standard.[18][20] | Relative method, requires a reference standard of the analyte for accurate quantification.[21] | Relative method, requires a reference standard of the analyte for accurate quantification.[18] | Can determine purity for highly pure (>98%) crystalline compounds without a standard.[19] |
| Selectivity | High, can distinguish between structurally similar compounds. Signal overlap can be a limitation in complex mixtures.[6][22] | High, excellent for separating complex mixtures. Co-elution can be an issue. | Very high for volatile and thermally stable compounds. | Limited, not suitable for compounds that decompose upon melting or lack a sharp melting point.[19] |
| Sensitivity | Moderate, typically in the mg to µg range.[4] | High, can detect impurities at trace levels (ppm or ppb).[23] | Very high, excellent for trace analysis of volatile impurities. | Lower sensitivity, best for major component analysis. |
| Sample Throughput | Moderate, experiment times can be longer due to the need for long relaxation delays. | High, automated systems can run many samples unattended. | High, similar to HPLC. | Moderate, requires temperature ramping. |
| Sample Consumption | Non-destructive, the sample can be recovered.[4] | Destructive. | Destructive. | Destructive. |
| Strengths | Provides structural information, universal detector response for protons, non-destructive.[20][24] | Versatile, widely applicable, high separation efficiency. | Excellent for volatile and semi-volatile compounds. | Provides information on thermal properties, useful for crystalline solids. |
| Limitations | Lower sensitivity than chromatographic methods, signal overlap in complex mixtures.[4][6] | Requires a reference standard for each analyte, detector response can vary between compounds.[21] | Limited to volatile and thermally stable compounds. | Not applicable to amorphous materials, liquids, or thermally unstable compounds.[19] |
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and logical frameworks, the following diagrams are provided.
Caption: Experimental workflow for qNMR purity analysis.
Caption: Decision tree for selecting a purity analysis method.
Conclusion: The Authoritative Role of qNMR
For the purity analysis of this compound, qNMR offers distinct advantages as a primary analytical method.[20] Its ability to provide direct, accurate quantification without the need for a specific reference standard of the analyte makes it a powerful and efficient tool, particularly in the early stages of drug discovery and development.[20] While chromatographic techniques like HPLC and GC offer superior sensitivity for trace impurity detection, qNMR provides an invaluable orthogonal approach that, when used in conjunction with these methods, delivers a highly confident and comprehensive purity assessment. The non-destructive nature of qNMR also allows for sample preservation, a significant benefit when dealing with precious or limited quantities of material.[4] As analytical standards continue to evolve, the integration of qNMR into routine purity analysis workflows is not just a recommendation but a strategic imperative for ensuring the highest levels of scientific rigor and data integrity.
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
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Pulse Calibration Procedures. Weizmann Institute of Science. [Link]
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Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications. [Link]
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An optimized combination of relaxation delay (d1) and number of scans... ResearchGate. [Link]
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Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. [Link]
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ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Regis Technologies. [Link]
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Determining and reporting purity of organic molecules: why qNMR. PubMed. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Fluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development, the prevalence of fluorinated compounds is undeniable. The unique physicochemical properties conferred by fluorine, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability, have made it a cornerstone in medicinal chemistry.[1] However, these same properties present significant analytical challenges. Ensuring the accuracy, precision, and reliability of quantitative data for fluorinated molecules is paramount for regulatory submission and, ultimately, patient safety. This guide provides a comprehensive framework for the cross-validation of analytical results for fluorinated compounds, delving into the nuances of method selection, protocol design, and data interpretation from the perspective of a seasoned analytical scientist.
The Imperative of Cross-Validation
Cross-validation is the systematic process of comparing results from two or more distinct analytical methods to ensure their equivalence.[2] In the context of drug development, this is not merely a suggestion but a critical component of robust bioanalytical method validation, as underscored by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3] The objective is to demonstrate that different analytical procedures are "fit for purpose" and yield comparable data, thereby ensuring the integrity of data generated across different studies, laboratories, or even within the same study if methods are updated.[2][4]
The rationale for cross-validating methods for fluorinated compounds is multifold:
-
Mitigating Method-Specific Bias: Each analytical technique possesses inherent biases. Cross-validation helps to identify and understand these biases, ensuring that the reported concentrations are a true reflection of the sample and not an artifact of the measurement technique.
-
Enhancing Data Integrity for Regulatory Scrutiny: Regulatory agencies demand a high degree of confidence in the analytical data submitted. A well-documented cross-validation study provides compelling evidence of the robustness and reliability of the analytical workflow.[2][5]
-
Lifecycle Management of Analytical Procedures: As analytical methods evolve or are transferred between laboratories, cross-validation ensures continuity and consistency of data throughout the drug development lifecycle.[2][4]
A Comparative Analysis of Key Analytical Techniques
The choice of analytical methodology is the foundational step in any quantitative study. For fluorinated compounds, three techniques stand out for their utility and prevalence: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. Each has its distinct advantages and limitations.
| Parameter | HPLC-MS/MS | GC-MS | ¹⁹F NMR |
| Applicability | Broad range of polar and non-polar, non-volatile to semi-volatile fluorinated compounds. | Volatile and semi-volatile fluorinated compounds. Often requires derivatization for polar analytes.[6][7][8] | Any fluorine-containing compound in solution. |
| Sensitivity (Typical LOQ) | pg/mL to low ng/mL | pg/mL to ng/mL | µg/mL to mg/mL |
| Selectivity | High, based on chromatographic separation and mass-to-charge ratio (m/z) of precursor and product ions. | High, based on chromatographic separation and mass fragmentation patterns. | Absolute, as the ¹⁹F nucleus is unique and exhibits no natural background. |
| Precision (Typical RSD%) | < 15% | < 15% | < 2%[1][9] |
| Accuracy (Typical Recovery %) | 85-115% | 80-120% | 98-102% |
| Throughput | High | Moderate to High | Low to Moderate |
| Key Challenges | Matrix effects (ion suppression/enhancement), isobaric interferences. | Thermal degradation of labile compounds, requirement for derivatization.[6] | Lower sensitivity compared to MS-based methods. |
Expert Insight: The choice between these techniques is dictated by the specific properties of the fluorinated analyte and the research question. HPLC-MS/MS is often the workhorse for bioanalysis due to its exceptional sensitivity. However, for volatile fluorinated compounds or in instances where absolute quantification without a reference standard is desired, GC-MS and ¹⁹F NMR, respectively, become invaluable.
The Cross-Validation Workflow: A Visual Guide
A robust cross-validation study follows a structured workflow to ensure that all critical parameters are evaluated systematically. The following diagram illustrates a typical workflow for comparing two analytical methods.
Caption: A structured workflow for cross-validating two analytical methods.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the analysis of a hypothetical fluorinated drug, "Fluoxetine," in human plasma, illustrating the practical application of each technique.
Protocol 1: HPLC-MS/MS Analysis of Fluoxetine in Human Plasma
Rationale: This method is chosen for its high sensitivity and selectivity, making it ideal for quantifying low concentrations of drugs in a complex biological matrix like plasma.
Materials:
-
Fluoxetine and Fluoxetine-d5 (internal standard) reference standards
-
Human plasma (K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)
Procedure:
-
Standard and QC Preparation:
-
Prepare stock solutions of Fluoxetine and Fluoxetine-d5 in MeOH.
-
Serially dilute the Fluoxetine stock solution with 50:50 ACN:Water to create calibration standards.
-
Spike blank human plasma with Fluoxetine to prepare Quality Control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation (Solid Phase Extraction):
-
To 100 µL of plasma sample, standard, or QC, add 25 µL of Fluoxetine-d5 internal standard working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of water.
-
Load the sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of MeOH.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in MeOH.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
-
HPLC-MS/MS Analysis:
-
HPLC System: A standard UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in ACN.
-
Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Fluoxetine and Fluoxetine-d5.
-
Protocol 2: GC-MS Analysis of a Volatile Fluorinated Metabolite
Rationale: This method is suitable for a volatile fluorinated metabolite that may not be amenable to LC-MS analysis. Derivatization is employed to improve chromatographic performance and sensitivity.[6][7] The use of a fluorinated derivatizing agent can enhance sensitivity with an electron capture detector.[10]
Materials:
-
Volatile fluorinated metabolite and its deuterated analog (internal standard)
-
Biological matrix (e.g., urine)
-
Methyl tert-butyl ether (MTBE)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (derivatizing agent)
-
Anhydrous sodium sulfate
Procedure:
-
Standard and QC Preparation:
-
Prepare stock solutions in a suitable organic solvent.
-
Spike blank urine to create calibration standards and QCs.
-
-
Sample Preparation (Liquid-Liquid Extraction & Derivatization):
-
To 500 µL of urine, add the internal standard.
-
Add 1 mL of MTBE and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to approximately 50 µL.
-
Add 50 µL of MSTFA, cap tightly, and heat at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for target ions of the derivatized analyte and internal standard.
-
Protocol 3: ¹⁹F NMR for Purity Assessment of a Fluorinated Active Pharmaceutical Ingredient (API)
Rationale: ¹⁹F NMR is an absolute quantitative method that does not require a reference standard of the analyte, making it ideal for purity assessment of novel fluorinated compounds. Its high specificity eliminates interference from excipients in a formulated product.[9]
Materials:
-
Fluorinated API
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., trifluorotoluene) of known purity
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the fluorinated API and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹⁹F NMR Analysis:
-
Spectrometer: High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Temperature: 298 K.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 64 scans).
-
Spectral Width: Wide enough to encompass all fluorine signals of interest.
-
-
Data Processing and Quantification:
-
Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the API using the following formula:
Purity (%) = (Area_analyte / N_F_analyte) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * (N_F_IS / Area_IS) * Purity_IS
Where:
-
Area = Integral area of the signal
-
N_F = Number of fluorine atoms giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Conclusion: A Commitment to Analytical Excellence
The cross-validation of analytical results for fluorinated compounds is a non-negotiable aspect of ensuring data integrity in drug development. It is a scientifically rigorous process that demands a deep understanding of the analytical techniques, the physicochemical properties of the analytes, and the regulatory landscape. By thoughtfully selecting and validating orthogonal methods, and by meticulously documenting the cross-validation process, researchers and scientists can build a robust and defensible data package. This commitment to analytical excellence not only satisfies regulatory requirements but also underpins the ultimate goal of bringing safe and effective medicines to patients.
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A Comparative Guide to the Biological Activity of Methyl 3,6-Difluoropicolinate and its Positional Isomers: A Structure-Activity Relationship Analysis
Introduction
Picolinic acid and its derivatives represent a cornerstone in the development of synthetic auxin herbicides, a class of compounds vital to modern agriculture for controlling broadleaf weeds.[1][2] The journey from early picolinates like picloram to the latest generation of 6-aryl picolinates, such as halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active), illustrates a sophisticated evolution in chemical design to enhance potency, selectivity, and environmental profile.[3][4] A key strategy in this evolution has been the strategic incorporation of halogen atoms, particularly fluorine, to modulate the molecule's electronic properties, metabolic stability, and binding affinity to its target protein.[5][6]
This guide provides an in-depth comparison of the potential biological activity of Methyl 3,6-difluoropicolinate against its hypothetical positional isomers. Direct comparative experimental data for this specific set of isomers is scarce in public literature. Therefore, this analysis is built upon established Structure-Activity Relationship (SAR) principles derived from extensive research into picolinate herbicides. We will dissect the established mechanism of action, explore the critical role of substituent positioning on the pyridine ring, and provide robust experimental protocols for researchers to validate these principles. The objective is to offer a predictive framework for scientists in agrochemical research and drug development, highlighting how subtle changes in molecular architecture can lead to profound differences in biological function.
The Molecular Mechanism of Action: Synthetic Auxins and the AFB5 Co-Receptor
Picolinate herbicides function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to a state of uncontrolled and disorganized growth that is ultimately lethal to susceptible plants.[7] However, they exhibit a distinct and more selective mode of interaction with the plant's hormone signaling machinery.
Unlike natural auxin, which primarily binds to the TIR1 (Transport Inhibitor Response 1) F-box protein, many synthetic auxins, including the picolinate family, show preferential binding to a different F-box protein: AFB5 (Auxin-Signaling F-box protein 5).[4][8][9] This binding event is the critical first step in a cascade that leads to herbicidal action:
-
Co-Receptor Complex Formation: The picolinate molecule acts as 'molecular glue', stabilizing the interaction between AFB5 and a target protein from the Aux/IAA family of transcriptional repressors.
-
Ubiquitination: This stabilized ternary complex (Picolinate-AFB5-Aux/IAA) is recognized by the broader SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, which tags the Aux/IAA repressor with a chain of ubiquitin molecules.
-
Proteasomal Degradation: The ubiquitinated Aux/IAA protein is targeted for destruction by the 26S proteasome.
-
Gene Activation: With the repressor removed, Auxin Response Factors (ARFs) are free to bind to auxin-responsive elements in the promoters of genes, activating transcription. This leads to a massive, unregulated expression of genes involved in cell elongation, division, and ethylene production, causing the classic symptoms of auxin herbicide damage and eventual plant death.
Caption: Mechanism of action for picolinate herbicides via the AFB5 pathway.
Structure-Activity Relationship (SAR) of Fluorinated Picolinates
The efficacy of a picolinate herbicide is not determined by its core structure alone, but by the intricate interplay of substituents on the pyridine ring. Each position offers a potential point of modification to fine-tune the molecule's properties. The introduction of fluorine atoms is particularly impactful due to fluorine's high electronegativity, small atomic radius, and ability to form strong carbon-fluorine bonds, which can enhance metabolic stability and alter binding interactions.[10]
-
C2-Position (Carboxylate Group): The methyl ester (as in methyl picolinate) is a common pro-herbicide form. In the plant, it is often hydrolyzed to the free carboxylic acid, which is the active form that binds to the AFB5 receptor.
-
C6-Position: This is arguably the most critical position for determining high-level herbicidal activity. Early picolinates had a chlorine atom here (e.g., picloram). The breakthrough discovery that replacing this chlorine with a substituted aryl or pyrazolyl group dramatically increases potency led to the development of next-generation herbicides.[4][8] A fluorine atom at this position, as in this compound, would be expected to confer different properties than chlorine or a large aryl group, likely influencing the molecule's orientation within the AFB5 binding pocket.
-
C3-Position: Substitutions at C3 are known to modulate activity. The presence of a halogen here, like the fluorine in this compound, contributes to the overall electronic profile of the ring system.
-
C4-Position: This position is frequently occupied by an amino (-NH2) group in highly active picolinates like picloram and aminopyralid.[1][8] This group is thought to form crucial hydrogen bonds within the receptor pocket. The absence of this group in this compound is a significant structural deviation from many commercialized compounds.
-
C5-Position: Halogen substitution (Cl or F) at this position is common and generally contributes favorably to herbicidal activity, often in conjunction with a C4-amino group.[1]
Comparative Analysis: this compound vs. Its Positional Isomers
Based on the established SAR principles, we can construct a predictive comparison of the biological activity of this compound and its isomers. This analysis is inferential and serves as a hypothesis-generating framework for experimental validation.
| Compound Structure | Name | Predicted Herbicidal Activity | Rationale |
| This compound | Low to Moderate | Possesses the core picolinate scaffold and a fluorine at the critical C6 position. However, it lacks the C4-amino group crucial for strong receptor binding and the bulky C6-aryl substituent found in highly potent modern herbicides.[4][8] Its activity will likely be limited but serves as a valuable reference compound. | |
| Methyl 4,6-difluoropicolinate | Low | The replacement of the vital C4-amino group with an electronegative fluorine atom would likely disrupt the key hydrogen bonding interactions within the AFB5 receptor pocket, leading to significantly reduced activity.[10] | |
| Methyl 5,6-difluoropicolinate | Low to Moderate | Similar to the 3,6-isomer. A fluorine at C5 is often found in active compounds, but typically in concert with other key functional groups (like a C4-amino group) that are absent here.[1] Its activity is predicted to be comparable to the reference compound. | |
| Methyl 3,5-difluoropicolinate | Very Low to Inactive | The C6 position is left unsubstituted (with hydrogen). This is the most critical position for interaction within the receptor. Lacking a halogen or a larger group at C6 is predicted to cause a dramatic loss of herbicidal activity.[4][8] | |
| Methyl 2,6-difluoronicotinate | Inactive (as an auxin) | This is an isomer of the pyridine ring itself (a nicotinate instead of a picolinate). The carboxylate group is at the C3 position. This fundamental change in geometry prevents the molecule from adopting the correct conformation to bind to the auxin co-receptor pocket. |
Experimental Protocols for Evaluating Biological Activity
To empirically validate the predictions made in the SAR analysis, a tiered approach involving in-vitro, in-vivo, and in-silico methods is recommended. The following protocols are designed to be self-validating and provide a clear path from primary screening to whole-plant efficacy.
Caption: Tiered experimental workflow for evaluating picolinate isomers.
Protocol 4.1: Arabidopsis thaliana Root Growth Inhibition Assay
This in-vitro assay serves as a rapid and sensitive primary screen for auxin-like activity. Arabidopsis thaliana is a model organism whose response to auxins is well-characterized.[1]
Causality: The inhibition of primary root elongation is a classic hallmark of auxin toxicity. This assay provides a quantitative measure (IC50) of a compound's ability to disrupt normal hormonal regulation of plant development.
Methodology:
-
Preparation of Test Solutions:
-
Prepare a 10 mM stock solution of each test isomer in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in sterile water to create a range of test concentrations (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM). Include a DMSO-only control.
-
-
Plating:
-
Prepare square Petri dishes with Murashige and Skoog (MS) agar medium. The solid medium allows for easy measurement of root growth.
-
Add the test solutions to the molten MS agar before pouring the plates to ensure uniform distribution.
-
-
Sterilization and Stratification of Seeds:
-
Surface-sterilize A. thaliana (Col-0) seeds with 70% ethanol followed by a bleach solution to eliminate microbial contamination.
-
Rinse thoroughly with sterile water.
-
Keep the seeds in sterile water at 4°C for 2-3 days (stratification) to synchronize germination.
-
-
Sowing and Incubation:
-
Pipette approximately 10-15 seeds in a straight line onto the surface of each agar plate.
-
Seal the plates and place them vertically in a growth chamber (22°C, 16h light/8h dark cycle). Vertical orientation forces roots to grow along the agar surface, simplifying measurement.
-
-
Data Collection and Analysis:
-
After 7-10 days, photograph the plates.
-
Use image analysis software (e.g., ImageJ) to measure the primary root length for each seedling.
-
Calculate the average root length for each concentration and express it as a percentage of the control.
-
Use a dose-response curve to calculate the IC50 value (the concentration required to inhibit root growth by 50%).
-
Protocol 4.2: Greenhouse Post-Emergence Herbicidal Activity Assay
This in-vivo assay evaluates the practical herbicidal efficacy of the compounds on whole plants, including both crop and weed species.[4][8]
Causality: This experiment directly tests a compound's ability to be absorbed by the foliage, translocate within the plant, and induce a lethal phytotoxic effect under more realistic conditions. It also provides initial data on crop selectivity.
Methodology:
-
Plant Cultivation:
-
Grow a selection of weed species (e.g., Amaranthus retroflexus - broadleaf, Echinochloa crus-galli - grass) and a tolerant crop species (e.g., wheat) in pots containing standard potting mix.
-
Cultivate in a greenhouse under controlled temperature and light conditions until the plants reach the 2-4 leaf stage, a developmental stage highly susceptible to herbicides.
-
-
Herbicide Application:
-
Prepare spray solutions of the test compounds at various application rates (e.g., 100, 200, 400 g a.i./ha) in a water/acetone/surfactant mixture. The surfactant is crucial for ensuring the spray droplets adhere to and penetrate the leaf surface.
-
Include a blank formulation (no active ingredient) as a negative control and a commercial standard (e.g., picloram) as a positive control.
-
Apply the solutions using a calibrated track sprayer to ensure uniform coverage.
-
-
Evaluation:
-
Return the plants to the greenhouse and observe them over 14-21 days.
-
Visually assess herbicidal injury at set time points (e.g., 3, 7, 14, 21 days after application) using a 0% to 100% scale, where 0% is no effect and 100% is complete plant death.
-
Record specific auxin-related symptoms: epinasty (twisting of stems and petioles), leaf cupping, and chlorosis.
-
-
Data Analysis:
-
Calculate the average injury rating for each treatment.
-
Determine the effective dose for 50% growth reduction (ED50) for the most active compounds.
-
Conclusion
The biological activity of picolinate derivatives is exquisitely sensitive to their substitution pattern. While this compound contains the foundational scaffold for auxin herbicide activity, our SAR-based analysis predicts it will have only modest efficacy. This is primarily due to its lack of two features that define modern, high-potency picolinates: a C4-amino group for critical hydrogen bonding and a large C6-aryl or heteroaryl substituent for enhanced receptor affinity.
Our comparative analysis strongly suggests that positional isomerism will have a profound impact on activity. Moving the fluorine atom to the C4 position is predicted to be detrimental, while removing the C6-fluorine entirely would likely render the molecule inactive as a herbicide. This guide underscores a fundamental principle in chemical biology: seemingly minor structural modifications can drastically alter molecular interactions and biological outcomes. The provided protocols offer a clear and robust framework for researchers to experimentally test these predictions, guiding the rational design of next-generation herbicides with improved efficacy and selectivity.
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A Comparative Guide to Fluorinated Picolinates in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a cornerstone of molecular design. This guide provides a comprehensive comparative analysis of fluorinated picolinates, a class of compounds gaining significant traction in drug discovery. We will delve into the rationale behind their design, supported by experimental data, to offer researchers, scientists, and drug development professionals a thorough understanding of their potential and application.
The Strategic Advantage of Fluorine in Medicinal Chemistry
The introduction of fluorine into a molecule can profoundly alter its physicochemical and pharmacological properties.[1][2][3] Unlike other halogens, fluorine is the most electronegative element and has a van der Waals radius similar to that of a hydrogen atom, allowing it to act as a bioisostere of hydrogen.[4] This unique combination of properties leads to several key advantages in drug design:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[1][5] This can significantly increase a drug's half-life and oral bioavailability. Strategic placement of fluorine can block metabolically labile sites on a molecule.[5][6][7]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby basic functional groups, such as amines.[1][4] This can improve a compound's membrane permeability and cellular uptake by increasing the proportion of the more lipophilic, neutral form at physiological pH. Fluorination can also alter a molecule's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.[4][6][7]
-
Increased Binding Affinity and Selectivity: Fluorine atoms can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions.[1][2] This can lead to enhanced binding affinity and, in some cases, improved selectivity for the target protein over off-targets.
The impact of fluorination is evident in the growing number of FDA-approved drugs containing fluorine. In 2023 alone, twelve of the fifty-five drugs approved by the FDA were fluorinated.[8][9][10] This trend highlights the continued importance of fluorine in developing new therapeutics across various disease areas, including oncology, infectious diseases, and central nervous system disorders.[11][12]
The Picolinate Scaffold: A Privileged Motif
Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are considered "privileged scaffolds" in drug discovery.[13] This is due to their ability to interact with a wide range of biological targets and their presence in numerous natural products and approved drugs.[14][15] The picolinate structure offers a versatile platform for chemical modification, allowing for the fine-tuning of a compound's properties to achieve the desired therapeutic effect.[15] Picolinic acid itself is an endogenous metabolite of L-tryptophan and plays a role in various biological processes, including immunomodulation and neuroprotection.[16]
The Synergy of Fluorination and the Picolinate Scaffold: A Comparative Look
The combination of fluorine's unique properties with the privileged picolinate scaffold has led to the development of novel drug candidates with improved pharmacological profiles. To illustrate this, let's consider a comparative analysis of a hypothetical fluorinated picolinate and its non-fluorinated analog in the context of a kinase inhibitor program.
Hypothetical Case Study: A Kinase Inhibitor Program
In this scenario, a lead compound, "Picolinate-H," shows promising inhibitory activity against a target kinase but suffers from poor metabolic stability and off-target effects. To address these limitations, a medicinal chemistry campaign is initiated to synthesize and evaluate a series of fluorinated derivatives.
Workflow for Synthesis and Evaluation of Fluorinated Picolinates
Caption: A generalized workflow for the synthesis and evaluation of fluorinated picolinate drug candidates.
Comparative Data
The following table summarizes the hypothetical experimental data for "Picolinate-H" and its fluorinated analog, "Picolinate-F."
| Parameter | Picolinate-H (Non-fluorinated) | Picolinate-F (Fluorinated) | Rationale for Improvement |
| Target Kinase IC50 | 50 nM | 10 nM | Enhanced binding affinity due to favorable fluorine-protein interactions. |
| Selectivity (vs. Off-Target Kinase) | 10-fold | 100-fold | Altered conformation and electronic properties leading to improved selectivity. |
| Metabolic Half-life (Human Liver Microsomes) | 15 min | 90 min | Fluorine blocks a key site of metabolic oxidation. |
| Cellular Permeability (PAMPA) | Low | Moderate | Lowered pKa of a proximal amine group increases the concentration of the neutral, more permeable species. |
| Oral Bioavailability (Rat) | 5% | 40% | Combination of increased metabolic stability and improved permeability. |
Experimental Protocols
Kinase Inhibition Assay (IC50 Determination)
-
Reagents: Recombinant target kinase, appropriate peptide substrate, ATP, test compounds (Picolinate-H and Picolinate-F), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Serially dilute test compounds in DMSO. b. In a 384-well plate, add the kinase, substrate, and test compound. c. Initiate the reaction by adding ATP. d. Incubate at room temperature for 1 hour. e. Add the detection reagent to measure kinase activity (luminescence). f. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Microsomal Stability Assay
-
Reagents: Human liver microsomes, NADPH, test compounds, and a control compound with known metabolic stability.
-
Procedure: a. Pre-incubate the test compounds with liver microsomes in a phosphate buffer at 37°C. b. Initiate the metabolic reaction by adding NADPH. c. At various time points (0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile). d. Centrifuge to pellet the protein and analyze the supernatant for the remaining parent compound using LC-MS/MS. e. Plot the natural log of the percentage of the remaining parent compound against time to determine the half-life (t1/2).
Case Study: Fluorinated Picolinates in Development
While the above example is hypothetical, real-world examples underscore the potential of this strategy. For instance, the development of anticonvulsant agents has explored fluorinated picolinic acid derivatives. In one study, a series of picolinic acid amides were synthesized and evaluated for their anticonvulsant activity. The 2-fluorobenzylamide derivative of picolinic acid (Pic-2-F-BZA) was identified as a particularly effective compound.[17] This highlights how the introduction of fluorine can lead to potent and promising drug candidates.
Furthermore, the synthesis of various fluorinated picolinates is an active area of research, with methods being developed for the efficient and selective introduction of fluorine onto the picolinate ring.[18][19] These synthetic advancements are crucial for enabling the exploration of a wider range of fluorinated picolinates in drug discovery programs.
Conclusion and Future Perspectives
The strategic fluorination of picolinate scaffolds represents a powerful approach in modern drug discovery. The unique properties of fluorine can be leveraged to overcome common challenges in drug development, such as poor metabolic stability and off-target toxicity.[1][3][4] By enhancing key drug-like properties, fluorination can significantly improve the therapeutic potential of picolinate-based compounds.
As our understanding of fluorine's role in molecular interactions continues to grow, and as new synthetic methods for fluorination become available, we can expect to see an increasing number of fluorinated picolinates entering clinical development and ultimately benefiting patients across a range of diseases. The continued exploration of this chemical space holds great promise for the discovery of the next generation of innovative medicines.
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- 17. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
Validating the Mechanism of Action of Methyl 3,6-difluoropicolinate Derivatives: A Comparative Guide for Researchers
In the landscape of modern drug discovery and agrochemical development, the rigorous validation of a compound's mechanism of action (MoA) is paramount. This guide provides an in-depth, technically-focused framework for researchers, scientists, and drug development professionals to elucidate and validate the MoA of novel Methyl 3,6-difluoropicolinate derivatives. By leveraging a multi-pronged experimental approach, we will objectively compare the performance of a hypothetical lead compound, MDFP-A , with established alternatives, supported by detailed experimental protocols and data interpretation.
The picolinate scaffold is a well-established privileged structure in medicinal chemistry and herbicide design.[1] Many picolinate derivatives are known to act as synthetic auxins, exerting their effects by hijacking the plant's natural auxin signaling pathway.[2][3] Our hypothesis is that this compound derivatives, such as MDFP-A, function as potent auxin mimics. The inclusion of fluorine atoms is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity.[4][5][6] This guide will systematically test this hypothesis through a series of validation experiments.
Section 1: Target Engagement and Identification
The initial and most critical step in MoA validation is to identify the direct molecular target of the compound and confirm its engagement in a cellular context. For auxin mimics, the primary targets are the F-box proteins of the TIR1/AFB family, which act as auxin co-receptors.[7]
Comparative Analysis of Target Binding Affinity
To quantify the interaction between MDFP-A and its putative targets, we will employ a Cellular Thermal Shift Assay (CETSA). CETSA is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[2][8][9] An increase in the melting temperature of the target protein in the presence of the compound is indicative of direct binding.
Table 1: Comparative CETSA Data for MDFP-A and Control Compounds
| Compound | Target Protein | Cell Type | ΔTm (°C) |
| MDFP-A | AtTIR1 | Arabidopsis thaliana protoplasts | + 4.2 |
| MDFP-A | AtAFB5 | Arabidopsis thaliana protoplasts | + 5.8 |
| Picloram (Positive Control) | AtTIR1 | Arabidopsis thaliana protoplasts | + 2.5 |
| Picloram (Positive Control) | AtAFB5 | Arabidopsis thaliana protoplasts | + 6.1 |
| Benzoic Acid (Negative Control) | AtTIR1 | Arabidopsis thaliana protoplasts | No significant shift |
| Benzoic Acid (Negative Control) | AtAFB5 | Arabidopsis thaliana protoplasts | No significant shift |
Interpretation of Results: The data in Table 1 would suggest that MDFP-A directly engages with both AtTIR1 and AtAFB5, with a potentially higher affinity for AtAFB5, similar to the known auxin herbicide Picloram.[10] The lack of a thermal shift with the negative control confirms the specificity of the interaction.
-
Cell Culture and Treatment: Culture Arabidopsis thaliana protoplasts to the desired density. Treat the cells with MDFP-A (e.g., 10 µM), Picloram (10 µM), or a vehicle control for 1 hour.
-
Heating Gradient: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis and Protein Extraction: Lyse the cells by freeze-thawing. Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the abundance of the target proteins (AtTIR1 and AtAFB5) in the soluble fraction by Western blotting or mass spectrometry.
-
Data Analysis: Plot the normalized soluble protein levels against temperature to generate melting curves. The shift in the melting temperature (ΔTm) is determined by comparing the curves of the treated and untreated samples.
Diagram 1: CETSA Experimental Workflow
Sources
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- 2. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development [mdpi.com]
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- 10. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Performance of Methyl 3,6-difluoropicolinate in Key Synthetic Transformations
For the discerning researcher in medicinal chemistry and drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the properties of the final active pharmaceutical ingredients (APIs). Among the vast arsenal of heterocyclic scaffolds, fluorinated pyridines have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, altered pKa, and improved binding interactions. This guide provides an in-depth technical comparison of Methyl 3,6-difluoropicolinate, a versatile difluorinated pyridine derivative, in two of the most pivotal reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
This document moves beyond a simple recitation of protocols. It is designed to provide a causal understanding of experimental choices, grounded in the principles of physical organic chemistry, to empower you to make informed decisions in your synthetic endeavors. We will objectively compare the anticipated performance of this compound with its chlorinated and mono-fluorinated analogs, supported by available experimental data for closely related systems.
The Influence of Fluorine on Pyridine Reactivity: A Mechanistic Perspective
The presence of two fluorine atoms on the picolinate ring at positions 3 and 6 has a pronounced effect on its electronic properties and, consequently, its reactivity. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) deactivates the pyridine ring towards electrophilic aromatic substitution. However, in the context of cross-coupling and nucleophilic aromatic substitution reactions, this electronic perturbation is the very feature that defines its utility.
In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, the reactivity of the C-X bond (where X is a halogen) is a key determinant of reaction efficiency. The generally accepted trend for the ease of oxidative addition to a Pd(0) center is C-I > C-Br > C-Cl >> C-F.[1] The exceptionally strong C-F bond typically requires more forcing conditions or specialized catalytic systems to participate in oxidative addition.[2] Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the high electronegativity of fluorine stabilizes the negatively charged Meisenheimer intermediate, thereby accelerating the rate of substitution compared to other halogens.
This dichotomy in reactivity is a central theme in the application of fluorinated heterocycles and will be a recurring consideration in the comparative analysis that follows.
Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in pharmaceutical and agrochemical synthesis.[3][4] The performance of this compound in this reaction is benchmarked against its chlorinated and mono-fluorinated analogs to provide a clear understanding of the structure-activity relationship.
Theoretical Reactivity Profile
Based on the principles of oxidative addition to palladium, we can predict the following reactivity trend for Suzuki-Miyaura coupling at the 6-position of the pyridine ring:
Methyl 3-fluoro-6-chloropicolinate > Methyl 3,6-dichloropicolinate > this compound
The C-Cl bond is significantly more susceptible to oxidative addition than the C-F bond, making the chloro-substituted analogs more reactive under standard Suzuki-Miyaura conditions.[5] The deactivating effect of the fluorine atom at the 3-position will have a lesser impact on the inherent reactivity of the C-X bond at the 6-position compared to the nature of the halogen itself.
Experimental Performance Benchmark
Table 1: Anticipated and Observed Performance in Suzuki-Miyaura Cross-Coupling
| Substrate | Anticipated Reactivity | Representative Experimental Yield (Similar Systems) | Key Considerations |
| This compound | Low | Data not available | Requires more forcing conditions (higher temperatures, stronger bases, specialized ligands) to activate the C-F bond.[2] |
| Methyl 3-fluoro-6-chloropicolinate | High | 94%[6] | The C-Cl bond is the primary site of reaction. Milder conditions are generally sufficient. |
| Methyl 3,6-dichloropicolinate | Moderate to High | Data not available | The C-Cl bond at the 6-position is expected to be more reactive than the C-F bond in the difluoro analog. |
Experimental Protocol: Suzuki-Miyaura Coupling of a Halo-Picolinate Ester
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of halo-picolinates. Optimization of the ligand, base, and temperature may be necessary for challenging substrates like this compound.
Diagram 1: Generalized Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
Methyl halo-picolinate (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the methyl halo-picolinate, aryl boronic acid, and base.
-
Add the solvent mixture. For challenging couplings, a mixture of toluene, ethanol, and an aqueous solution of the base is often effective.[7]
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst and ligand (if required).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, which are ubiquitous in pharmaceuticals.[8][9] The electronic effects of the fluorine substituents on the picolinate ring play a significant role in this transformation as well.
Theoretical Reactivity Profile
Similar to the Suzuki-Miyaura coupling, the rate-limiting step in many Buchwald-Hartwig aminations is the oxidative addition of the aryl halide to the palladium catalyst. Therefore, the expected reactivity trend mirrors that of the C-C coupling reaction:
Methyl 3-fluoro-6-chloropicolinate > Methyl 3,6-dichloropicolinate > this compound
The stronger C-F bond in this compound will likely necessitate more active catalysts (e.g., those with bulky, electron-rich phosphine ligands like XPhos or RuPhos) and potentially higher reaction temperatures to achieve efficient coupling.[10]
Experimental Performance Benchmark
Table 2: Anticipated Performance in Buchwald-Hartwig Amination
| Substrate | Anticipated Reactivity | Key Considerations |
| This compound | Low | Requires highly active catalyst systems (e.g., G3 or G4 precatalysts with biarylphosphine ligands). Higher temperatures may be necessary. |
| Methyl 3-fluoro-6-chloropicolinate | High | Amenable to a wider range of standard Buchwald-Hartwig conditions. |
| Methyl 3,6-dichloropicolinate | Moderate to High | Reactivity is expected to be comparable to or slightly lower than the mono-chloro analog due to the additional electron-withdrawing fluorine. |
Experimental Protocol: Buchwald-Hartwig Amination of a Halo-Picolinate Ester
This generalized protocol is a starting point for the C-N coupling of halo-picolinates. For this compound, the use of a pre-catalyst and a specialized ligand is highly recommended.
Diagram 2: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Materials:
-
Methyl halo-picolinate (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.5 equiv)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the methyl halo-picolinate, amine, base, and palladium pre-catalyst to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
This compound represents a valuable, albeit challenging, building block for the synthesis of novel chemical entities. Its performance in key cross-coupling reactions is intrinsically linked to the high bond dissociation energy of the C-F bond. While its chlorinated analogs offer higher reactivity under standard palladium-catalyzed conditions, the strategic incorporation of two fluorine atoms can impart desirable properties to the final molecule that justify the need for more forcing reaction conditions.
The development of more active catalytic systems continues to expand the scope of C-F bond functionalization. As such, the utility of this compound is expected to grow, particularly in applications where the unique electronic properties of the difluoropicolinate moiety are paramount. This guide provides the foundational knowledge and practical starting points to effectively utilize this and related building blocks in your research and development programs.
References
- A method for preparation of the p-nitrophenyl-, N-hydroxysuccinimidyl- and pentafluorophenyl esters of isonicotinic and picolinic acids from the corresponding acids is reported. (Source not further specified)
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A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - NIH. [Link]
- CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google P
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Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters - ACS Publications. [Link]
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Buchwald–Hartwig amination - Wikipedia. [Link]
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Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH. [Link]
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Palladium-Catalyzed Arylation of Fluoroalkylamines - The Hartwig Group. [Link]
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Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - RSC Publishing. [Link]
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Table 2 Scope of the palladium-catalysed direct arylation of methyl... - ResearchGate. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. [Link]
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The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]
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Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties - NIH. [Link]
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(PDF) Factorizing Yields in Buchwald-Hartwig Amination - ResearchGate. [Link]
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The Buchwald-Hartwig Amination After 25 Years - PubMed. [Link]
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Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. [Link]
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Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed Central. [Link]
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (Source not further specified)
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Sustainable, precious-metal-free C–N cross coupling through photocatalysis - New Journal of Chemistry (RSC Publishing). [Link]
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Catalyst-Free C-N Coupling under Ambient Conditions via High-Throughput Microdroplet Reactions - PubMed. [Link]
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Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes - PubMed. [Link]
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Table 2 Scope of the palladium-catalysed direct arylation of methyl... - ResearchGate. [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
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Comparative yields for Suzuki‐Miyaura couplings of (A)... - ResearchGate. [Link]
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The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives - ResearchGate. [Link]
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ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. | Request PDF - ResearchGate. [Link]
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Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI. [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
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CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - ResearchGate. [Link]
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Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. [Link]
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Suzuki Coupling - Organic Chemistry Portal. [Link]
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Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review - MDPI. [Link]
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Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments - ResearchGate. [Link]
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Divergent C-C and C-N Cross-Coupling of Aryl Halides with Formamide via Photoredox/Nickel Dual Catalysis - PubMed. [Link]
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Catalysis for Fluorination and Trifluoromethylation - PMC - NIH. [Link]
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Confirming the Identity of Methyl 3,6-difluoropicolinate Impurities: A Multi-Faceted Analytical Approach
An In-Depth Technical Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a matter of quality control; it is a fundamental pillar of drug safety and efficacy. Methyl 3,6-difluoropicolinate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its impurity profile can significantly influence the quality, safety, and stability of the final drug product.[1]
This guide provides a comprehensive, technically-grounded strategy for the detection, identification, and structural elucidation of potential impurities in this compound. We will move beyond simple protocol recitation to explain the scientific rationale behind each experimental choice, empowering you to build a robust, self-validating system for impurity analysis that aligns with global regulatory expectations, such as those set by the International Council for Harmonisation (ICH).[2]
The Origin Story: Predicting Potential Impurities
A successful impurity identification strategy begins with a sound scientific appraisal of how impurities might originate.[3] For a synthesized compound like this compound, impurities are not random occurrences but are predictable consequences of the chemical process. They can be broadly categorized as:
-
Process-Related Impurities: These are substances that arise during the manufacturing process.[4] They include unreacted starting materials, intermediates, by-products from side reactions (e.g., positional isomers), and residual reagents or catalysts.[5][6]
-
Degradation Products: These impurities form during storage or handling due to the drug substance's interaction with its environment.[4] Common degradation pathways include hydrolysis, oxidation, photolysis, and thermolysis.[7] Proactively identifying these is the purpose of forced degradation studies.
-
Inorganic Impurities: These can include reagents, catalysts, heavy metals, or inorganic salts that may be introduced during manufacturing.[8]
Understanding these potential sources allows for the development of targeted analytical methods designed to separate and detect these specific compound classes.
A Phased Analytical Workflow for Impurity Identification
A robust investigation into an impurity profile is not a single experiment but a phased, logical progression. The goal is to move from broad detection to definitive identification and, finally, to quantification and control. This workflow ensures that analytical resources are used efficiently and that the resulting data is comprehensive and reliable.
Caption: A logical workflow for the systematic identification and control of impurities.
Phase 1: Detection & Profiling with HPLC
High-Performance Liquid Chromatography (HPLC), particularly Ultra-High Performance Liquid Chromatography (UHPLC), is the cornerstone of impurity analysis.[4][8] Its strength lies in its ability to separate compounds of varying polarities from the main API peak, providing a detailed "fingerprint" or impurity profile of the sample.
Causality Behind the Choice: We choose reverse-phase HPLC (RP-HPLC) as our primary screening tool because of its versatility and compatibility with a wide range of organic molecules, including pyridine derivatives.[9][10] A Photo-Diode Array (PDA) detector is selected to gather spectral data across multiple wavelengths simultaneously, which aids in assessing peak purity and provides preliminary UV spectral information for each impurity.
Experimental Protocol: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can resolve the API peak from all potential impurities and degradation products.
-
Column Selection:
-
Start with a broad-applicability column, such as a C18 stationary phase (e.g., Zorbax Eclipse XDB C18, 250 x 4.6 mm, 5 µm).[11] The C18 phase provides excellent hydrophobic retention for separating closely related organic molecules.
-
-
Mobile Phase Preparation:
-
Solvent A: Prepare an aqueous buffer. A 20 mM solution of ammonium acetate adjusted to pH 4.5 with acetic acid is a good starting point. This buffer is volatile and compatible with mass spectrometry, which is a critical consideration for Phase 2.
-
Solvent B: Use a high-purity organic solvent like acetonitrile or methanol. Acetonitrile often provides better peak shape and lower UV cutoff.
-
-
Gradient Elution Development:
-
Begin with a broad scouting gradient to elute all components, for example:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B (return to initial)
-
35-40 min: 10% B (equilibration)
-
-
Rationale: A gradient is essential to elute both polar and non-polar impurities within a reasonable timeframe. The initial isocratic hold ensures retention of early-eluting polar impurities.
-
-
Detection & Analysis:
-
Set the PDA detector to scan from 200-400 nm. Monitor at a specific wavelength where the API and expected impurities have significant absorbance (e.g., 254 nm).[12]
-
Inject a solution of this compound at a concentration of ~1 mg/mL.
-
Analyze the resulting chromatogram for the presence of any secondary peaks. The goal is to achieve baseline separation (Resolution > 1.5) between the main peak and all impurity peaks.
-
-
Method Optimization:
-
Adjust the gradient slope, flow rate (e.g., 1.0 mL/min), and column temperature to improve the separation of any co-eluting peaks.
-
Phase 2: Definitive Identification via Spectroscopy
Once an impurity profile is established, the next critical step is to determine the chemical structures of the unknown peaks. This is achieved by coupling chromatography with powerful spectroscopic techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the first line of attack for structural elucidation.[8] It provides the molecular weight of each impurity, which is a crucial piece of the structural puzzle.
Causality Behind the Choice: By hyphenating the optimized HPLC method with a mass spectrometer, we can correlate each peak in our UV chromatogram directly with a mass. High-resolution mass spectrometry (HRMS), such as with a Q-TOF or Orbitrap analyzer, is preferred because it provides a highly accurate mass measurement, allowing for the confident prediction of an impurity's elemental formula.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS provides the formula, NMR spectroscopy provides the definitive atomic connectivity, making it the gold standard for unambiguous structure elucidation.[11][14] For a fluorinated molecule like this compound, NMR is particularly powerful.
Causality Behind the Choice:
-
¹⁹F NMR: The presence of fluorine atoms provides a unique and highly sensitive analytical handle. ¹⁹F is a 100% abundant nucleus with a wide chemical shift range, making it an excellent probe for identifying structural isomers and tracking changes near the fluorine atoms.[15][16][17]
-
Multi-Nuclear Approach: A combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D experiments (e.g., COSY, HSQC, HMBC), is required to piece together the complete structure. Long-range ¹H-¹⁹F and ¹³C-¹⁹F coupling constants provide invaluable information about the proximity of other atoms to the fluorine substituents.[18]
Experimental Protocol: NMR Analysis of an Isolated Impurity
If an impurity is present at a sufficient level (>0.10% as per ICH guidelines), it may need to be isolated using preparative HPLC for NMR analysis.[2][8]
-
Isolation: Scale up the developed analytical HPLC method to a preparative scale to isolate several milligrams of the target impurity.
-
Sample Preparation: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or Chloroform-d). The choice of solvent is critical, as it can influence chemical shifts.[14]
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹⁹F NMR spectrum, which will likely be the most informative for this specific compound.
-
Acquire a ¹³C NMR spectrum, potentially with both ¹H and ¹⁹F decoupling to simplify the spectrum and improve signal-to-noise.[18]
-
Acquire 2D correlation spectra (e.g., ¹H-¹H COSY, ¹H-¹³C HSQC/HMBC) to establish bonding frameworks.
-
Proactive Identification: The Role of Forced Degradation
To ensure a method is truly "stability-indicating," one must demonstrate that it can separate the API from degradation products that are not present in a standard batch. Forced degradation studies are designed to intentionally stress the API to generate these degradants.[19] This provides confidence that should the product degrade on storage, the analytical method will detect it.[7]
Caption: Workflow for a comprehensive forced degradation study.
Experimental Protocol: Forced Degradation Study
The goal is to achieve 5-20% degradation of the API to ensure that secondary degradation is minimized.[19]
-
Acid/Base Hydrolysis: Reflux the API in 0.1 M HCl and 0.1 M NaOH separately. Sample at various time points (e.g., 2, 4, 8, 24 hours) and neutralize before HPLC analysis.
-
Oxidative Degradation: Treat the API with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C) in a stability chamber.
-
Photolytic Degradation: Expose the API (both solid and in solution) to light conditions as specified in ICH guideline Q1B.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method. The appearance of new peaks in the stressed samples indicates the formation of degradation products.
Data Summary and Comparison of Techniques
Once potential impurities are identified, their levels must be quantified and compared against established thresholds.[2] The results should be summarized clearly.
Table 1: Hypothetical Impurity Profile for this compound
| Peak ID | Retention Time (min) | Proposed Structure | Identification Method | Level (%) | ICH Q3A Threshold Met |
| IMP-1 | 8.2 | 3,6-Difluoropicolinic Acid | LC-MS, NMR | 0.12 | Yes (Identified) |
| IMP-2 | 11.5 | Methyl 3-fluoro-6-hydroxypicolinate | LC-MS | 0.08 | Yes (Reported) |
| IMP-3 | 14.1 | Unknown | LC-MS (MW=189.05) | 0.04 | No (Below Reporting) |
Table 2: Comparison of Core Analytical Techniques for Impurity Profiling
| Technique | Primary Application | Strengths | Limitations |
| HPLC/UHPLC-UV | Detection, profiling, and quantification.[4] | High resolution, robust, excellent for quantification. | Provides no structural information beyond UV spectrum. |
| GC-MS | Analysis of volatile or semi-volatile impurities (e.g., residual solvents).[8][13] | Excellent for volatile compounds, provides structural data. | Not suitable for non-volatile or thermally labile compounds. |
| LC-MS | Molecular weight determination and fragmentation analysis.[8] | Directly couples separation with mass data, highly sensitive. | Isomers may not be distinguishable by mass alone. |
| NMR | Unambiguous structural elucidation.[14][15] | Gold standard for structure, ¹⁹F NMR is ideal for fluorinated compounds. | Requires higher sample quantity, may need impurity isolation. |
Conclusion
The confirmation of impurities in a pharmaceutical intermediate like this compound is a rigorous, multi-step process that forms the bedrock of drug quality and safety. A successful strategy is not reliant on a single technique but on the intelligent integration of orthogonal methods. By combining the separation power of HPLC, the molecular weight information from MS, and the definitive structural detail from NMR, scientists can build a comprehensive and defensible impurity profile. The proactive approach of forced degradation studies further ensures that this analytical framework is robust and truly stability-indicating. This meticulous attention to detail is essential for navigating the complex regulatory landscape and, most importantly, for ensuring the delivery of safe and effective medicines to patients.
References
- Vertex AI Search. (2024). ICH guidelines for impurity profile.
- ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
- Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Emery Pharma. (n.d.). Impurity Analysis.
- Fluorine Notes. (2017). NMR spectral characteristics of fluorocontaining pyridines.
- Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.
- Cormica Pharma & Med Device Testing. (n.d.). Understanding Impurity Analysis.
- Benchchem. (n.d.). Best practices for handling anhydrous reactions for pyridine synthesis.
- Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D.
- National Institutes of Health (NIH). (n.d.).
- NCBI Bookshelf. (n.d.). Pyridine - Some Industrial Chemicals.
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- Research Journal of Pharmacy and Technology. (n.d.).
- MedCrave online. (2016).
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- JEOL USA Inc. (n.d.).
- Reddit. (2021). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?
- ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- JEOL Ltd. (n.d.).
- ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
- Wikipedia. (n.d.). Pyridine.
- JEOL Resources. (n.d.).
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Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of Methyl 3,6-difluoropicolinate
For researchers and scientists at the forefront of drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides an in-depth, procedural framework for the proper disposal of methyl 3,6-difluoropicolinate (CAS No. 1214336-10-3), a fluorinated pyridine derivative increasingly utilized in novel synthetic pathways. Adherence to these protocols is essential not only for regulatory compliance but also for the protection of personnel and the environment.
Hazard Assessment and Personal Protective Equipment (PPE): The First Line of Defense
-
Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Given these potential hazards, the following minimum Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, Viton®). Always consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Skin and Body Protection | A laboratory coat, long pants, and closed-toe shoes are essential. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary. |
| Respiratory Protection | All handling of the chemical waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. |
Waste Segregation and Collection: Preventing Hazardous Reactions
Proper segregation of chemical waste is a critical step in ensuring safe disposal. This compound waste must be collected and managed as halogenated organic waste .
Key Principles of Waste Segregation:
-
Dedicated Waste Containers: Use clearly labeled, leak-proof containers designated specifically for halogenated organic waste.
-
Avoid Mixing: Never mix this compound waste with non-halogenated organic waste, strong acids, strong bases, or oxidizing agents.[2] Incompatible mixtures can lead to dangerous chemical reactions, including the generation of toxic gases or excessive heat.
-
Container Compatibility: The choice of waste container material is crucial to prevent degradation and potential leaks. The following table provides guidance on material compatibility for fluorinated pyridine derivatives.
| Material | Compatibility Rating | Rationale |
| High-Density Polyethylene (HDPE) | Good | Generally resistant to a wide range of chemicals, including many organic solvents. Suitable for short-term storage of waste. |
| Polypropylene (PP) | Good | Similar to HDPE, offers good chemical resistance. |
| Glass | Excellent | Highly inert to most chemicals, making it a safe choice for waste collection. Ensure the container has a secure, compatible cap. |
| Polyvinylidene Fluoride (PVDF) | Excellent | A fluoropolymer with exceptional chemical resistance, particularly to halogens and acids.[3][4] |
| Viton® (Fluoroelastomer) | Excellent | Often used for seals and gaskets in chemical handling equipment due to its broad chemical resistance, including to aromatic and halogenated compounds. |
| Polyvinyl Chloride (PVC) | Not Recommended | Can be susceptible to degradation by organic solvents. |
Disposal Protocol: A Step-by-Step Guide
The recommended and most environmentally responsible method for the final disposal of this compound is incineration at a licensed hazardous waste facility. The high temperatures and controlled conditions of a hazardous waste incinerator are necessary to break the strong carbon-fluorine bonds and prevent the release of harmful substances into the environment.
Step 1: Waste Collection
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction residues and contaminated solvents, in a designated and properly labeled halogenated waste container.
-
Solid Waste: Collect all contaminated solid waste, such as gloves, weighing paper, and absorbent materials from spill clean-ups, in a separate, clearly labeled container for solid halogenated waste.
Step 2: Labeling
Properly label all waste containers with the following information:
-
The full chemical name: "this compound Waste"
-
The words "Hazardous Waste"
-
The primary hazard(s) (e.g., "Harmful," "Irritant")
-
The date of accumulation
-
The name of the generating researcher and laboratory
Step 3: Storage
Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
Step 4: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and transport of the waste to a permitted incineration facility. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
The Science Behind Incineration for Fluorinated Compounds
Incineration is the preferred disposal method for fluorinated organic compounds due to their thermal stability. The process involves high-temperature combustion, typically above 850°C, with a sufficient residence time (at least 2 seconds) to ensure complete destruction. For waste containing more than 1% halogenated organic substances, a temperature of 1100°C is recommended. During this process, the carbon-fluorine bonds are broken, and the fluorine is converted to hydrogen fluoride (HF). The flue gases from the incinerator must then be treated in a scrubber system, often using an alkaline solution, to neutralize the acidic HF before being released into the atmosphere. Incomplete combustion can lead to the formation of smaller, potentially hazardous fluorinated byproducts, underscoring the importance of using a specialized hazardous waste incineration facility.
Emergency Procedures: Preparedness is Key
Accidents can happen, and a clear, well-rehearsed emergency plan is essential for mitigating risks.
Spill Response
For Small Spills (manageable by trained laboratory personnel):
-
Alert and Restrict: Alert others in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the appropriate PPE as outlined in Section 1.
-
Contain and Absorb: Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[5] Work from the outside of the spill inwards.
-
Collect Waste: Carefully scoop the absorbed material into a designated container for halogenated solid waste.
-
Decontaminate: Decontaminate the spill area with a mild detergent and water solution, followed by a final rinse with water.[6] Collect all decontamination materials as hazardous waste.
For Large Spills (or any spill you are not comfortable handling):
-
Evacuate: Evacuate the area immediately.
-
Alert: Alert your supervisor and contact your institution's emergency response team.
Exposure Response
Given the potential for this compound to release hydrofluoric acid upon contact with moisture or during combustion, first aid procedures should address both the organic compound and potential acid burns.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove all contaminated clothing while flushing. After flushing, if there is any suspicion of hydrofluoric acid exposure, apply a 2.5% calcium gluconate gel to the affected area. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having trouble breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water or milk to dilute the substance. Seek immediate medical attention.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By implementing these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory, ensuring that your groundbreaking research does not come at the cost of personal or environmental well-being.
References
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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- University of Bristol. (n.d.). Spill procedure: Clean-up guidance.
- The Plastic Shop. (n.d.). A Guide to Chemical Resistance of Engineering Plastics.
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GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]
- Fluorochem. (2024, December 19).
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- MDPI. (n.d.).
- Plastics Europe. (n.d.).
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3,6-difluoropicolinate
This document provides essential, field-proven guidance on the safe handling of Methyl 3,6-difluoropicolinate (CAS No. 1214336-10-3). As researchers and drug development professionals, our primary responsibility extends beyond discovery to ensuring a safe and secure laboratory environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work with confidence and safety. The protocols herein are designed as a self-validating system, grounded in authoritative safety standards.
Hazard Assessment: Understanding the Compound
This compound is a fluorinated pyridine derivative. While specific toxicological data is limited, its chemical structure necessitates a cautious approach. The primary hazards are associated with its classification as an irritant and the general risks posed by fluorinated organic compounds.[1] The carbon-fluorine bond is exceptionally strong, but synthetic intermediates and potential byproducts can be hazardous.[2] Thermal decomposition, for instance, may generate highly toxic and corrosive gases such as hydrogen fluoride.[3]
Based on data from similar compounds and general chemical principles, the following hazards should be assumed.[4]
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation. Direct contact can lead to redness, itching, and inflammation. |
| Serious Eye Irritation | H319 | Causes serious eye irritation. Splashes can result in pain, tearing, and potential damage to the cornea. |
| Respiratory Irritation | H335 | May cause respiratory irritation. Inhalation of dust or aerosols can irritate the nose, throat, and lungs.[5] |
A thorough risk assessment must be conducted before beginning any work with this compound.[6]
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is your primary defense against exposure. The following protocol is the minimum standard for handling this compound in any quantity.
Eye and Face Protection: The Non-Negotiable First Line
Given its classification as a serious eye irritant, robust eye and face protection is mandatory.
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times when in the vicinity of the chemical.[2][7]
-
High-Risk Operations: For procedures with a significant risk of splashing or aerosol generation (e.g., handling quantities >1 liter, heating, or sonicating), a full-face shield must be worn in addition to chemical splash goggles.[6][7] A face shield alone does not provide adequate protection.
Causality: The difluoropicolinate structure presents a significant irritation hazard. Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes or fine aerosols. Goggles provide this necessary seal, while a face shield protects the entire face from direct splashes.[7]
Hand Protection: Selecting the Right Barrier
Proper glove selection is critical to prevent skin contact and potential absorption.
-
Glove Type: Use chemically resistant nitrile or neoprene gloves.[8] Avoid latex gloves, as they offer poor protection against many organic chemicals. For prolonged work or when handling concentrated solutions, consider double-gloving.[6]
-
Inspection and Technique: Always inspect gloves for tears or pinholes before use.[9] Use the proper glove removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands. Wash hands thoroughly with soap and water after removing gloves.[9]
Causality: Nitrile and neoprene provide a more robust barrier against pyridine-based compounds compared to latex.[8] Double-gloving provides an additional layer of protection in case the outer glove is compromised, a practice recommended for highly corrosive or readily absorbed substances.[6]
Body Protection: Shielding from Contamination
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times and kept fully buttoned.[6] This protects your skin and personal clothing from minor spills and contamination.
-
Chemical Apron: For larger-scale work or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection: Controlling Inhalation Exposure
-
Primary Engineering Control: All handling of this compound, both solid and in solution, must be conducted within a properly functioning and certified chemical fume hood.[6][8] This is the most critical step in preventing respiratory exposure.
-
Supplemental Respiratory Protection: If engineering controls are insufficient or during a large spill clean-up outside of a hood, a NIOSH-approved respirator with organic vapor cartridges is required.[6][9] A dust respirator may be appropriate if handling the solid form generates significant dust.[9] All personnel requiring respirators must be properly fit-tested and trained.
Operational Workflow: From Receipt to Disposal
A systematic workflow minimizes the risk of exposure at every stage of the chemical's lifecycle.
Caption: Safe handling workflow for this compound.
Step-by-Step Operational Plan
-
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, with a recommended temperature of 2-8°C.[10][11]
-
Ensure the storage location is away from incompatible materials, particularly strong oxidizing agents.[4]
-
The container must be kept tightly closed and clearly labeled with the chemical name and appropriate hazard warnings.[4][8]
-
-
Handling and Use
-
Before handling, ensure you are wearing all the PPE detailed in Section 2.
-
Conduct all weighing, solution preparation, and reaction setup inside a certified chemical fume hood.[6]
-
Use the minimum quantity of material required for your experiment to minimize waste and potential exposure.
-
Avoid the formation of dust and aerosols.[9]
-
Do not eat, drink, or smoke in the laboratory.[9]
-
-
Spill Management
-
Minor Spill (in fume hood): Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or material. Collect the contaminated material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.
-
Major Spill (outside fume hood): Evacuate the immediate area and alert laboratory personnel and safety officers. Restrict access. Only trained personnel with appropriate respiratory protection and PPE should conduct the cleanup.
-
-
Disposal Plan
-
All materials contaminated with this compound must be treated as hazardous waste.[9]
-
Solid Waste: Collect contaminated gloves, absorbent materials, and empty containers in a clearly labeled, sealed hazardous waste container.[9]
-
Liquid Waste: Collect all solutions and reaction mixtures in a dedicated, labeled hazardous waste container for halogenated organic compounds.
-
All waste must be disposed of through your institution's official hazardous waste management program, adhering to all local, state, and federal regulations.[9]
-
Emergency Procedures & First Aid
Accidents can happen. Immediate and correct first aid is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Wash the area with soap and water. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air immediately.[5] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Always have a copy of the Safety Data Sheet (SDS) available for emergency responders.
References
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
- BenchChem. (n.d.). Application Notes and Protocols for Safe Laboratory Practices in Handling Fluorinated Organic Compounds.
- ChemicalBook. (n.d.). This compound | 1214336-10-3.
- Gordon, J., & Holloway, F.L. (1960). HANDLING GASEOUS FLUORINE AND CHLORINE TRIFLUORIDE IN THE LABORATORY. Industrial and Engineering Chemistry.
- Convenience Products. (n.d.). Safety Data Sheet.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
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- TCI Chemicals. (n.d.). SAFETY DATA SHEET - Methyl 3,4-Dihydroxybenzoate.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Methyl 3-nitrobenzoate.
- Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- BenchChem. (n.d.). Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea.
- ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- BLD Pharm. (n.d.). 1214336-10-3|this compound.
- ACS Publications. (2025). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories.
- Synquest Labs. (n.d.). Methyl 3-fluoro-5-methylisonicotinate Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
